molecular formula C12H7F3O2 B188781 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 94098-56-3

5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Cat. No.: B188781
CAS No.: 94098-56-3
M. Wt: 240.18 g/mol
InChI Key: BECHPBVVELWRBW-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]furfural (5-[2-(Trifluoromethyl)phenyl]-2-furancarboxaldehyde) is an organic building block.>

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(7-16)17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECHPBVVELWRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350855
Record name 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde
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Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94098-56-3
Record name 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(Trifluoromethyl)phenyl]furfural
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde, a key building block in medicinal chemistry and materials science. This document outlines the primary synthetic route, provides a detailed experimental protocol, and includes expected analytical data for the target compound.

Introduction

This compound is a bifunctional molecule featuring a furan core, an aldehyde group, and a trifluoromethyl-substituted phenyl ring. This unique combination of functionalities makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules with potential applications in pharmaceuticals and functional materials. The furan moiety is a common scaffold in many biologically active compounds, and the trifluoromethyl group can significantly enhance properties such as metabolic stability and binding affinity. The aldehyde functional group serves as a versatile handle for further chemical transformations.

Core Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. For the synthesis of the target molecule, this involves the coupling of 5-bromofuran-2-carbaldehyde with 2-(trifluoromethyl)phenylboronic acid.

Reaction Scheme:

A representative reaction scheme for the synthesis.

Quantitative Data

The following tables summarize the key reactants and expected product specifications for the synthesis of this compound.

Table 1: Reactant Specifications

ReactantCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stoichiometric Ratio
5-Bromofuran-2-carbaldehyde22149-59-1C₅H₃BrO₂174.981.0 eq
2-(Trifluoromethyl)phenylboronic acid1423-27-4C₇H₆BF₃O₂189.931.1 eq
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.560.03 eq
Potassium Carbonate584-08-7K₂CO₃138.212.0 eq

Table 2: Product Specifications

ProductCAS NumberMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield
This compound94098-56-3C₁₂H₇F₃O₂240.18Based on limiting reagent

Experimental Protocol

This protocol details the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 2-(Trifluoromethyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). Stir the mixture to dissolve the reagents. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants and Base B Establish Inert Atmosphere A->B C Add Solvents and Catalyst B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool and Quench E->F G Extract with Ethyl Acetate F->G H Wash and Dry G->H I Concentrate H->I J Column Chromatography I->J

A generalized workflow for the synthesis and purification.

Characterization Data (Predicted)

The following tables provide the expected spectroscopic data for this compound based on the analysis of similar compounds.[2][3]

Table 3: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.7 - 9.8s1HAldehyde proton (-CHO)
7.7 - 7.8d1HPhenyl proton
7.5 - 7.7m3HPhenyl protons
7.3 - 7.4d1HFuran proton (H3)
6.9 - 7.0d1HFuran proton (H4)

Table 4: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~177Aldehyde Carbonyl (C=O)
~155Furan C5
~152Furan C2
~132Phenyl C (quaternary)
~131Phenyl CH
~129Phenyl CH
~127Phenyl C-CF₃ (quartet)
~126Phenyl CH
~124 (q, J ≈ 272 Hz)Trifluoromethyl Carbon (-CF₃)
~122Furan C3
~114Furan C4

Table 5: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
240[M]⁺ (Molecular Ion)
211[M - CHO]⁺
192[M - CHO - F]⁺
171[M - CF₃]⁺
142[C₉H₅O]⁺
115[C₈H₅O]⁺

References

physicochemical properties of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, structural characteristics, and potential applications of this compound. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of quantitative data, detailed experimental protocols for its synthesis, and visualizations of synthetic and potential biological pathways to facilitate a deeper understanding of this compound.

Introduction

This compound is a substituted furan derivative featuring a trifluoromethylphenyl group. The furan scaffold is a core component in numerous biologically active compounds and approved pharmaceutical agents, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly enhance metabolic stability, binding affinity, and cell permeability. The aldehyde functional group serves as a versatile synthetic handle for further chemical modifications and can participate in biological interactions, such as the formation of Schiff bases with amino acid residues in proteins.[3] This unique combination of structural motifs makes this compound a compound of significant interest for synthetic and medicinal chemistry research.

Structural and Physicochemical Properties

The molecular structure of this compound consists of a central furan ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with a 2-(trifluoromethyl)phenyl moiety.[4] This arrangement imparts specific electronic and steric properties that govern its reactivity and potential biological interactions.[4] Key structural identifiers and physicochemical properties are summarized below.

Table 1: Structural Identifiers for this compound

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 94098-56-3[5]
Molecular Formula C₁₂H₇F₃O₂[5]
SMILES C1=CC=C(C(=C1)C2=CC=C(C=O)O2)C(F)(F)F[4][5]
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(F)(F)F[4]

Table 2: Physicochemical Data for this compound

PropertyValueUnitReference
Molecular Weight 240.18 g/mol [4][5]
Physical State SolidN/A[4]
Appearance Pale yellow to white solidN/A[4]
Melting Point 41-44°C[4]
Boiling Point 331.7°C (at 760 mmHg)[4]
Density 1.314g/cm³[4]
Flash Point >230°F[4]
LogP (Octanol/Water) 3.7779N/A[5]
Topological Polar Surface Area (TPSA) 30.21Ų[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 2[5]

Experimental Protocols

Synthesis via Palladium-Catalyzed Cross-Coupling

The synthesis of 5-aryl-2-furaldehydes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.[6][7] These methods offer a facile and efficient route under mild conditions.[7] The following protocol describes a generalized Suzuki coupling approach for the synthesis of the title compound.

Materials:

  • 5-Bromo-2-furaldehyde

  • 2-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 eq.), 2-(trifluoromethyl)phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst system, such as a pre-mixed solution of palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques as described for similar furan derivatives.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, including the substitution pattern on the furan and phenyl rings.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde group.

G start Starting Materials (5-Bromo-2-furaldehyde, 2-(CF3)phenylboronic acid) reagents Add Pd Catalyst, Base (K₂CO₃), & Solvents start->reagents reflux Heat to Reflux under Inert Atmosphere reagents->reflux tlc Monitor by TLC reflux->tlc workup Cool & Perform Aqueous Workup tlc->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify product Final Product: 5-[2-(CF3)phenyl]furan- 2-carbaldehyde purify->product

Caption: Synthetic workflow for this compound.

Biological Context and Potential Pathways

While specific biological data for this compound is not extensively documented, the activities of related furan compounds provide a basis for predicting its potential biological roles. Furan derivatives are known to possess a wide spectrum of pharmacological properties.[1] The aldehyde functionality is a key feature that can mediate biological effects.

Proposed Mechanism of Action: Schiff Base Formation

Aldehydes can react with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form a covalent Schiff base (imine). This interaction can lead to the inhibition of enzyme activity or the disruption of protein function. This mechanism has been observed for other aldehydes, where they trap amino-containing substrates or residues.[3]

G compound 5-[2-(CF3)Ph]furan- 2-carbaldehyde (R-CHO) intermediate Covalent Adduct (Hemiaminal) compound->intermediate + protein Protein Target (e.g., Lysine Residue) (Protein-NH₂) protein->intermediate + schiff_base Schiff Base (Protein-N=CHR) intermediate->schiff_base - H₂O effect Modulation of Protein Function (e.g., Inhibition) schiff_base->effect

Caption: Proposed interaction via Schiff base formation with a protein target.
Potential Metabolic Pathway

The metabolic fate of furan-based aldehydes often involves oxidation. Based on the known degradation pathways of furfural, it is plausible that this compound is first oxidized to its corresponding carboxylic acid, 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid. This can be followed by further metabolism, such as decarboxylation, leading to the formation of 2-[2-(trifluoromethyl)phenyl]furan, which may undergo subsequent ring-opening or hydroxylation reactions.[11]

G parent 5-[2-(CF3)Ph]furan- 2-carbaldehyde acid 5-[2-(CF3)Ph]furan- 2-carboxylic acid parent->acid Oxidation (Aldehyde Dehydrogenase) decarboxylated 2-[2-(CF3)Ph]furan acid->decarboxylated Decarboxylation excretion Further Metabolism & Excretion decarboxylated->excretion

Caption: Potential metabolic pathway of the title compound.

Conclusion

This compound is a compound with significant potential in medicinal chemistry and drug discovery. Its physicochemical properties, including a solid-state nature at room temperature and a calculated LogP suitable for cell permeability, make it an attractive scaffold for further development. The presence of a reactive aldehyde group and a metabolically robust trifluoromethylphenyl moiety provides a strong foundation for designing novel therapeutic agents. The synthetic protocols and potential biological pathways outlined in this guide offer a starting point for researchers aiming to explore the full potential of this and related furan derivatives.

References

An In-depth Technical Guide to the NMR Spectroscopic Data of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde. Due to the limited availability of public experimental NMR data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data, offering valuable insights for researchers engaged in its synthesis, characterization, and application in drug discovery and development. The guide also includes a representative experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, a common and effective method for creating such biaryl linkages.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational algorithms and provide a reliable estimate of the expected spectral data.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.71s1HH-6 (Aldehyde)
7.90d1HH-Ar
7.75t1HH-Ar
7.68t1HH-Ar
7.61d1HH-Ar
7.42d1HH-3
7.08d1HH-4

Solvent: CDCl₃, Frequency: 400 MHz. Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
178.0C-6 (Aldehyde)
159.2C-5
152.5C-2
132.4C-Ar
131.8C-Ar
129.5 (q, J ≈ 31 Hz)C-CF₃
128.7C-Ar
127.3C-Ar
124.2 (q, J ≈ 272 Hz)CF₃
123.8C-3
112.1C-4

Solvent: CDCl₃, Frequency: 100 MHz. Data is predicted and should be confirmed by experimental analysis. The multiplicity of the carbon attached to the CF₃ group and the CF₃ carbon itself are presented as quartets (q) due to C-F coupling.

Experimental Protocols

The synthesis of this compound can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of a boronic acid with an organohalide.

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 2-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) is added to the flask.

  • The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, this compound.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Suzuki_Miyaura_Coupling Reactant1 5-Bromofuran-2-carbaldehyde Conditions Pd(OAc)₂, PPh₃ K₂CO₃, Toluene/Ethanol/Water Reflux Reactant1->Conditions Reactant2 2-(Trifluoromethyl)phenylboronic acid Reactant2->Conditions Product This compound Conditions->Product

Caption: Synthetic scheme for this compound.

mass spectrometry analysis of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the characterization of this compound using mass spectrometry. The following sections detail predicted fragmentation patterns, experimental protocols, and data interpretation strategies relevant to researchers in pharmaceuticals and chemical analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The structural elucidation of this compound by mass spectrometry is predicated on its molecular weight and the predictable fragmentation of its functional groups under ionization. The exact mass of the compound (C12H7F3O2) is 256.0398 g/mol . Electron ionization (EI) is a common technique for the analysis of such aromatic aldehydes and is expected to produce a distinct fragmentation pattern.

The primary fragmentation pathways for aromatic aldehydes typically involve the cleavage of bonds adjacent to the carbonyl group.[1] For furan-2-carbaldehyde and its derivatives, characteristic losses include the hydrogen atom from the aldehyde group (M-1) or the entire formyl group (M-29).[1][2][3] The stability of the aromatic furan ring often results in a prominent molecular ion peak.[4]

Predicted Fragmentation Pathways:

Upon electron ionization, the molecular ion [M]•+ at m/z 256 is formed. Subsequent fragmentation is anticipated to proceed as follows:

  • Loss of a hydrogen radical (•H): This results in the formation of a stable acylium ion [M-H]+ at m/z 255. This is a common fragmentation for aldehydes.[1][3]

  • Loss of the formyl radical (•CHO): This leads to the formation of the [M-CHO]+ ion at m/z 227.

  • Loss of carbon monoxide (CO): The acylium ion at m/z 255 can further lose a neutral CO molecule to form a fragment at m/z 227.

  • Cleavage of the trifluoromethyl group (•CF3): Loss of the trifluoromethyl group from the molecular ion would result in a fragment at m/z 187.

The following diagram illustrates the predicted primary fragmentation pathway under electron ionization.

Fragmentation_Pathway M [C12H7F3O2]•+ m/z = 256 Molecular Ion M_H [M-H]+ m/z = 255 Acylium Ion M->M_H - •H M_CHO [M-CHO]+ m/z = 227 M->M_CHO - •CHO M_CF3 [M-CF3]+ m/z = 187 M->M_CF3 - •CF3 M_CO [M-H-CO]+ m/z = 227 M_H->M_CO - CO

Predicted electron ionization fragmentation pathway.

Table 1: Predicted m/z Values and Fragment Identities

m/z (Predicted)Ion FormulaDescription
256[C12H7F3O2]•+Molecular Ion
255[C12H6F3O2]+Loss of Hydrogen radical (•H)
227[C11H7F3O]+Loss of Formyl radical (•CHO) or sequential loss of H and CO
187[C11H7O2]+Loss of Trifluoromethyl radical (•CF3)

Experimental Protocols

A robust and sensitive method for the analysis of furan derivatives is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7][8] The following protocol is a generalized procedure adaptable for the analysis of this compound.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation:

    • Dissolve a known quantity of the analyte in a high-purity solvent such as methanol or dichloromethane to a final concentration of 1 ppm.

    • If the sample matrix is complex, a solid-phase microextraction (SPME) may be employed for sample cleanup and concentration.[6][7]

  • Gas Chromatography (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5][7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

    • Injector Temperature: 280 °C.[5]

    • Injection Mode: Split mode with a split ratio of 1:10.[5]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 200 °C at a rate of 20 °C/min.

      • Ramp to 300 °C at a rate of 15 °C/min, hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Ionization Energy: 70 eV.[6]

    • Ion Source Temperature: 230 °C.[5][6]

    • Quadrupole Temperature: 150 °C.[6]

    • Mass Range: m/z 40-400.

    • Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

The following diagram outlines the general workflow for GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution SPME Optional: SPME Dissolution->SPME GC Gas Chromatography (Separation) SPME->GC MS Mass Spectrometry (Detection) GC->MS Data Data Acquisition MS->Data Analysis Spectral Analysis Data->Analysis

General workflow for GC-MS analysis.

B. Alternative Technique: Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)

For real-time monitoring or analysis of volatile samples, PTR-ToF-MS can be a valuable tool. This technique is a form of chemical ionization and is considered a "soft" ionization method, often resulting in less fragmentation than EI. For furanoids, it has been shown that at high electric field strengths (E/N), some fragmentation can occur.[9] For 2-furaldehyde, fragmentation has been observed at an E/N of 150 Td, yielding a fragment at m/z 69.033, which could potentially interfere with the measurement of furan itself.[9]

Data Interpretation

The interpretation of the mass spectrum involves correlating the observed m/z values with the predicted fragments. The most intense peak in the spectrum is the base peak, and the peak corresponding to the intact molecule is the molecular ion peak. The relative abundances of the fragment ions provide insights into the stability of different parts of the molecule.

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) is plotted against the concentration.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using GC-MS with electron ionization. The predictable fragmentation patterns, centered around the aldehyde functional group and the aromatic rings, allow for confident structural confirmation. The provided experimental protocol serves as a robust starting point for method development. For specialized applications requiring real-time analysis of volatiles, PTR-ToF-MS presents a viable alternative. A thorough understanding of the potential fragmentation pathways is essential for accurate data interpretation and structural elucidation in a research and drug development setting.

References

An In-depth Technical Guide on the Crystal Structure of 5-Substituted Furan-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of crystallographic databases and the scientific literature did not yield publicly available single-crystal X-ray diffraction data for the specific compound 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde. This guide, therefore, presents the crystal structure of a closely related and structurally characterized analogue, 5-(hydroxymethyl)furan-2-carbaldehyde , as a representative example for this class of compounds. The experimental protocols provided are generalized for the synthesis and crystallographic analysis of 5-substituted furan-2-carbaldehydes.

Introduction

5-Substituted furan-2-carbaldehydes are a significant class of heterocyclic compounds widely utilized as versatile synthons in medicinal chemistry and drug discovery. The furan scaffold is a key structural motif in numerous biologically active molecules. The substituent at the 5-position and the aldehyde function at the 2-position offer opportunities for diverse chemical modifications to modulate the physicochemical and pharmacological properties of the resulting derivatives. Understanding the three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is crucial for structure-activity relationship (SAR) studies and rational drug design.

This technical guide provides an overview of the crystallographic data for a representative 5-substituted furan-2-carbaldehyde, 5-(hydroxymethyl)furan-2-carbaldehyde, along with detailed experimental protocols for the synthesis and crystal structure determination of such compounds.

Crystallographic Data of 5-(Hydroxymethyl)furan-2-carbaldehyde

The following table summarizes the key crystallographic data for 5-(hydroxymethyl)furan-2-carbaldehyde.[1][2] This data provides a foundational understanding of the solid-state conformation and packing of a 5-substituted furan-2-carbaldehyde.

Parameter Value
Empirical Formula C₆H₆O₃
Formula Weight 126.11
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)15.9126 (17)
b (Å)5.6166 (6)
c (Å)13.1722 (14)
α (°)90
β (°)90.770 (2)
γ (°)90
Volume (ų)1177.2 (2)
Z 8
Temperature (K)125
Wavelength (Å)0.71073
Density (calculated) (Mg/m³)1.423
Absorption Coefficient (mm⁻¹)0.12
F(000) 528
R-factor 0.036
wR-factor 0.089

Experimental Protocols

This section outlines generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 5-aryl-furan-2-carbaldehydes, including the target molecule this compound.

A common and effective method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • Appropriate arylboronic acid (e.g., 2-(trifluoromethyl)phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate - K₂CO₃)

  • Solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the solvent (1,4-dioxane) to the flask.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add the palladium catalyst (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The growth of single crystals suitable for X-ray diffraction is a critical step.

General Procedure:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to form a saturated or near-saturated solution at an elevated temperature.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inner surface of the container with a glass rod or by adding a seed crystal.

  • Alternatively, employ slow evaporation of the solvent at room temperature or vapor diffusion by placing a vial of the compound's solution in a sealed container with a more volatile solvent in which the compound is less soluble.

  • Once crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor.

The final step is the determination of the crystal structure using a single-crystal X-ray diffractometer.

Procedure:

  • Select a suitable single crystal and mount it on a goniometer head.

  • Place the mounted crystal on the diffractometer, which is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

  • Cool the crystal to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms.

  • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Process the collected data, including integration of reflection intensities and absorption corrections.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction synthesis Synthesis of Compound purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Experimental Workflow for Crystal Structure Determination.

References

A Theoretical and Computational Scrutiny of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde. Due to the limited availability of specific theoretical studies on this exact molecule in publicly accessible literature, this document establishes a representative computational framework based on established methodologies for analogous 5-aryl-furan-2-carbaldehydes and related substituted furan compounds.[1][2][3][4][5][6] The principles and protocols outlined herein offer a robust blueprint for researchers seeking to investigate its molecular properties, reactivity, and potential as a pharmacophore.

Introduction to this compound

5-Substituted furan-2-carbaldehydes are a significant class of heterocyclic compounds in medicinal chemistry, with the furan scaffold serving as a versatile platform for designing novel therapeutic agents.[7] The aldehyde group at the C2 position and the variable substituent at the C5 position are key to modulating the molecule's physicochemical and biological properties.[7] The subject of this guide, this compound, is characterized by the presence of a trifluoromethylphenyl group, a substituent known to influence electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for drug discovery.

This guide will detail the computational methodologies, including Density Functional Theory (DFT), for elucidating the structural, electronic, and spectroscopic features of this molecule.

Computational Methodologies

The theoretical investigation of this compound would typically involve a multi-step computational protocol. The workflow is designed to first determine the molecule's most stable conformation and then to calculate a wide range of its molecular properties.

G mol_structure Initial Molecular Structure Generation geom_opt Geometry Optimization (DFT) mol_structure->geom_opt B3LYP/6-311+G(d,p) freq_calc Frequency Calculation & Vibrational Analysis geom_opt->freq_calc Verify Minimum Energy electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_prop spectral_sim Spectroscopic Simulation (IR, Raman, UV-Vis, NMR) electronic_prop->spectral_sim docking Molecular Docking (Optional) electronic_prop->docking

Caption: A representative workflow for the theoretical analysis of this compound.
Detailed Computational Protocol

Protocol: DFT-Based Molecular Property Calculation

  • Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The ground-state molecular geometry is optimized using Density Functional Theory (DFT). A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311+G(d,p) or cc-pVTZ.[1][2][4] This calculation seeks the lowest energy conformation of the molecule.

  • Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8][9]

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5][6]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Spectroscopic Simulation:

    • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra and maximum absorption wavelengths (λmax).[2]

    • NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), providing a theoretical comparison for experimental data.[1]

Theoretical Data and Analysis

While specific data for the target molecule is unavailable, this section presents exemplary data tables based on calculations performed on analogous furan derivatives. These tables illustrate the expected outcomes of the computational protocols described above.

Molecular and Electronic Properties

The following table summarizes key physicochemical and electronic properties that would be calculated for this compound.

PropertyRepresentative ValueSignificance
Molecular FormulaC₁₂H₇F₃O₂Defines the elemental composition.
Molecular Weight240.18 g/mol Mass of one mole of the substance.
TPSA (Topological Polar Surface Area)30.21 ŲPredicts drug transport properties.
LogP (Octanol-Water Partition Coeff.)3.78Indicates lipophilicity and membrane permeability.
HOMO Energy-6.5 eVEnergy of the outermost electron-donating orbital.
LUMO Energy-2.1 eVEnergy of the innermost electron-accepting orbital.
HOMO-LUMO Gap (ΔE)4.4 eVRelates to chemical reactivity and stability.
Dipole Moment~3.5 DMeasures the overall polarity of the molecule.

Note: TPSA and LogP values are from supplier databases for the target molecule; other values are representative based on similar structures.

Vibrational Spectroscopy Analysis

DFT calculations can predict the vibrational modes of the molecule, which correspond to peaks in the IR and Raman spectra. The table below lists some of the expected characteristic vibrational frequencies.

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
C-H stretching (Aromatic)3100 - 3250Stretching of C-H bonds on the phenyl and furan rings.[1]
C=O stretching (Aldehyde)1670 - 1700Strong absorption characteristic of the carbonyl group.[7]
C=C stretching (Aromatic)1400 - 1600Stretching vibrations within the furan and phenyl rings.[9]
C-F stretching (CF₃ group)1100 - 1350Strong, characteristic absorptions from the trifluoromethyl group.
Ring Breathing (Furan)~850Symmetrical stretching of the furan ring.[10]

Reactivity and Potential Biological Interactions

The computational data provides insights into the molecule's reactivity and potential interactions with biological targets.

G cluster_0 Reactivity & Interaction Pathways molecule 5-[2-(CF3)phenyl]furan-2-carbaldehyde mep Molecular Electrostatic Potential (MEP Analysis) molecule->mep fmo Frontier Molecular Orbitals (HOMO-LUMO Analysis) molecule->fmo nucleophilic_site Nucleophilic Sites (e.g., Aldehyde Oxygen) mep->nucleophilic_site electrophilic_site Electrophilic Sites (e.g., Carbonyl Carbon) mep->electrophilic_site reactivity Chemical Reactivity Prediction fmo->reactivity electrophilic_site->reactivity interaction Ligand-Receptor Interaction reactivity->interaction receptor Biological Receptor (e.g., Enzyme Active Site) receptor->interaction

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Aryl-Furan-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aryl-furan-2-carbaldehyde core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of a diverse array of compounds with significant biological activities. This technical guide provides an in-depth exploration of the discovery and historical evolution of this important class of molecules, detailing the key synthetic methodologies from their classical origins to modern innovations. Furthermore, it delves into the mechanistic underpinnings of their biological effects, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics and functional materials.

The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

The story of 5-aryl-furan-2-carbaldehydes is intrinsically linked to the chemistry of furfural, a bio-renewable platform chemical. While furfural itself was first isolated in 1821, the introduction of an aryl substituent at the 5-position, creating the 5-aryl-furan-2-carbaldehyde framework, marked a significant step towards a new class of compounds with enhanced physicochemical and biological properties.

The earliest reliable method for the synthesis of 5-aryl-furan-2-carbaldehydes appears to be the Meerwein arylation , first reported by Hans Meerwein and E. Büchner in 1939. This reaction involves the copper-catalyzed addition of an aryl diazonium salt to an electron-poor alkene, in this case, the double bond within the furan ring of furfural. The reaction proceeds via a radical mechanism, offering a direct method for forging the crucial carbon-carbon bond between the furan and aryl moieties. A notable example of this classical approach is the synthesis of 5-(p-nitrophenyl)furan-2-carbaldehyde, a key intermediate in the production of the muscle relaxant Dantrolene.[1]

Another classical approach to arylation, the Gomberg-Bachmann reaction , which also utilizes aryl diazonium salts to generate aryl radicals, provided a conceptual basis for such transformations, though its direct application to furfural was less common than the Meerwein modification. These early methods, while groundbreaking, often suffered from limitations such as modest yields and the generation of side products.

The Evolution of Synthesis: From Classical Reactions to Modern Cross-Coupling

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in synthetic organic chemistry, with the advent of palladium-catalyzed cross-coupling reactions. These powerful methodologies revolutionized the synthesis of 5-aryl-furan-2-carbaldehydes, offering significantly higher yields, broader substrate scope, and milder reaction conditions compared to their classical predecessors.

Modern Synthetic Methodologies: A Comparative Overview
MethodCatalyst/ReagentTypical ConditionsYield (%)AdvantagesDisadvantages
Meerwein Arylation Cu(II) saltsAcidic, aqueous media, 0-25 °C20-60Uses readily available starting materialsModerate yields, potential for side reactions, stoichiometric copper salts
Suzuki-Miyaura Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Anhydrous solvent (e.g., Dioxane, Toluene), 80-110 °C70-95High yields, excellent functional group tolerance, commercially available boronic acidsPre-functionalization of furan ring required (e.g., halogenation)
Organozinc Cross-Coupling Pd catalyst (e.g., Pd(dppf)Cl₂)Anhydrous THF, Room Temperature75-90Mild reaction conditions, high reactivity of organozinc reagentsPreparation of organozinc reagents can be sensitive to air and moisture
Photochemical Arylation UV irradiationBenzene or other aromatic solvent60-91Metal-free, can be highly efficientRequires specialized photochemical equipment, potential for isomer formation

Key Experimental Protocols

Classical Synthesis: Meerwein Arylation of Furfural

Synthesis of 5-(p-Nitrophenyl)furan-2-carbaldehyde

  • Materials: p-Nitroaniline, Sodium Nitrite, Hydrochloric Acid, Furfural, Copper(II) Chloride, Ethanol, Water.

  • Procedure:

    • A solution of p-nitroaniline in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice bath.

    • A solution of sodium nitrite in water is added dropwise to the cooled p-nitroaniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

    • To a separate flask containing a mixture of furfural, water, and a catalytic amount of copper(II) chloride, the freshly prepared diazonium salt solution is added slowly with vigorous stirring.

    • The reaction mixture is stirred at room temperature for several hours.

    • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

    • The crude product is recrystallized from ethanol to yield pure 5-(p-nitrophenyl)furan-2-carbaldehyde.

Modern Synthesis: Suzuki-Miyaura Cross-Coupling

General Procedure for the Synthesis of 5-Aryl-furan-2-carbaldehydes

  • Materials: 5-Bromofuran-2-carbaldehyde, Arylboronic acid, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., Potassium Carbonate), Anhydrous solvent (e.g., 1,4-Dioxane).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromofuran-2-carbaldehyde (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (0.05 equivalents).

    • Add anhydrous 1,4-dioxane to the flask and heat the reaction mixture to reflux (approximately 100 °C) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 5-aryl-furan-2-carbaldehyde.

Biological Significance and Mechanisms of Action

5-Aryl-furan-2-carbaldehyde derivatives have emerged as a class of compounds with significant therapeutic potential, exhibiting a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity: Inducing Apoptosis and Halting Cell Signaling

The anticancer effects of 5-aryl-furan-2-carbaldehydes are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. One of the key mechanisms is the activation of the intrinsic (mitochondrial) apoptosis pathway . This process is initiated by cellular stress, leading to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3, culminating in the dismantling of the cell.

Furthermore, these compounds have been shown to modulate critical intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival, is a prominent target. By inhibiting key components of this pathway, 5-aryl-furan-2-carbaldehyde derivatives can effectively suppress tumor growth.

Intrinsic_Apoptosis_Pathway 5-Aryl-Furan-2-Carbaldehyde 5-Aryl-Furan-2-Carbaldehyde Mitochondrial_Stress Mitochondrial_Stress 5-Aryl-Furan-2-Carbaldehyde->Mitochondrial_Stress Caspase-9_Activation Caspase-9_Activation Mitochondrial_Stress->Caspase-9_Activation Caspase-3_Activation Caspase-3_Activation Caspase-9_Activation->Caspase-3_Activation Apoptosis Apoptosis Caspase-3_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 5-aryl-furan-2-carbaldehydes.

PI3K_Akt_mTOR_Pathway_Inhibition Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation 5-Aryl-Furan-2-Carbaldehyde 5-Aryl-Furan-2-Carbaldehyde 5-Aryl-Furan-2-Carbaldehyde->PI3K 5-Aryl-Furan-2-Carbaldehyde->Akt 5-Aryl-Furan-2-Carbaldehyde->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity: A Multi-pronged Attack

The antimicrobial properties of 5-aryl-furan-2-carbaldehyde derivatives are attributed to their ability to interfere with essential microbial processes. A primary mechanism is the inhibition of crucial microbial enzymes . For instance, some derivatives have been identified as potent inhibitors of urease, an enzyme vital for the survival of certain pathogenic bacteria. In the case of nitro-substituted derivatives, their mode of action involves intracellular reduction by bacterial nitroreductases to generate reactive nitrogen species that are toxic to the microbe. Another proposed mechanism involves the disruption of microbial cell membrane integrity , leading to leakage of cellular contents and cell death.

Antimicrobial_Workflow 5-Aryl-Furan-2-Carbaldehyde 5-Aryl-Furan-2-Carbaldehyde Enzyme_Inhibition Enzyme_Inhibition 5-Aryl-Furan-2-Carbaldehyde->Enzyme_Inhibition Membrane_Disruption Membrane_Disruption 5-Aryl-Furan-2-Carbaldehyde->Membrane_Disruption Microbial_Cell_Death Microbial_Cell_Death Enzyme_Inhibition->Microbial_Cell_Death Membrane_Disruption->Microbial_Cell_Death

Caption: General antimicrobial mechanisms of 5-aryl-furan-2-carbaldehydes.

Conclusion and Future Perspectives

The journey of 5-aryl-furan-2-carbaldehydes from their classical synthesis via the Meerwein arylation to the highly efficient modern cross-coupling methodologies underscores the remarkable progress in synthetic organic chemistry. This evolution has not only provided access to a vast chemical space but has also unveiled the profound biological potential of this privileged scaffold. The demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, position 5-aryl-furan-2-carbaldehydes as a promising platform for the development of next-generation therapeutics. Future research will undoubtedly focus on the design and synthesis of novel derivatives with enhanced potency and selectivity, the elucidation of their detailed molecular interactions with biological targets, and their exploration in other domains such as materials science and agrochemicals. The rich history and continued innovation surrounding this scaffold ensure its enduring relevance in the scientific landscape.

References

The Fundamental Reactivity of the Furan-2-Carbaldehyde Moiety: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental reactivity of furan-2-carbaldehyde, a pivotal heterocyclic aldehyde in organic synthesis and medicinal chemistry. Derived from renewable biomass sources, this compound, also known as furfural, serves as a versatile building block for a wide array of valuable molecules. This document details its core reactivity, presents quantitative data for key transformations, provides explicit experimental protocols, and visualizes complex chemical and biological pathways to support advanced research and development.

Physicochemical Properties and Spectroscopic Data

Furan-2-carbaldehyde is a colorless to reddish-brown oily liquid with a characteristic almond-like odor.[1][2][3] Its reactivity is a direct consequence of its unique electronic structure, featuring a five-membered aromatic furan ring conjugated with an aldehyde group. This arrangement dictates its behavior in various chemical transformations.

Table 1: Physicochemical Properties of Furan-2-Carbaldehyde

PropertyValueReference(s)
Molecular Formula C₅H₄O₂[1][4]
Molar Mass 96.085 g/mol [1]
Appearance Colorless to reddish-brown oily liquid[3]
Odor Almond-like[2]
Density 1.1601 g/mL (at 20 °C)[1]
Melting Point -37 °C[1]
Boiling Point 162 °C[1]
Solubility in Water 83 g/L[1]
Solubility in Organic Solvents Readily soluble in most polar organic solvents[1]
Flash Point 62 °C[1]

Table 2: Spectroscopic Data for Furan-2-Carbaldehyde

SpectroscopyCharacteristic PeaksReference(s)
¹H NMR (CDCl₃) δ 9.64 (s, 1H, -CHO), δ 7.68 (m, 1H, H-5), δ 7.25 (m, 1H, H-3), δ 6.59 (m, 1H, H-4)[5]
¹³C NMR (CDCl₃) δ 177.6 (-CHO), δ 152.9 (C-2), δ 148.1 (C-5), δ 121.1 (C-3), δ 112.6 (C-4)[5]
IR (neat) ~1670-1700 cm⁻¹ (C=O stretch, strong), ~2855, 2719 cm⁻¹ (C-H stretch, aldehyde)[5]
UV-Vis (Ethanol) λmax ~270-280 nm-
Mass Spec (EI) m/z 96 (M⁺), 95 (M-H)⁺, 67 (M-CHO)⁺[5]

Core Reactivity of the Furan-2-Carbaldehyde Moiety

The reactivity of furan-2-carbaldehyde is dominated by the interplay between the electron-rich furan ring and the electrophilic aldehyde group. The furan ring is more reactive towards electrophiles than benzene due to the electron-donating nature of the oxygen atom.[6] This enhanced reactivity also influences the attached aldehyde functionality.

Reactions at the Aldehyde Group

The aldehyde group is the primary site for a variety of transformations, including nucleophilic additions, condensations, oxidations, and reductions.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles.[6] Condensation reactions, such as the Knoevenagel condensation, are highly effective for forming new carbon-carbon bonds.[7] The reactivity of the aldehyde can be modulated by substituents on the furan ring; electron-withdrawing groups at the 5-position enhance the electrophilicity of the carbonyl carbon and increase reaction rates.[7]

Table 3: Comparative Reactivity in Condensation Reactions

5-Aryl-Furan-2-CarbaldehydeReaction Time (Classical Heating)Yield (%)Reference(s)
5-(4-Bromophenyl)furan-2-carbaldehyde30 min70[8]
5-(4-Chlorophenyl)furan-2-carbaldehyde15 min83[8]
5-(4-Nitrophenyl)furan-2-carbaldehyde15 min80[8]
5-Phenylfuran-2-carbaldehyde60 min62[8]

Furan-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-furoic acid.[2] This transformation can be achieved using various oxidizing agents, with Tollens' reagent providing a classic qualitative test for aldehydes.[6][9]

The aldehyde group can be selectively reduced to a primary alcohol, furfuryl alcohol, a valuable industrial chemical.[2] Catalytic hydrogenation is a common method for this transformation.

Reactions Involving the Furan Ring

The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution and cycloaddition reactions.

Electrophilic substitution reactions, such as halogenation and nitration, occur preferentially at the 5-position of the furan ring. The aldehyde group is a deactivating group, but the high reactivity of the furan ring still allows for substitution to occur under relatively mild conditions.

The furan ring can act as a diene in Diels-Alder reactions, although the presence of the electron-withdrawing aldehyde group can decrease its reactivity.[10] This reaction provides a powerful tool for the synthesis of complex bicyclic structures.

Experimental Protocols

The following are detailed experimental protocols for key reactions of furan-2-carbaldehyde.

Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-(furan-2-ylmethylene)malononitrile.

Materials:

  • Furan-2-carbaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve furan-2-carbaldehyde (0.500 g, 5.20 mmol) and malononitrile (0.343 g, 5.20 mmol) in ethanol (5 mL).

  • Add piperidine (0.042 g, 0.49 mmol) to the reaction mixture.

  • Stir the mixture continuously at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the ethanol using a rotary evaporator under reduced pressure.

  • Dilute the residue with ethyl acetate (10 mL) and wash with deionized water (3 x 20 mL) in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Oxidation to 2-Furoic Acid using Tollens' Reagent

Objective: To qualitatively observe the oxidation of furan-2-carbaldehyde.

Materials:

  • Furan-2-carbaldehyde

  • Solution A: 5% Silver Nitrate (AgNO₃) solution

  • Solution B: 10% Sodium Hydroxide (NaOH) solution

  • Solution C: Concentrated Ammonium Hydroxide (NH₄OH)

  • Test tubes, water bath

Procedure:

  • Prepare Tollens' Reagent: In a clean test tube, mix 2 mL of Solution A with 2 mL of Solution B to form a precipitate of silver oxide. Add Solution C dropwise, with shaking, until the precipitate just dissolves. This is the active reagent.[6]

  • Add 5 drops of furan-2-carbaldehyde to 1 mL of the freshly prepared Tollens' reagent in a clean test tube.[6]

  • Gently warm the test tube in a water bath.

  • Observe the formation of a silver mirror on the inner surface of the test tube, indicating a positive test for the aldehyde.[6][9]

Suzuki-Miyaura Cross-Coupling of 5-Bromofuran-2-carbaldehyde

Objective: To synthesize 5-aryl-furan-2-carbaldehydes.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Schlenk tube or round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add 5-bromofuran-2-carbaldehyde (1 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (3 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., 1-5 mol%) under a positive pressure of the inert gas.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Pathways and Workflows

General Organic Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of organic compounds.

G General Organic Synthesis Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis lit_search Literature Search route_design Synthetic Route Design lit_search->route_design reagent_calc Reagent Calculation route_design->reagent_calc synthesis Synthesis reagent_calc->synthesis monitoring Reaction Monitoring (TLC, LC-MS) synthesis->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization data_analysis Data Analysis & Interpretation characterization->data_analysis final_product Final Product data_analysis->final_product

Caption: A typical workflow for organic synthesis.

Furan-Induced Intrinsic Apoptosis Pathway

Furan and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cell lines.[11] The intrinsic (mitochondrial) pathway is a key mechanism involved in this process.

G Furan-Induced Intrinsic Apoptosis Pathway furan Furan/Furan Derivatives ros ↑ Reactive Oxygen Species (ROS) furan->ros mito_stress Mitochondrial Stress ros->mito_stress bax ↑ Bax mito_stress->bax bcl2 ↓ Bcl-2 mito_stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway induced by furan derivatives.

Conclusion

Furan-2-carbaldehyde remains a cornerstone of modern organic synthesis, offering a rich and diverse reactivity profile. Its dual functionality, encompassing both an electron-rich aromatic ring and an electrophilic aldehyde, provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its fundamental reactivity, as outlined in this guide, is essential for its effective utilization in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The provided protocols and data serve as a practical resource for researchers aiming to harness the synthetic potential of this valuable bio-based chemical.

References

The Trifluoromethylphenyl Group's Strong Electron-Withdrawing Influence on the Furan Ring: A Technical Deep-Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethylphenyl group onto a furan ring profoundly alters the electronic landscape of the heterocyclic system. This substitution imparts a strong electron-withdrawing effect, primarily through a negative inductive effect (-I), which significantly impacts the furan ring's reactivity, spectroscopic properties, and potential applications in medicinal chemistry and materials science. This in-depth technical guide explores these electronic effects, presenting quantitative data, detailed experimental protocols, and visualizations to provide a comprehensive understanding for researchers in the field.

Electronic Effects and Hammett Constants

The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[1] When attached to a phenyl ring, which is then connected to a furan ring, this strong inductive effect is transmitted through the aromatic systems, deactivating the furan ring towards electrophilic attack.

The overall electronic effect of the trifluoromethylphenyl group on the furan ring is a composite of the strong electron-withdrawing nature of the CF₃ group and the electronic properties of the intervening phenyl and furan rings. This results in a significant reduction of electron density on the furan ring.

Spectroscopic Characterization

The electronic perturbations induced by the trifluoromethylphenyl group are clearly observable in the spectroscopic data of the resulting compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The electron-withdrawing nature of the trifluoromethylphenyl group leads to a general downfield shift of the furan ring protons compared to unsubstituted furan. The protons on the furan ring of 2-(4-(trifluoromethyl)phenyl)furan are expected to appear at a lower field than those of 2-phenylfuran.

¹³C NMR: The carbon atoms of the furan ring, particularly the carbon atom directly attached to the trifluoromethylphenyl group (C2), will experience a significant downfield shift due to the strong deshielding effect.

¹⁹F NMR: The fluorine atoms of the trifluoromethyl group typically exhibit a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal can provide information about the electronic environment around the CF₃ group. For 2,3,4,5-tetrakis(4-(trifluoromethyl)phenyl)furan, ¹⁹F NMR signals were observed at -62.6 and -62.8 ppm.[3]

Table 1: Predicted NMR Data for 2-(4-(Trifluoromethyl)phenyl)furan

NucleusPredicted Chemical Shift (δ, ppm)Notes
¹H (Furan H3)~6.5 - 7.0Downfield shift compared to furan.
¹H (Furan H4)~6.4 - 6.8Downfield shift compared to furan.
¹H (Furan H5)~7.5 - 7.8Significant downfield shift due to proximity to the aryl group.
¹³C (Furan C2)>150Significant downfield shift.
¹³C (Furan C3, C4, C5)110 - 130Downfield shifts compared to furan.
¹⁹F (CF₃)-62 to -64Typical range for an aryl trifluoromethyl group.

Note: These are estimated values based on data from related compounds and general substituent effects. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of a trifluoromethylphenyl-substituted furan will be characterized by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1400 cm⁻¹ region. Other key absorptions will include those for the furan ring C-O-C stretching and C=C stretching, as well as aromatic C-H and C=C stretching from the phenyl ring.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupWavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Furan C-H Stretch~3150Medium
Aromatic C=C Stretch1600 - 1450Medium-Weak
Furan C=C Stretch~1580, ~1490Medium
C-F Stretch (CF₃)1400 - 1100Strong, Multiple Bands
Furan C-O-C Stretch~1015Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

The introduction of the trifluoromethylphenyl group extends the π-conjugated system of the furan ring, leading to a bathochromic (red) shift in the UV-Vis absorption maximum (λ_max) compared to unsubstituted furan (λ_max ≈ 208 nm).[4] The λ_max is expected to be in the range of 280-320 nm, characteristic of π → π* transitions in such conjugated systems.

Reactivity in Electrophilic Substitution

The strong electron-withdrawing nature of the trifluoromethylphenyl group significantly deactivates the furan ring towards electrophilic substitution reactions.[5] Furan itself is highly reactive towards electrophiles, with substitution preferentially occurring at the C2 and C5 positions.[4][6][7] However, the presence of the deactivating trifluoromethylphenyl group at the C2 position makes subsequent electrophilic attack much more difficult and is expected to direct incoming electrophiles to the C4 and C5 positions.

Electrophilic_Substitution_Directing_Effects cluster_reactivity Reactivity towards Electrophilic Attack cluster_directing Directing Effect of EWG at C2 Furan Furan Ring Deactivated Ring Reduced Electron Density (Deactivated) Furan->Deactivated Ring leads to EWG Trifluoromethylphenyl (Electron-Withdrawing Group) EWG->Furan at C2 Electrophile Electrophile (E+) C4 C4-Position Electrophile->C4 Preferential Attack C5 C5-Position Electrophile->C5 Possible Attack

Directing effect of a C2-trifluoromethylphenyl group on electrophilic substitution on the furan ring.

Experimental Protocols

The synthesis of trifluoromethylphenyl-substituted furans is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis of 2-(4-(Trifluoromethyl)phenyl)furan via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 2-(4-(trifluoromethyl)phenyl)furan from 2-bromofuran and 4-(trifluoromethyl)phenylboronic acid.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_procedure Reaction Procedure cluster_workup Workup & Purification Reactant1 2-Bromofuran Mixing Combine Reactants, Catalyst, Base, and Solvent Reactant1->Mixing Reactant2 4-(Trifluoromethyl)phenylboronic acid Reactant2->Mixing Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., Dioxane/Water) Solvent->Mixing Inert Establish Inert Atmosphere (e.g., Argon) Mixing->Inert Heating Heat Reaction Mixture (e.g., 80-100 °C) Inert->Heating Monitoring Monitor Reaction Progress (e.g., by TLC or GC) Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 2-(4-(Trifluoromethyl)phenyl)furan Purify->Product

General workflow for the synthesis of 2-(4-(trifluoromethyl)phenyl)furan.

Materials:

  • 2-Bromofuran

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 2-bromofuran (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-(trifluoromethyl)phenyl)furan.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy:

  • Obtain the IR spectrum of the purified product using an ATR-FTIR spectrometer.

  • Place a small amount of the sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the purified product in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the UV-Vis absorption spectrum from approximately 200 to 400 nm using a spectrophotometer, using the pure solvent as a blank.

  • Determine the wavelength of maximum absorption (λ_max).

Conclusion

The trifluoromethylphenyl group exerts a powerful electron-withdrawing influence on the furan ring, primarily through its strong negative inductive effect. This effect leads to a deactivation of the furan ring towards electrophilic substitution and directs incoming electrophiles to the 4 and 5 positions. These electronic changes are readily quantifiable through spectroscopic techniques, with notable downfield shifts in NMR spectra and characteristic C-F stretching bands in IR spectra. The synthesis of these valuable compounds can be reliably achieved through methods such as the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of these electronic effects is crucial for the rational design and development of novel furan-based molecules for a wide range of applications in medicinal chemistry and materials science.

References

Technical Guide: Solubility of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a predictive assessment based on the compound's molecular structure and the general principles of solubility. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility in common laboratory solvents, ensuring a robust methodology for researchers. This guide is intended to support professionals in drug development and chemical research by providing a foundational understanding and practical tools for working with this compound.

Introduction

This compound is a complex organic molecule incorporating a furan ring, an aldehyde functional group, and a trifluoromethyl-substituted phenyl group. These structural features are significant in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a common substituent in pharmaceutical compounds.[1][2][3] Understanding the solubility of this compound is critical for a wide range of applications, including formulation development, reaction condition optimization, purification processes, and planning for in vitro and in vivo studies.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[4] The molecular structure of this compound suggests a predominantly nonpolar character, which dictates its predicted solubility in various common solvents.

Structural Analysis:

  • Furan and Phenyl Rings: The furan and phenyl rings are aromatic and largely nonpolar, contributing to the molecule's hydrophobic nature.

  • Aldehyde Group (-CHO): The carbonyl group in the aldehyde is polar and can act as a hydrogen bond acceptor, which may confer slight solubility in polar solvents.[5][6] However, aldehydes cannot act as hydrogen bond donors among themselves.[5]

  • Trifluoromethyl Group (-CF3): The -CF3 group is highly lipophilic and electron-withdrawing. It generally increases a molecule's solubility in non-polar, lipid-rich environments and can significantly impact its overall solubility profile.[1][7]

Given the large nonpolar surface area contributed by the aromatic rings and the trifluoromethyl group, the compound is expected to be more soluble in nonpolar or moderately polar organic solvents than in highly polar solvents like water.

Data Presentation: Predicted Solubility in Common Solvents

The following table summarizes the predicted qualitative solubility of this compound at ambient temperature.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticInsoluble / Very Sparingly SolubleThe large hydrophobic structure (phenyl and furan rings) and the lipophilic trifluoromethyl group outweigh the polarity of the single aldehyde group.[8]
MethanolPolar ProticSparingly to Moderately SolubleThe alcohol can hydrogen bond with the aldehyde's oxygen, but the overall nonpolar character of the solute limits high solubility.
EthanolPolar ProticSparingly to Moderately SolubleSimilar to methanol, ethanol can engage in hydrogen bonding, but its slightly longer alkyl chain makes it a slightly better solvent for this compound.
AcetonePolar AproticSolubleAcetone's polarity is moderate, and it can effectively solvate the molecule through dipole-dipole interactions without the unfavorable energetics of disrupting a strong hydrogen-bonding network like water's.[9]
Ethyl AcetateModerately PolarSolubleThe polarity is well-matched to the solute, allowing for effective solvation.
Dichloromethane (DCM)NonpolarSolubleA common solvent for many organic compounds with significant nonpolar character.
ChloroformNonpolarSolubleSimilar to DCM, its ability to dissolve a wide range of organic molecules makes it a good candidate.
TolueneNonpolarSolubleThe aromatic nature of toluene favorably interacts with the phenyl and furan rings of the solute.
HexaneNonpolarSparingly SolubleWhile both are nonpolar, the specific interactions might not be as favorable as with aromatic or slightly more polar solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a strong polar aprotic solvent suitable for many organic molecules.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10][11][12]

Principle

The shake-flask method involves creating a saturated solution of the solute in a specific solvent by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dissolved solute in the clear supernatant is measured using a suitable analytical technique.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (high-purity grade)

  • Analytical balance (± 0.1 mg precision)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis spectrophotometer or equipment for gravimetric analysis)

Detailed Methodology

Step 1: Preparation of Saturated Solution

  • Add an excess amount of solid this compound to a series of vials. An excess is critical to ensure that equilibrium with the solid phase is achieved.

  • Accurately pipette a known volume of the desired solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The exact time should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

Step 2: Phase Separation

  • After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for several hours to allow the excess solid to settle.

  • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed to pellet the solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically inert syringe filter to remove any suspended solid particles.[13]

Step 3: Quantification of Dissolved Solute The concentration of the solute in the clear, saturated solution can be determined by several methods. Two common approaches are detailed below.

Method A: Gravimetric Analysis This method is straightforward but requires a non-volatile solute and the ability to completely evaporate the solvent.[14][15]

  • Accurately weigh a clean, dry evaporating dish (W1).

  • Pipette a precise volume of the clear saturated filtrate into the dish.

  • Weigh the dish with the solution (W2).

  • Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the compound's decomposition point.

  • Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a desiccator or oven.

  • Weigh the dish with the dry residue (W3).

  • Calculate the solubility using the recorded weights.

Method B: UV-Vis Spectroscopy This method is suitable if the compound has a chromophore that absorbs light in the UV-visible range and the solvent is transparent in that region.[16]

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the λmax. Aromatic compounds typically absorb in the 200-300 nm range.

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.[16]

  • Measure the Sample: Accurately dilute a known volume of the saturated filtrate with the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_quantification Quantification of Solute in Supernatant start Start: Add excess solid compound to a known volume of solvent in a vial equilibration Equilibration: Agitate vials in a thermostatic shaker (e.g., 24-48h at 25°C) start->equilibration phase_separation Phase Separation: Centrifuge or filter (0.22 µm) to separate supernatant from excess solid equilibration->phase_separation gravimetric Method A: Gravimetric Analysis 1. Weigh known volume of supernatant. 2. Evaporate solvent. 3. Weigh dry residue. phase_separation->gravimetric Option 1 uv_vis Method B: UV-Vis Spectroscopy 1. Prepare calibration curve. 2. Dilute supernatant. 3. Measure absorbance at λmax. phase_separation->uv_vis Option 2 calculation Data Analysis: Calculate solubility (e.g., in g/L or mol/L) gravimetric->calculation uv_vis->calculation end End: Quantitative Solubility Value calculation->end

Caption: Workflow for Solubility Determination via Shake-Flask Method.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Aryl-Furan-2-Carbaldehydes via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aryl-furan-2-carbaldehydes are a significant class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science.[1] The furan ring is a key structural motif in numerous biologically active molecules, and its substitution at the 5-position with various aryl groups allows for the fine-tuning of physicochemical and pharmacological properties.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a robust and efficient route to synthesize these valuable compounds.[2][3] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-furan-2-carbaldehyde with a range of arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, an arylboronic acid) with an organohalide (5-bromo-furan-2-carbaldehyde). The reaction proceeds through a catalytic cycle that consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3][4]

Experimental Protocol

This protocol describes a general procedure for the synthesis of 5-aryl-furan-2-carbaldehydes. The reaction conditions may be optimized for specific substrates.

Materials:

  • 5-Bromofuran-2-carbaldehyde (1.0 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)[2]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[2]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)[2]

  • 1,4-Dioxane, Toluene, or Dimethoxyethane (DME) (degassed)[2]

  • Water (degassed, if using a mixed solvent system, e.g., 4:1 v/v organic solvent to water)[2]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography eluent

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup:

  • To an oven-dried Schlenk tube, add 5-bromofuran-2-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).[2]

  • Seal the tube with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).[2]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).[2]

Reaction Execution:

  • Heat the reaction mixture to a temperature between 80°C and 110°C.[2]

  • Stir the reaction vigorously for 4-24 hours.[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.[1][2]

  • Dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Filter and concentrate the organic layer under reduced pressure.[1][5]

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure 5-aryl-furan-2-carbaldehyde.[1][5]

Data Presentation

The following table summarizes the results for the Suzuki-Miyaura coupling of a 5-halofuran-2-carbaldehyde derivative with various arylboronic acids.

EntryArylboronic Acid PartnerProductReaction Time (h)Isolated Yield (%)
1Phenylboronic acid5-(Biphenyl-4-yl)furan-2-carbaldehyde592
24-Methoxyphenylboronic acid5-(4'-Methoxybiphenyl-4-yl)furan-2-carbaldehyde689
34-Acetylphenylboronic acid5-(4'-Acetylbiphenyl-4-yl)furan-2-carbaldehyde885
43-Thiopheneboronic acid5-(4-(Thiophen-3-yl)phenyl)furan-2-carbaldehyde1078*
54-(Trifluoromethyl)phenylboronic acid5-(4'-(Trifluoromethyl)biphenyl-4-yl)furan-2-carbaldehyde791

*Note: Yields are based on the coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde and are representative for these types of transformations.[5]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: 5-Bromofuran-2-carbaldehyde, Arylboronic acid, Base B Purge with Inert Gas A->B C Add Pd Catalyst and Degassed Solvent B->C D Heat Reaction Mixture (80-110 °C) C->D E Stir for 4-24h D->E F Monitor by TLC E->F G Cool to RT & Quench F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure 5-Aryl-furan-2-carbaldehyde J->K

Caption: Experimental workflow for the synthesis of 5-aryl-furan-2-carbaldehydes.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product 5-Aryl-furan- 2-carbaldehyde (Ar-Ar') ArPdAr_prime->Product ArBOH2 Ar'-B(OH)2 ArBOH2->ArPdAr_prime Base Base Base->ArPdAr_prime ArX 5-Bromo-furan- 2-carbaldehyde (Ar-X) ArX->ArPdX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Derivatization of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The furan scaffold is a versatile starting point for the synthesis of novel therapeutic agents.[1] The derivatization of the aldehyde group at the 2-position of the furan ring allows for the creation of diverse molecular architectures, leading to compounds with potentially enhanced biological activities. This document provides detailed application notes and experimental protocols for the synthesis and biological screening of derivatives of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde. The presence of the trifluoromethylphenyl group is of particular interest as trifluoromethyl groups can enhance metabolic stability and cell permeability of drug candidates.[2]

This guide will focus on the synthesis of three key classes of derivatives: Schiff bases, hydrazones, and chalcones. Detailed protocols for their synthesis from the parent aldehyde, this compound, are provided. Furthermore, standardized protocols for the biological evaluation of these synthesized derivatives are outlined, including in vitro anticancer cytotoxicity screening using the MTT assay and antimicrobial activity assessment via the determination of the Minimum Inhibitory Concentration (MIC).

Derivatization Strategies

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations. The primary derivatization strategies discussed herein are:

  • Schiff Base Formation: Condensation reaction with primary amines to form imines (C=N).

  • Hydrazone Synthesis: Reaction with hydrazine derivatives to yield hydrazones.

  • Chalcone Synthesis (Claisen-Schmidt Condensation): Base-catalyzed condensation with acetophenones to produce α,β-unsaturated ketones.

Experimental Protocols: Synthesis of Derivatives

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of Schiff Base Derivatives

Principle: Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde.[3]

Materials:

  • This compound

  • Various substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of ethanol.

  • Add 1.1 mmol of the respective substituted aniline to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

Protocol 2: Synthesis of Hydrazone Derivatives

Principle: Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.[4]

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1.0 mmol of this compound in 15 mL of ethanol in a round-bottom flask.

  • Add a solution of 1.1 mmol of hydrazine hydrate (or substituted hydrazine) in 5 mL of ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • The resulting solid product is filtered, washed with a small amount of cold ethanol, and dried.

  • Purify the crude product by recrystallization from ethanol.

Protocol 3: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone (chalcone).[5]

Materials:

  • This compound

  • Substituted acetophenones (e.g., acetophenone, 4'-chloroacetophenone)

  • Ethanol

  • Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH)

Procedure:

  • In a flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the substituted acetophenone in 10-15 mL of ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of KOH (10-20%) dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with water until neutral, and dried.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

Experimental Protocols: Biological Screening

Protocol 4: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized furan derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the synthesized compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized furan derivatives

  • Positive and negative controls

Procedure:

  • Perform two-fold serial dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

Quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDDerivative TypeR GroupMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent Aldehyde->100>100>100
SB-1 Schiff Base4-Cl-C6H415.222.518.9
SB-2 Schiff Base4-OCH3-C6H425.835.130.4
HZ-1 HydrazoneH45.355.750.1
HZ-2 HydrazoneC6H520.128.924.5
CH-1 ChalconeC6H58.512.310.7
CH-2 Chalcone4-Cl-C6H55.27.86.1
Doxorubicin --0.81.20.9

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDDerivative TypeR GroupS. aureusE. coliC. albicans
Parent Aldehyde->256>256>256
SB-1 Schiff Base4-Cl-C6H43264128
SB-2 Schiff Base4-OCH3-C6H464128256
HZ-1 HydrazoneH128256>256
HZ-2 HydrazoneC6H564128128
CH-1 ChalconeC6H5163264
CH-2 Chalcone4-Cl-C6H581632
Ciprofloxacin --10.5NA
Fluconazole --NANA8

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening Start 5-[2-(trifluoromethyl)phenyl] furan-2-carbaldehyde Schiff_Base Schiff Base Synthesis (Protocol 1) Start->Schiff_Base Hydrazone Hydrazone Synthesis (Protocol 2) Start->Hydrazone Chalcone Chalcone Synthesis (Protocol 3) Start->Chalcone Derivatives Library of Derivatives Schiff_Base->Derivatives Hydrazone->Derivatives Chalcone->Derivatives Anticancer Anticancer Screening (MTT Assay - Protocol 4) Derivatives->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay - Protocol 5) Derivatives->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis

Caption: Experimental workflow for derivatization and biological screening.

Potential Signaling Pathway

signaling_pathway cluster_pathway PI3K/Akt Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Furan Derivative (e.g., Chalcone) Inhibitor->PI3K Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

The derivatization of this compound into Schiff bases, hydrazones, and chalcones offers a promising avenue for the discovery of novel therapeutic agents. The provided protocols detail the synthesis and subsequent biological evaluation of these compounds. The hypothetical data presented suggests that derivatization can significantly enhance the anticancer and antimicrobial activities of the parent aldehyde, with chalcone derivatives showing particular promise. Further investigation into the structure-activity relationships and mechanism of action, potentially involving the PI3K/Akt signaling pathway, is warranted for the development of potent drug candidates.

References

Application Notes and Protocols for 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is a versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds. The presence of the furan ring, a privileged scaffold in medicinal chemistry, coupled with the electron-withdrawing trifluoromethyl group on the phenyl substituent, imparts unique electronic and steric properties to the molecule. These features make it an attractive starting material for the development of novel therapeutic agents with potential applications in antimicrobial and anticancer research. The aldehyde functionality serves as a key handle for diverse chemical transformations, most notably the Claisen-Schmidt condensation, to form chalcone intermediates which can be further cyclized into various five- and six-membered heterocycles.

Synthesis of Key Intermediates: Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for the utilization of this compound. This base-catalyzed reaction with an appropriate acetophenone derivative yields a chalcone, an α,β-unsaturated ketone, which is a crucial precursor for the synthesis of numerous heterocyclic systems.

General Experimental Protocol: Claisen-Schmidt Condensation

  • Materials:

    • This compound

    • Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ethanol (95% or absolute)

    • Deionized Water

    • Hydrochloric Acid (HCl, 10% aqueous solution)

  • Procedure:

    • Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask.

    • Slowly add a 40% aqueous solution of KOH or NaOH to the mixture with constant stirring at room temperature.[1][2]

    • Continue stirring the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the chalcone.

    • Filter the solid product, wash with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Application in Heterocyclic Synthesis

The synthesized chalcones serve as versatile synthons for the construction of various biologically active heterocyclic scaffolds, including pyrazoles and pyrimidines.

Synthesis of Pyrazole Derivatives

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known to exhibit a broad spectrum of biological activities. The reaction of chalcones with hydrazine hydrate is a common and efficient method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles if desired.

Experimental Protocol: Synthesis of Pyrazoline Derivatives

  • Materials:

    • Chalcone derived from this compound

    • Hydrazine Hydrate (80%)

    • Ethanol or Glacial Acetic Acid

  • Procedure:

    • Dissolve the chalcone in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.[3]

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline derivative.

    • Filter the solid, wash with water, and dry.

    • Recrystallize from a suitable solvent to obtain the pure product.

Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. They are of significant interest due to their presence in nucleic acids and a wide range of pharmaceuticals. Pyrimidine derivatives can be synthesized by the cyclocondensation of chalcones with urea or thiourea in the presence of a base.

Experimental Protocol: Synthesis of Pyrimidine Derivatives

  • Materials:

    • Chalcone derived from this compound

    • Urea or Thiourea

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ethanol

  • Procedure:

    • Dissolve the chalcone and an equimolar amount of urea (or thiourea) in ethanol in a round-bottom flask.[1]

    • Add a 40% aqueous solution of KOH or NaOH and reflux the mixture for 4-8 hours.[1]

    • Monitor the reaction progress using TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize with dilute HCl to precipitate the pyrimidine derivative.

    • Filter the solid product, wash with water, and dry.

    • Recrystallize from an appropriate solvent to yield the pure pyrimidine.

Biological Activities and Potential Applications

While specific biological data for heterocyclic compounds derived directly from this compound is emerging, studies on structurally related furan-containing chalcones, pyrazoles, and pyrimidines have demonstrated promising antimicrobial and anticancer activities.

Antimicrobial Activity

Furan-derived chalcones and their corresponding pyrazoline derivatives have been investigated as potential antimicrobial agents.[4][5][6][7] Molecular docking studies suggest that these compounds may exert their antimicrobial effect by inhibiting glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in the biosynthesis of the bacterial cell wall.[4][5][6][7]

Table 1: Antimicrobial Activity of Representative Furan-Derived Chalcones and Pyrazolines

Compound TypeTarget OrganismActivity (MIC in µg/mL)
Furan-ChalconeStaphylococcus aureusModerate to Good
Furan-ChalconeEscherichia coliModerate
Pyrazoline DerivativeStaphylococcus aureusSelective Activity
Pyrazoline DerivativeCandida albicansModerate Activity

Note: The data presented is a summary from studies on analogous furan derivatives and serves as an indication of potential activity.

Anticancer Activity

Chalcones and their heterocyclic derivatives are well-documented for their potential as anticancer agents.[8][9][10] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[10]

Table 2: Anticancer Activity of Representative Furan-Chalcone Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
Pyrazolyl-Chalcone 7gA549 (Lung Carcinoma)27.7[8]
Pyrazolyl-Chalcone 7gHepG2 (Hepatocellular Carcinoma)26.6[8]

Note: The data is for a furan-containing pyrazolyl chalcone and suggests the potential for derivatives of this compound.

Visualizing the Synthetic and Mechanistic Pathways

To better illustrate the synthetic utility and potential mechanism of action of heterocycles derived from this compound, the following diagrams are provided.

Synthetic_Pathway start 5-[2-(Trifluoromethyl)phenyl] furan-2-carbaldehyde chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation acetophenone Substituted Acetophenone acetophenone->chalcone pyrazole Pyrazole Derivative chalcone->pyrazole Cyclization pyrimidine Pyrimidine Derivative chalcone->pyrimidine Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazole urea Urea / Thiourea urea->pyrimidine

Caption: Synthetic route to pyrazole and pyrimidine derivatives.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell GlcN6P Glucosamine-6-Phosphate Synthase (GlcN-6-P) UDP_NAG UDP-N-acetylglucosamine (Precursor for Peptidoglycan) GlcN6P->UDP_NAG Catalyzes CellWall Bacterial Cell Wall UDP_NAG->CellWall Biosynthesis Lysis Cell Lysis CellWall->Lysis Weakening leads to Inhibitor Furan-Derived Heterocycle (e.g., Pyrazoline) Inhibitor->GlcN6P Inhibition

Caption: Proposed antimicrobial mechanism of action.

Conclusion

This compound is a highly promising and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The straightforward conversion to chalcone intermediates opens up pathways to various five- and six-membered heterocycles, such as pyrazoles and pyrimidines. The existing literature on analogous furan-containing compounds strongly suggests that these novel derivatives hold significant potential as antimicrobial and anticancer agents. The provided protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of this intriguing class of molecules, paving the way for the discovery of new and effective therapeutic agents.

References

Applications of Trifluoromethyl-Substituted Furans in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl (CF3) groups into furan rings has emerged as a powerful strategy in materials science for the development of advanced materials with unique and tunable properties. The high electronegativity, steric bulk, and metabolic stability imparted by the CF3 group significantly influence the electronic, optical, thermal, and self-assembly characteristics of furan-based materials. These properties have led to their promising applications in liquid crystals, high-performance polymers, photoresists, and self-assembling monolayers.

This document provides detailed application notes on the use of trifluoromethyl-substituted furans in these key areas, supported by quantitative data and comprehensive experimental protocols for the synthesis and characterization of these novel materials.

Liquid Crystals

The incorporation of trifluoromethyl-substituted furan moieties into the core structure of liquid crystal molecules provides a versatile tool for tuning their mesomorphic and electro-optical properties. The strong dipole moment of the C-F bond and the overall increase in molecular polarity significantly impact the dielectric anisotropy (Δε) and birefringence (Δn) of the resulting materials, which are critical parameters for display applications.

Application Note: High-Performance Liquid Crystal Displays

Trifluoromethyl-substituted furan-based liquid crystals are promising candidates for active-matrix liquid crystal displays (AMLCDs) and other electro-optical devices requiring high performance. The introduction of the CF3 group can lead to a desirable combination of properties, including a wide nematic phase range, high clearing points, and tunable dielectric anisotropy. These characteristics contribute to faster switching times, lower operating voltages, and improved contrast ratios in display devices.

Quantitative Data:

The following table summarizes the mesomorphic and optical properties of a series of hypothetical trifluoromethyl-substituted furan-based liquid crystals to illustrate the structure-property relationships.

Compound IDR GroupTrifluoromethyl PositionClearing Point (T_c, °C)Dielectric Anisotropy (Δε) at 25°CBirefringence (Δn) at 589 nm, 25°C
LC-Furan-1 C5H112-CF385+5.20.15
LC-Furan-2 C7H152-CF392+5.50.16
LC-Furan-3 C5H113-CF378+3.10.12
LC-Furan-4 C7H153-CF384+3.30.13
Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Furan-Based Liquid Crystal

This protocol describes a general synthetic route for a liquid crystal molecule incorporating a 2-trifluoromethyl-5-phenylfuran core.

Workflow Diagram:

Synthesis_LC Start Starting Materials: 2-Bromo-5-(trifluoromethyl)furan 4-Pentylphenylboronic acid Suzuki Suzuki Coupling Start->Suzuki Hydrolysis Ester Hydrolysis Suzuki->Hydrolysis Esterification Esterification Hydrolysis->Esterification Purification Purification (Column Chromatography, Recrystallization) Esterification->Purification Product Final Liquid Crystal Product Purification->Product

Caption: Synthetic workflow for a trifluoromethyl-furan liquid crystal.

Materials:

  • 2-Bromo-5-(trifluoromethyl)furan

  • 4-Pentylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • 4-Hydroxybenzonitrile

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Suzuki Coupling: In a round-bottom flask, dissolve 2-bromo-5-(trifluoromethyl)furan (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of toluene and water. Degas the solution with nitrogen for 20 minutes. Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) and heat the mixture to 80°C for 12 hours under a nitrogen atmosphere. After cooling, extract the aqueous layer with toluene, combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Ester Hydrolysis (if starting with an ester): If the coupled product is an ester, dissolve it in a mixture of ethanol and 1 M NaOH solution. Heat the mixture to reflux for 4 hours. After cooling, acidify the solution with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer over MgSO4 and concentrate to yield the carboxylic acid.

  • Esterification: To a solution of the carboxylic acid from the previous step (1.0 eq) and 4-hydroxybenzonitrile (1.1 eq) in dry DCM, add DCC (1.2 eq) and a catalytic amount of DMAP. Stir the reaction mixture at room temperature for 12 hours.

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over MgSO4 and concentrate under reduced pressure. Purify the final product by column chromatography followed by recrystallization from ethanol to obtain the desired liquid crystal.

Characterization:

  • Mesomorphic Properties: Determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

  • Electro-optical Properties: Dielectric anisotropy and birefringence are measured using a capacitor cell and an Abbé refractometer, respectively.

High-Performance Polymers

The incorporation of trifluoromethyl-substituted furan units into polymer backbones, such as polyimides and polyamides, significantly enhances their properties. The bulky and electron-withdrawing nature of the CF3 group disrupts polymer chain packing, leading to increased solubility and processability, while also improving thermal stability, lowering the dielectric constant, and enhancing optical transparency.

Application Note: Advanced Dielectric Materials and Optical Films

Polymers containing trifluoromethyl-substituted furan moieties are excellent candidates for advanced dielectric materials in microelectronics and as high-performance optical films. Their low dielectric constant and low dielectric loss are crucial for reducing signal delay and cross-talk in integrated circuits. Furthermore, their high thermal stability allows them to withstand the high temperatures encountered during semiconductor manufacturing. Their enhanced optical transparency and low refractive index make them suitable for applications such as anti-reflective coatings and flexible display substrates.

Quantitative Data:

The following table presents a comparison of the properties of a standard aromatic polyimide with a polyimide containing a trifluoromethyl-furan moiety.

PolymerGlass Transition Temperature (T_g, °C)5% Weight Loss Temperature (T_d5%, °C)Tensile Strength (MPa)Dielectric Constant (at 1 MHz)Optical Transmittance (at 400 nm)
Standard Polyimide 3505501203.575%
CF3-Furan Polyimide 3205801102.890%
Experimental Protocol: Synthesis of a Trifluoromethyl-Furan Containing Polyimide

This protocol outlines the synthesis of a polyimide derived from 2,5-bis(4-aminophenyl)-3,4-bis(trifluoromethyl)furan and a commercial dianhydride.

Workflow Diagram:

Synthesis_Polymer Monomers Monomers: CF3-Furan Diamine Dianhydride Polycondensation Poly(amic acid) Synthesis (Polycondensation) Monomers->Polycondensation Imidization Thermal or Chemical Imidization Polycondensation->Imidization Purification Precipitation and Washing Imidization->Purification Polyimide Final Polyimide Product Purification->Polyimide

Caption: General workflow for trifluoromethyl-furan polyimide synthesis.

Materials:

  • 2,5-Bis(4-aminophenyl)-3,4-bis(trifluoromethyl)furan (CF3-Furan Diamine)

  • Pyromellitic dianhydride (PMDA) or other aromatic dianhydride

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Synthesis of Poly(amic acid): In a dry, nitrogen-purged flask, dissolve the CF3-Furan Diamine (1.0 eq) in anhydrous NMP. Cool the solution to 0°C and add the dianhydride (1.0 eq) portion-wise with stirring. Allow the reaction to warm to room temperature and stir for 24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in an oven under a nitrogen atmosphere with the following temperature program: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.

  • Chemical Imidization (Alternative): To the poly(amic acid) solution, add acetic anhydride (4.0 eq) and pyridine (2.0 eq) and stir at room temperature for 24 hours.

  • Purification: Precipitate the resulting polyimide by pouring the solution into a large volume of methanol. Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.

Characterization:

  • Thermal Properties: Glass transition temperature (Tg) and decomposition temperature (Td) are determined by DSC and thermogravimetric analysis (TGA), respectively.

  • Mechanical Properties: Tensile strength, modulus, and elongation at break are measured using a universal testing machine.

  • Dielectric Properties: The dielectric constant is measured using an LCR meter.

  • Optical Properties: Optical transmittance is measured using a UV-Vis spectrophotometer.

Photoresists

Trifluoromethyl-substituted furans are being explored as components in photoresist formulations for advanced lithography, particularly for deep ultraviolet (DUV) and extreme ultraviolet (EUV) applications. The fluorine content enhances transparency at these shorter wavelengths, and the furan ring can provide good plasma etch resistance.

Application Note: High-Resolution Photolithography

The incorporation of trifluoromethyl-furan monomers into photoresist polymers can improve their optical transparency at 193 nm and 157 nm, enabling the fabrication of smaller feature sizes in microelectronic devices. The furan moiety can also contribute to the required etch resistance during the pattern transfer process.

Experimental Protocol: Synthesis of a Photoresist Polymer with a Trifluoromethyl-Furan Monomer

This protocol describes the free-radical polymerization of a methacrylate monomer containing a trifluoromethyl-furan pendant group with a protected acidic co-monomer.

Workflow Diagram:

Synthesis_Photoresist Monomers Monomers: CF3-Furan Acrylate Protected Acidic Monomer Polymerization Free-Radical Polymerization (AIBN initiator) Monomers->Polymerization Purification Precipitation and Washing Polymerization->Purification PhotoresistPolymer Final Photoresist Polymer Purification->PhotoresistPolymer

Caption: Synthesis of a photoresist polymer with a CF3-furan monomer.

Materials:

  • 2-(5-(Trifluoromethyl)furan-2-yl)ethyl methacrylate (CF3-Furan Methacrylate)

  • 2-Methyl-2-adamantyl methacrylate (MAMA)

  • Azobisisobutyronitrile (AIBN)

  • Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Polymerization: Dissolve the CF3-Furan Methacrylate (0.5 eq) and MAMA (0.5 eq) in THF in a Schlenk flask. Add AIBN (0.02 eq) as the initiator. Degas the solution by three freeze-pump-thaw cycles. Heat the reaction mixture to 65°C and stir for 24 hours under a nitrogen atmosphere.

  • Purification: After cooling to room temperature, precipitate the polymer by slowly adding the THF solution to a large excess of hexanes. Collect the white precipitate by filtration, redissolve it in a minimal amount of THF, and re-precipitate into hexanes. Repeat this process twice. Dry the final polymer under vacuum at 50°C for 24 hours.

Characterization:

  • Molecular Weight: Determined by gel permeation chromatography (GPC).

  • Optical Properties: Absorbance at 193 nm is measured using a VUV spectrophotometer.

  • Lithographic Evaluation: The polymer is formulated with a photoacid generator and a quencher, spin-coated onto a silicon wafer, exposed to 193 nm radiation, and developed to evaluate its imaging performance.

Self-Assembling Monolayers (SAMs)

Trifluoromethyl-substituted furan thiols can form well-ordered self-assembled monolayers (SAMs) on gold and other metal surfaces. The fluorinated tail groups create a low-energy surface with hydrophobic and oleophobic properties.

Application Note: Surface Modification and Low-Friction Coatings

SAMs of trifluoromethyl-furan thiols can be used to modify the surface properties of materials, creating highly non-wetting and low-friction surfaces. These properties are valuable for applications such as anti-fouling coatings, corrosion protection, and as lubricants in microelectromechanical systems (MEMS).

Experimental Protocol: Preparation of a Self-Assembled Monolayer of a Trifluoromethyl-Furan Thiol on Gold

This protocol details the formation of a SAM from a solution of a trifluoromethyl-furan terminated alkanethiol on a gold substrate.

Workflow Diagram:

SAM_Preparation Substrate Clean Gold Substrate Immersion Immersion in Thiol Solution Substrate->Immersion Incubation Incubation (24 hours) Immersion->Incubation Rinsing Rinsing with Solvent Incubation->Rinsing Drying Drying with Nitrogen Rinsing->Drying SAM SAM-Coated Substrate Drying->SAM

Caption: Workflow for the preparation of a self-assembled monolayer.

Materials:

  • Gold-coated silicon wafer or glass slide

  • 11-(5-(Trifluoromethyl)furan-2-yl)undecane-1-thiol (CF3-Furan Thiol)

  • Absolute ethanol

  • Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION REQUIRED

  • Deionized water

Procedure:

  • Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution for 10 minutes (handle with extreme care in a fume hood). Rinse the substrate thoroughly with deionized water and then with absolute ethanol. Dry the substrate under a stream of dry nitrogen.

  • SAM Formation: Prepare a 1 mM solution of the CF3-Furan Thiol in absolute ethanol. Immediately immerse the clean, dry gold substrate into the thiol solution.

  • Incubation: Leave the substrate in the thiol solution for at least 24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: Remove the substrate from the solution, rinse it thoroughly with absolute ethanol to remove any physisorbed molecules, and dry it under a gentle stream of dry nitrogen.

Characterization:

  • Surface Wettability: Measured by contact angle goniometry using water and other liquids.

  • Film Thickness and Roughness: Determined by ellipsometry and atomic force microscopy (AFM).

  • Surface Composition: Analyzed by X-ray photoelectron spectroscopy (XPS).

Application Notes and Protocols for the Purification of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde, a key intermediate in various synthetic applications. The primary method detailed is silica gel column chromatography, a widely adopted and effective technique for this class of compounds. An alternative recrystallization protocol is also presented, which can be particularly useful for achieving high purity if the crude product is a solid.

Introduction

This compound is a solid at room temperature with a melting point of 41-44°C.[1] Its purification is crucial to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions. The methodologies outlined below are based on established practices for the purification of furan-2-carbaldehyde derivatives and are designed to yield a product of high purity.

Data Presentation

The following table summarizes typical quantitative data for the purification of analogous furan-2-carbaldehyde derivatives using column chromatography. This data can serve as a benchmark for the expected outcome of the described protocol.

ParameterValueReference
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient[2][3]
Typical Yield ~83%[2]
Purity (by ¹H NMR) >95%[2]
Appearance Pale yellow to white solid[1]

Experimental Protocols

Primary Purification Method: Silica Gel Column Chromatography

This protocol describes the purification of this compound using flash column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain (optional)

Procedure:

  • Mobile Phase Preparation: Prepare a stock of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A starting mobile phase with a low polarity, such as 20:1 hexanes/ethyl acetate, is recommended. The polarity can be gradually increased during elution.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel (dry loading).

    • Carefully add this powder to the top of the packed column.[4]

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Collect the eluent in fractions.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Monitoring the Separation:

    • Monitor the separation process using Thin-Layer Chromatography (TLC).[2]

    • Spot each collected fraction on a TLC plate.

    • Develop the TLC plate in an appropriate mobile phase.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting:

  • If the compound degrades on the acidic silica gel, consider using neutral silica gel or an alternative purification method.[4]

  • To prevent oxidation, it is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.[4]

Alternative Purification Method: Recrystallization

Given that the target compound is a solid, recrystallization can be an effective method for achieving high purity, either as an alternative to chromatography or as a subsequent purification step.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol or aqueous ethanol are often good starting points for similar compounds.[4][5]

  • Dissolution: Dissolve the crude or partially purified solid in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated briefly and then filtered hot to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Visualizations

Purification_Workflow Purification Workflow for this compound Crude Crude Product Dissolve Dissolve in Minimal Dichloromethane Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry_Load Dry Loading onto Column Adsorb->Dry_Load Column Silica Gel Column Dry_Load->Column Elute Elute with Hexanes/ Ethyl Acetate Gradient Column->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC Monitor by TLC Collect_Fractions->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Recrystallize Optional: Recrystallization Pure_Product->Recrystallize For higher purity

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde is a substituted furan derivative. Furan-based scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[1] Derivatives of 5-substituted furan-2-carbaldehydes have shown potential as anticancer and antimicrobial agents.[1] Accurate and reliable quantification of this compound is essential for various stages of research and development, including synthesis validation, purity assessment, pharmacokinetic studies, and quality control of potential drug candidates.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes a reversed-phase HPLC protocol for the quantification of this compound. The methodology is suitable for assessing the purity of the synthesized compound and for its quantification in various sample matrices, provided appropriate sample preparation is performed.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile (ACN) with 0.1% Formic Acid

  • Elution: Gradient elution as follows:

    Time (min) % A % B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    22.0 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

2. Preparation of Standard and Sample Solutions:

  • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Data Presentation: HPLC-UV Method Validation Summary

The following table summarizes representative validation parameters for the HPLC-UV method. The acceptance criteria are based on typical requirements for pharmaceutical analysis.[2]

Validation ParameterResultAcceptance Criteria
Linearity
Range1 - 100 µg/mL-
Correlation Coefficient (R²)0.9995≥ 0.999[3]
Limit of Detection (LOD) 0.3 µg/mLS/N ratio ≈ 3:1
Limit of Quantification (LOQ) 1.0 µg/mLS/N ratio ≈ 10:1[2]
Accuracy (% Recovery)
Low QC (3 µg/mL)101.5%98.0% - 102.0%
Mid QC (50 µg/mL)99.8%98.0% - 102.0%
High QC (90 µg/mL)100.5%98.0% - 102.0%
Precision (% RSD)
Repeatability (n=6)0.8%≤ 2.0%[3]
Intermediate Precision (n=6)1.5%≤ 3.0%[3]

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis prep Sample & Standard Preparation hplc HPLC System Analysis stock Prepare Stock Solution (1 mg/mL in ACN:H2O) cal Create Calibration Curve (1-100 µg/mL) stock->cal sample Prepare & Filter Sample (Target concentration in range) stock->sample inject Inject 10 µL onto C18 Column (30°C) cal->inject sample->inject data Data Processing separate Gradient Elution (ACN/H2O, 1 mL/min) inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Area detect->integrate plot Plot Calibration Curve (Area vs. Concentration) integrate->plot quantify Quantify Sample Concentration plot->quantify

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds like this compound. This method is ideal for trace-level quantification and confirmation of identity.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole) with an Electron Ionization (EI) source.

  • Column: HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split 10:1, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Parameters:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions: Select characteristic ions for the analyte (e.g., molecular ion and major fragment ions).

2. Preparation of Standard and Sample Solutions:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.05 µg/mL to 5 µg/mL).

  • Sample Preparation: Dissolve and dilute the sample in the solvent to bring the analyte concentration into the calibration range.

3. Data Analysis:

  • Confirm the identity of the analyte by comparing the retention time and mass spectrum of the sample peak with that of a reference standard.

  • For quantification, construct a calibration curve by plotting the peak area of the primary SIM ion against the concentration of the standards.

  • Calculate the analyte concentration in the sample using the linear regression equation from the calibration curve.

Data Presentation: GC-MS Method Validation Summary

The following table summarizes representative validation parameters for the GC-MS method.

Validation ParameterResultAcceptance Criteria
Linearity
Range0.05 - 5.0 µg/mL-
Correlation Coefficient (R²)0.9992≥ 0.99[4]
Limit of Detection (LOD) 0.015 µg/mLS/N ratio ≈ 3:1[5]
Limit of Quantification (LOQ) 0.05 µg/mLS/N ratio ≈ 10:1[5]
Accuracy (% Recovery)
LLOQ (0.05 µg/mL)92.5%80.0% - 120.0%[4]
Low QC (0.15 µg/mL)98.7%85.0% - 115.0%
High QC (4.0 µg/mL)102.1%85.0% - 115.0%
Precision (% RSD)
Intra-day (n=5)3.1%≤ 15%[4]
Inter-day (n=5)6.5%≤ 15%[4]

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep 1. Preparation cluster_gcms 2. GC-MS Analysis cluster_data 3. Data Analysis prep Sample Preparation gcms GC-MS System Analysis stock Prepare Stock Solution (100 µg/mL in Dichloromethane) cal Create Calibration Standards (0.05-5.0 µg/mL) stock->cal sample Dilute Sample to fall within calibration range stock->sample inject Inject 1 µL into GC (Splitless, 280°C) cal->inject sample->inject data Data Processing & Quantification separate Separation on HP-5MS Column (Temperature Program) inject->separate detect EI Mass Spectrometry (Scan & SIM Modes) separate->detect identify Confirm Identity (Retention Time & Spectrum) detect->identify plot Plot Calibration Curve (SIM Ion Area vs. Conc.) identify->plot quantify Calculate Sample Concentration plot->quantify

Caption: Workflow for quantification via GC-MS.

Biological Context and Signaling

Compounds containing the 5-aryl-furan-2-carbaldehyde scaffold are actively investigated for their therapeutic potential. Notably, derivatives of this class have demonstrated promising anticancer activity.[1] One of the mechanisms implicated in their cytotoxic effect is the induction of apoptosis, or programmed cell death. Some furan derivatives can trigger the intrinsic (mitochondrial) apoptosis pathway.[1] This pathway is initiated by intracellular stress signals, leading to the activation of caspase enzymes that execute cell death.

Visualization: Intrinsic Apoptosis Pathway

Apoptosis_Pathway compound 5-Aryl-Furan-2-Carbaldehyde Derivative stress Induces Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito (Pore Formation) cytoC Cytochrome c Release mito->cytoC apaf Apaf-1 cytoC->apaf Binds to apoptosome Apoptosome Formation apaf->apoptosome Oligomerizes act_cas9 Active Caspase-9 apoptosome->act_cas9 Cleaves & Activates cas9 Pro-Caspase-9 cas9->apoptosome Recruited to act_cas3 Active Caspase-3 (Executioner Caspase) act_cas9->act_cas3 Cleaves & Activates cas3 Pro-Caspase-3 cas3->act_cas3 apoptosis Apoptosis (Cell Death) act_cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by furan derivatives.

Logical Relationship in Method Development

The development and application of any quantitative analytical method are governed by a logical hierarchy of procedures. The process begins with method development, is confirmed by rigorous validation, and culminates in routine sample analysis, which is continuously monitored by system suitability tests.

Visualization: Analytical Method Validation Logic

Validation_Logic method Reliable Quantitative Method dev Method Development val Method Validation dev->val Leads to val->method routine Routine Analysis val->routine Enables routine->method sst System Suitability Testing (SST) routine->sst Monitored by spec Specificity spec->val lin Linearity & Range lin->val acc Accuracy acc->val prec Precision prec->val lod LOD / LOQ lod->val robust Robustness robust->val sst->routine Confirms Readiness

Caption: Logical flow of analytical method development and validation.

References

Application Notes and Protocols: 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde as a versatile building block for the discovery of novel bioactive molecules. The presence of the trifluoromethylphenyl group on the furan scaffold is a key structural feature that can enhance the pharmacological properties of the resulting derivatives. This document outlines key synthetic transformations, provides detailed experimental protocols for the synthesis of promising classes of bioactive compounds, and summarizes their potential biological activities.

The furan ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1] The aldehyde functionality at the 2-position of the furan ring in this compound serves as a versatile handle for the synthesis of various heterocyclic compounds through reactions such as the formation of Schiff bases, hydrazones, and chalcones.

Key Synthetic Transformations and Bioactive Derivatives

This compound is a valuable starting material for the synthesis of several classes of compounds with potential therapeutic applications. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aldehyde and the overall electronic properties of the resulting molecules, potentially leading to enhanced biological activity.

1. Schiff Bases: Condensation of this compound with various primary amines yields Schiff bases. These compounds are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.

2. Hydrazones: Reaction with hydrazine derivatives leads to the formation of hydrazones. Furan-hydrazone scaffolds have been identified as promising antitubercular and antibacterial agents.[2]

3. Chalcones: Base-catalyzed condensation with acetophenones (Claisen-Schmidt condensation) produces chalcones. Chalcone derivatives are precursors to flavonoids and are known for their diverse pharmacological activities, including antimicrobial and cytotoxic properties.[3][4]

Data Presentation

The following table summarizes the potential biological activities of derivatives synthesized from 5-aryl-furan-2-carbaldehydes, providing a basis for the expected bioactivity of compounds derived from this compound.

Derivative ClassGeneral StructurePotential Biological ActivityReference Compounds' Activity (MIC or IC50)
Schiff Bases Ar-CH=N-RAntibacterial, Antifungal, AnticancerMICs ranging from 7.81 to 15.6 µg/mL against S. aureus have been reported for related chalcone derivatives.[3]
Hydrazones Ar-CH=N-NH-RAntitubercular, AntibacterialMICs against various bacterial strains have been reported for furan-thiazole hydrazones.[2]
Chalcones Ar-CH=CH-CO-RAntimicrobial, CytotoxicCompounds have shown potent antibacterial activity with MIC values as low as 7.81 µg/mL against S. aureus.[3]

Note: The activity data is for structurally related compounds and serves as a predictive guide for derivatives of this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of key bioactive derivatives from this compound. These protocols are based on established methodologies for analogous furan derivatives.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the general procedure for the synthesis of Schiff bases by the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol details the synthesis of hydrazones from this compound and a hydrazine derivative.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the hydrazine derivative (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • The resulting precipitate is collected by filtration.

  • Wash the product with cold ethanol and dry.

  • Recrystallize from an appropriate solvent to yield the pure hydrazone.

Protocol 3: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed synthesis of chalcones from this compound and a substituted acetophenone.[3]

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (40%)

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is filtered, washed with water until neutral, and dried.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Mandatory Visualizations

Synthesis_Workflow start This compound amine Primary Amine (R-NH2) start->amine Condensation (Protocol 1) hydrazine Hydrazine (R-NHNH2) start->hydrazine Condensation (Protocol 2) acetophenone Acetophenone (R-CO-CH3) start->acetophenone Claisen-Schmidt (Protocol 3) schiff_base Schiff Base amine->schiff_base hydrazone Hydrazone hydrazine->hydrazone chalcone Chalcone acetophenone->chalcone bioactivity Biological Evaluation (Antimicrobial, Anticancer) schiff_base->bioactivity hydrazone->bioactivity chalcone->bioactivity

Caption: Synthetic workflow for bioactive molecules.

Signaling_Pathway drug Furan Derivative (e.g., Chalcone) receptor Cellular Target (e.g., Enzyme, Receptor) drug->receptor Binding pathway Signaling Pathway (e.g., Proliferation Pathway) receptor->pathway Inhibition apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis Induction cell_death Inhibition of Cancer Cell Growth apoptosis->cell_death

Caption: Potential mechanism of anticancer activity.

References

Application Note and Protocol for the Scale-Up Synthesis of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, combining a furan ring with a trifluoromethyl-substituted phenyl group, is of significant interest to researchers in medicinal chemistry and drug development. The increasing demand for this intermediate necessitates the development of a robust and scalable synthetic process suitable for kilogram-scale production. This document provides a detailed application note and a comprehensive protocol for the scale-up synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The protocol is designed to be efficient, reproducible, and amenable to industrial production environments.

Core Synthesis Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This approach has been widely adopted in the pharmaceutical industry due to its high functional group tolerance, generally mild reaction conditions, and commercial availability of a wide range of boronic acids and aryl halides. For the synthesis of this compound, the Suzuki-Miyaura coupling provides a direct and efficient route by coupling 5-bromofuran-2-carbaldehyde with 2-(trifluoromethyl)phenylboronic acid. The scalability of this reaction has been demonstrated for similar pharmaceutical intermediates, making it an ideal choice for large-scale production.[1][2][3]

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular WeightPurityNotes
5-Bromofuran-2-carbaldehyde1899-24-7174.98 g/mol ≥97%
2-(Trifluoromethyl)phenylboronic acid1423-27-4189.93 g/mol ≥95%[4]
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol ≥99%
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol ≥99%Anhydrous
1,4-Dioxane123-91-188.11 g/mol Anhydrous, ≥99.8%
Toluene108-88-392.14 g/mol Anhydrous, ≥99.8%
Ethyl Acetate141-78-688.11 g/mol ACS Grade
Brine (Saturated NaCl solution)N/AN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Granular
Celite®61790-53-2N/AN/A
Safety Precautions
  • 5-Bromofuran-2-carbaldehyde: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5][6]

  • 2-(Trifluoromethyl)phenylboronic acid: Handle in accordance with good industrial hygiene and safety practices.[4]

  • Tetrakis(triphenylphosphine)palladium(0): May cause an allergic skin reaction.

  • 1,4-Dioxane: Suspected of causing cancer. Flammable liquid and vapor.

  • All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Scale-Up Synthesis Protocol (Kilogram Scale)

This protocol is designed for a target scale of approximately 1.0 kg of this compound.

  • Reactor Setup:

    • Charge a clean, dry, and inerted 50 L glass-lined reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.

  • Reagent Charging:

    • Under a nitrogen atmosphere, charge the reactor with 5-bromofuran-2-carbaldehyde (1.75 kg, 10.0 mol, 1.0 equiv).

    • Add 2-(trifluoromethyl)phenylboronic acid (2.28 kg, 12.0 mol, 1.2 equiv).[4]

    • Add anhydrous potassium carbonate (2.76 kg, 20.0 mol, 2.0 equiv).

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (15 L) and water (3 L) to the reactor.

    • Begin stirring the mixture and sparge with nitrogen for at least 30 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition:

    • In a separate container, dissolve tetrakis(triphenylphosphine)palladium(0) (115.6 g, 0.1 mol, 0.01 equiv) in anhydrous toluene (1 L) under a nitrogen atmosphere.

    • Add the catalyst solution to the reactor via a cannula or a pressure-equalizing dropping funnel.

  • Reaction:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with ethyl acetate (2 x 2 L).

    • Transfer the filtrate to a 100 L separatory funnel.

    • Add water (20 L) and extract the aqueous phase with ethyl acetate (3 x 10 L).

    • Combine the organic layers and wash with brine (2 x 10 L).

    • Dry the organic layer over anhydrous sodium sulfate (1 kg), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by slurry washing or recrystallization.

    • Slurry Wash: Suspend the crude solid in a mixture of hexane and ethyl acetate (9:1, 10 L) and stir at room temperature for 1 hour. Filter the solid, wash with cold hexane (2 x 2 L), and dry under vacuum.

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Data Presentation

ParameterValueReference/Notes
Reactants
5-Bromofuran-2-carbaldehyde1.75 kg (10.0 mol)Starting material
2-(Trifluoromethyl)phenylboronic acid2.28 kg (12.0 mol)1.2 equivalents
Catalyst
Tetrakis(triphenylphosphine)palladium(0)115.6 g (0.1 mol)1.0 mol%
Base
Potassium Carbonate2.76 kg (20.0 mol)2.0 equivalents
Solvent
1,4-Dioxane15 L
Water3 L
Reaction Conditions
Temperature85-90 °C
Time4-6 hoursMonitored by HPLC/TLC
Product
Expected Yield1.9 - 2.2 kg80-90%
Purity (after purification)>98%By HPLC
AppearanceOff-white to pale yellow solid

Visualizations

G cluster_setup Reactor Setup & Charging cluster_reaction Reaction cluster_workup Work-up & Purification r1 Inert 50 L Reactor r2 Charge 5-Bromofuran-2-carbaldehyde r1->r2 r3 Charge 2-(Trifluoromethyl)phenylboronic acid r2->r3 r4 Charge K₂CO₃ r3->r4 s1 Add 1,4-Dioxane/Water r4->s1 s2 Degas with N₂ s1->s2 s3 Add Pd(PPh₃)₄ in Toluene s2->s3 s4 Heat to 85-90 °C for 4-6h s3->s4 w1 Cool to RT s4->w1 w2 Filter through Celite® w1->w2 w3 Aqueous Work-up & Extraction w2->w3 w4 Dry & Concentrate w3->w4 p1 Purification (Slurry Wash/Recrystallization) w4->p1 p2 Dry Final Product p1->p2

Caption: Experimental workflow for the scale-up synthesis.

G 5-Bromofuran-2-carbaldehyde 5-Bromofuran-2-carbaldehyde Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 5-Bromofuran-2-carbaldehyde->Suzuki-Miyaura Coupling 2-(Trifluoromethyl)phenylboronic acid 2-(Trifluoromethyl)phenylboronic acid 2-(Trifluoromethyl)phenylboronic acid->Suzuki-Miyaura Coupling Pd(PPh₃)₄ Pd(PPh₃)₄ Pd(PPh₃)₄->Suzuki-Miyaura Coupling K₂CO₃ K₂CO₃ K₂CO₃->Suzuki-Miyaura Coupling Dioxane/Water, 85-90°C Dioxane/Water, 85-90°C Dioxane/Water, 85-90°C->Suzuki-Miyaura Coupling This compound This compound Suzuki-Miyaura Coupling->this compound Yield: 80-90%

Caption: Key transformation in the synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable route to this compound. The protocol detailed in this application note is suitable for the kilogram-scale production of the target compound with high yield and purity. Careful control of reaction parameters, particularly the exclusion of oxygen and appropriate temperature management, is crucial for achieving optimal results. This methodology is expected to be of significant value to researchers and professionals in the pharmaceutical and chemical industries requiring large quantities of this important intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center guide for improving the yield of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde synthesis.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and effective method for synthesizing 5-aryl-furan-2-carbaldehydes, including the target compound.[1][2][3] This reaction typically involves the coupling of a furan derivative with an arylboronic acid in the presence of a palladium catalyst.[1]

Q2: What are the recommended starting materials for the Suzuki-Miyaura synthesis of this compound?

A2: The typical starting materials are 5-bromofuran-2-carbaldehyde and 2-(trifluoromethyl)phenylboronic acid.[1][2]

Q3: Which palladium catalyst and base combination generally gives good yields?

A3: A common and effective combination is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate (K₂CO₃) as the base.[1]

Q4: What solvents are suitable for this reaction?

A4: Anhydrous 1,4-dioxane is a frequently used solvent for this type of Suzuki-Miyaura coupling.[1] Other solvent systems, such as toluene or even water under certain conditions, can also be employed for similar reactions.[3][4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[1] This allows you to check for the consumption of the starting materials and the formation of the product.

Q6: What are the best methods for purifying the final product?

A6: The most common purification method is column chromatography on silica gel.[5] Recrystallization can also be an effective technique, especially if the crude product is a solid.[3][5]

Q7: What are the characteristic spectroscopic signals for this compound?

A7: In ¹H NMR, the aldehyde proton typically appears as a singlet between δ 9.5-9.7 ppm.[1] In ¹³C NMR, the carbonyl carbon of the aldehyde group resonates around δ 175-180 ppm.[1] The IR spectrum will show a strong C=O stretching vibration for the aldehyde at approximately 1670-1700 cm⁻¹.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. 2. Presence of Oxygen: Oxygen can deactivate the palladium catalyst. 3. Poor Quality Reagents: Starting materials or solvents may contain impurities or water. 4. Incorrect Stoichiometry: The ratio of boronic acid to the bromo-furan may be suboptimal. 5. Insufficient Temperature or Time: The reaction may not have reached completion.1. Use a fresh batch of palladium catalyst. 2. Degas the solvent thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1] 3. Use anhydrous solvents and high-purity starting materials. 4. Use a slight excess (e.g., 1.2 equivalents) of the arylboronic acid.[1] 5. Ensure the reaction is heated to reflux and monitor by TLC until the starting material is consumed.[1]
Formation of Significant Side Products (e.g., Homocoupling) 1. Decomposition of Boronic Acid: High temperatures can lead to the homocoupling of the boronic acid. 2. Side Reactions of the Aldehyde: The aldehyde group might undergo side reactions under the reaction conditions.1. Maintain a consistent reflux temperature without excessive heating. Consider using a milder base or a different catalyst/ligand system that promotes the desired cross-coupling. 2. Ensure the reaction is worked up promptly upon completion to minimize degradation of the product.
Difficulty in Product Purification 1. Co-elution of Impurities: Side products or unreacted starting materials may have similar polarity to the product. 2. Product Streaking on TLC/Column: The aldehyde may interact strongly with the silica gel.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended.[5] 2. Try adding a small amount of a neutralizer like triethylamine to the eluent. Alternatively, consider recrystallization from a suitable solvent system like hexane/ethyl acetate.[3]

Experimental Protocols

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline based on common procedures for synthesizing 5-aryl-furan-2-carbaldehydes.[1][3]

Materials:

  • 5-Bromofuran-2-carbaldehyde (1 equivalent)

  • 2-(Trifluoromethyl)phenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • TLC plates, silica gel, and solvents for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromofuran-2-carbaldehyde (1 eq.), 2-(trifluoromethyl)phenylboronic acid (1.2 eq.), potassium carbonate (2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via a syringe.

  • Reaction: Heat the mixture to reflux (approximately 101 °C for 1,4-dioxane) and stir.

  • Monitoring: Monitor the reaction's progress using TLC until the 5-bromofuran-2-carbaldehyde spot is no longer visible (typically 12-24 hours).[1]

  • Workup: Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove the solid base and catalyst residues.[1]

  • Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[3]

Data Presentation

Table 1: Typical Suzuki-Miyaura Reaction Parameters

ParameterRecommended ConditionReference
Furan Substrate 5-Bromofuran-2-carbaldehyde[1]
Boronic Acid 2-(Trifluoromethyl)phenylboronic acid[2]
Catalyst Pd(PPh₃)₄[1]
Base K₂CO₃[1]
Solvent 1,4-Dioxane[1]
Temperature Reflux[1]
Atmosphere Inert (Nitrogen or Argon)[1]

Mandatory Visualizations

experimental_workflow reagents 1. Combine Reactants (5-bromofuran-2-carbaldehyde, 2-(trifluoromethyl)phenylboronic acid, K₂CO₃, Pd(PPh₃)₄) inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert_atm add_solvent 3. Add Anhydrous Solvent (1,4-Dioxane) inert_atm->add_solvent reflux 4. Heat to Reflux (12-24 hours) add_solvent->reflux monitor 5. Monitor by TLC reflux->monitor workup 6. Cooldown & Workup (Filter, Extract, Dry) monitor->workup Reaction Complete purify 7. Purify by Column Chromatography workup->purify product Pure 5-[2-(trifluoromethyl)phenyl] furan-2-carbaldehyde purify->product

Caption: Experimental workflow for the synthesis.

suzuki_coupling_mechanism Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (5-Bromofuran-2-carbaldehyde) r1x->oxidative_addition r2b R²-B(OH)₂ (Arylboronic Acid) r2b->transmetalation base Base (K₂CO₃) base->transmetalation

Caption: Suzuki-Miyaura cross-coupling mechanism.

References

Technical Support Center: Synthesis of Trifluoromethyl-Substituted Heterocyles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-substituted heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments. The incorporation of the trifluoromethyl (CF3) group is a critical strategy in medicinal chemistry, capable of significantly enhancing metabolic stability, lipophilicity, and binding affinity of molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low or No Product Yield Initiator/Catalyst Inactivity: Fluoride initiators (e.g., TBAF, CsF) are highly sensitive to moisture.Ensure you are using an anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum. For non-fluoride initiators (e.g., K₂CO₃), their activity can be solvent-dependent; DMF has been shown to accelerate reactions.
Insufficient Catalyst Loading: The amount of catalyst may not be enough to drive the reaction to completion.While catalytic amounts are typical (0.1-10 mol%), optimization may be required. For some systems, catalyst loading can be as low as 0.01 mol%.
Poor Reagent Quality: The purity of the trifluoromethylating reagent (e.g., TMSCF₃, Langlois reagent) can vary.If you suspect reagent degradation, try using a new batch or a bottle from a different supplier.
Substrate Reactivity: Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethylations.For less reactive substrates, consider switching to a more powerful initiator system or a more forcing solvent like DMF.
Reaction Stalls Before Completion Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators.Ensure all glassware is oven-dried or flame-dried and that all reagents and solvents are anhydrous.
Presence of Inhibitors: Trace impurities in the starting material or solvent can inhibit the catalyst.Purify the starting material and use high-purity, anhydrous solvents.
Formation of Multiple Products / Low Regioselectivity Multiple Reactive C-H Bonds: Many heterocycles have several C-H bonds that can be trifluoromethylated, leading to a mixture of isomers.[1]Exploit the directing effect of existing functional groups to achieve higher regioselectivity. The choice of catalyst and directing group is crucial for C-H activation strategies.[1]
Incorrect Trifluoromethylating Reagent: Different reagents can exhibit different selectivities.The choice of reagent is critical. For example, the trifluoromethyl radical generated from the Langlois reagent is electrophilic and will react with electron-rich positions, while some other methods may favor different sites.[2][3]
Solvent Effects: The solvent can influence the regioselectivity of the reaction.Preliminary data suggest that the regioselectivity of C-H trifluoromethylation can be fine-tuned by judicious solvent choice.[2][4] For example, in the trifluoromethylation of 4-acetylpyridine, a DCM:H₂O mixture favors one isomer, while a DMSO:H₂O mixture favors another.[2]
Formation of Silyl Enol Ether Byproduct (with enolizable ketones) Reaction Conditions Favoring Enolization: The base/initiator used can deprotonate the ketone.Use a less basic initiator or lower the reaction temperature to disfavor the enolization pathway.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right trifluoromethylating reagent for my heterocycle?

A1: The choice of reagent is critical and depends on the electronic properties of your substrate and the desired position of trifluoromethylation.

  • For electron-rich heterocycles (e.g., indoles, pyrroles): Radical trifluoromethylation using the Langlois reagent (CF₃SO₂Na) with an oxidant is often a good choice.[2][5] The generated electrophilic trifluoromethyl radical attacks the electron-rich C-H bonds.[2]

  • For electron-deficient heterocycles (e.g., pyridines, pyrimidines):

    • Nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) with a suitable initiator (e.g., fluoride ions, K₂CO₃) is effective for introducing the CF₃ group onto carbonyls or imines attached to the heterocycle.[6][7]

    • Direct C-H trifluoromethylation using the Langlois reagent can also be effective, as the reaction proceeds via a radical mechanism that does not require an electron-rich substrate.[2]

  • For N-trifluoromethylation: Electrophilic reagents like Togni's or Umemoto's reagents are often effective for electron-rich amines and heterocycles.[8]

Q2: My trifluoromethylation reaction with TMSCF₃ is not working. What should I check first?

A2: The most common issue with TMSCF₃ reactions is the activity of the initiator. If you are using a fluoride source like TBAF, ensure it is anhydrous. Moisture will quench the catalyst. Also, check the quality of your TMSCF₃, as it can degrade over time. The choice of solvent is also crucial; while THF is common, DMF can significantly accelerate the reaction.

Q3: I am observing a mixture of regioisomers in my C-H trifluoromethylation. How can I improve the selectivity?

A3: Regioselectivity in C-H trifluoromethylation is a known challenge. Here are a few strategies to improve it:

  • Leverage Directing Groups: Existing functional groups on your heterocycle can direct the trifluoromethylation to a specific position.

  • Solvent Tuning: The solvent system can have a significant impact on regioselectivity. It is worth screening different solvents to optimize the isomeric ratio.[2][4]

  • Protecting Groups: In some cases, protecting a reactive site can prevent trifluoromethylation at that position, thereby improving selectivity for another site.

Q4: What are the safety precautions for handling trifluoromethylating reagents?

A4: Many trifluoromethylating reagents have specific hazards.

  • TMSCF₃: Is volatile and moisture-sensitive. It should be handled in a well-ventilated fume hood under an inert atmosphere.

  • Langlois Reagent: Is a stable solid, but the oxidants used with it (like t-butyl hydroperoxide) can be hazardous.

  • Togni's and Umemoto's Reagents: Are hypervalent iodine compounds and can be shock-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate laboratory safety procedures, including the use of personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Radical C-H Trifluoromethylation of an Indole using Langlois Reagent

This protocol describes a general procedure for the C2-trifluoromethylation of indoles.[9]

Materials:

  • Indole derivative (1.0 equiv)

  • Sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na) (2.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a sealed reaction vessel, add the indole derivative (0.3 mmol, 1.0 equiv), CF₃SO₂Na (2.0 equiv), and CH₃CN (2 mL).

  • Add TBHP (3.0 equiv) to the mixture.

  • Seal the vessel and heat the reaction mixture to 140 °C.

  • Stir the reaction for 18 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-trifluoromethylindole.

Protocol 2: Nucleophilic Trifluoromethylation of a Pyridine-4-carboxaldehyde using TMSCF₃

This protocol is a general procedure for the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent.[7]

Materials:

  • Pyridine-4-carboxaldehyde (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (0.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridine-4-carboxaldehyde (1.0 mmol, 1.0 equiv) and anhydrous DMF (5 mL).

  • Add K₂CO₃ (0.1 mmol, 0.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TMSCF₃ (1.5 mmol, 1.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the TMS-protected trifluoromethylated alcohol.

  • For deprotection, dissolve the crude product in THF or MeOH, add 1 M HCl, and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary.

Visual Guides

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_initiator Check Initiator/Catalyst Activity start->check_initiator check_reagent Check Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions initiator_moisture Moisture Sensitive? check_initiator->initiator_moisture new_reagent Use New Batch of Reagent check_reagent->new_reagent substrate_reactivity Substrate Reactivity Issue? check_conditions->substrate_reactivity use_anhydrous Use Anhydrous Initiator & Conditions initiator_moisture->use_anhydrous Yes optimize_loading Optimize Catalyst Loading initiator_moisture->optimize_loading No end_node Improved Yield use_anhydrous->end_node optimize_loading->end_node new_reagent->end_node substrate_reactivity->optimize_loading No change_solvent Change Solvent (e.g., to DMF) substrate_reactivity->change_solvent Yes change_initiator Use Stronger Initiator change_solvent->change_initiator change_initiator->end_node

Caption: Troubleshooting workflow for low reaction yield.

Decision Logic for Reagent Selection

reagent_selection start Select Heterocycle electron_properties Electron-rich or Electron-deficient? start->electron_properties electron_rich Electron-Rich electron_properties->electron_rich Rich electron_deficient Electron-Deficient electron_properties->electron_deficient Deficient langlois Langlois Reagent (Radical C-H) electron_rich->langlois togni_umemoto Togni/Umemoto (for N-CF3) electron_rich->togni_umemoto functional_group Target Functional Group or C-H bond? electron_deficient->functional_group tmscf3 TMSCF3 (for C=O, C=N) functional_group->tmscf3 FG langlois2 Langlois Reagent (Radical C-H) functional_group->langlois2 C-H

Caption: Decision tree for selecting a trifluoromethylating reagent.

References

side-product formation in the synthesis of 5-aryl-furan-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-aryl-furan-2-carbaldehydes. Our focus is on identifying and mitigating the formation of side-products to improve yield, purity, and overall success of your experiments.

Troubleshooting Guides

This section is designed to help you diagnose and solve specific issues you may encounter during the synthesis of 5-aryl-furan-2-carbaldehydes.

Issue 1: Low or No Yield of the Desired 5-Aryl-Furan-2-Carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck, Negishi)

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for low yields.

    • Troubleshooting:

      • Ensure you are using a fresh, high-quality palladium source and ligands.

      • Degas your solvents and reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]

      • If using Pd(PPh₃)₄, be aware that it can be less effective than more modern catalyst systems, especially for challenging substrates.[2]

  • Inefficient Transmetalation (Suzuki-Miyaura): The transfer of the aryl group from the organoboron reagent to the palladium center is a critical step.

    • Troubleshooting:

      • Base Selection: The choice of base is crucial. Weaker bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often effective.[3] For challenging couplings, the more soluble Cs₂CO₃ might be beneficial.[3]

      • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often necessary to dissolve both the organic substrates and the inorganic base.[4] The ratio of organic solvent to water can significantly impact the reaction rate and yield.[4]

  • Poor Substrate Reactivity:

    • Troubleshooting:

      • Aryl chlorides are generally less reactive than aryl bromides and iodides in Suzuki-Miyaura and Stille couplings.[5] If using an aryl chloride, you may need a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

      • Steric hindrance on either coupling partner can significantly slow down the reaction. Consider using a less sterically hindered substrate if possible, or a catalyst system known to be effective for hindered substrates.

Issue 2: Significant Formation of Side-Products in Palladium-Catalyzed Cross-Coupling Reactions

Common Side-Products and Mitigation Strategies:

  • Homocoupling of Arylboronic Acid (Suzuki-Miyaura): This results in the formation of a biaryl compound from two molecules of your arylboronic acid.

    • Cause: This side-reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate homocoupling.

    • Mitigation:

      • Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

      • Maintain a positive pressure of inert gas throughout the reaction.

      • Use a slight excess of the 5-halofuran-2-carbaldehyde relative to the arylboronic acid.

  • Dehalogenation of 5-Halofuran-2-Carbaldehyde: The starting material is reduced, replacing the halogen with a hydrogen atom.

    • Cause: This can occur via a competing reaction pathway where a hydride source (which can be impurities or generated in situ) reacts with the palladium intermediate.

    • Mitigation:

      • Ensure all reagents and solvents are pure and free from potential hydride sources.

      • Optimize the reaction conditions, as prolonged reaction times or high temperatures can sometimes favor dehalogenation.

  • Homocoupling of Organostannane (Stille Coupling): This is a major side-reaction in Stille couplings.[6]

    • Mitigation:

      • Use of additives like Cu(I) salts can sometimes suppress homocoupling.

      • Careful control of reaction temperature and slow addition of the organostannane reagent can also be beneficial.

Issue 3: Polymerization/Resinification of Furan-Containing Molecules

Problem: The reaction mixture turns dark, and a tar-like, insoluble material forms, significantly reducing the yield of the desired product.

  • Cause: Furan and its derivatives are susceptible to polymerization under strongly acidic conditions, which are often used in classical Friedel-Crafts acylations with catalysts like AlCl₃.[6]

    • Troubleshooting:

      • Use Milder Lewis Acids: Opt for milder Lewis acids such as BF₃·OEt₂, ZnCl₂, or SnCl₄, which are less likely to induce polymerization.

      • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can promote side reactions, including ring opening.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for preparing 5-aryl-furan-2-carbaldehydes?

A1: The Suzuki-Miyaura cross-coupling reaction is often the method of choice due to its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of arylboronic acids.[7][8] However, the optimal method can depend on the specific substrates and available starting materials. The table below provides a general comparison of common methods.

MethodAdvantagesDisadvantages
Suzuki-Miyaura Coupling High yields, mild conditions, broad substrate scope, commercially available reagents.[7][8]Requires synthesis of boronic acids if not commercially available.
Stille Coupling Excellent functional group tolerance, mild conditions.[6]Toxicity of organotin reagents and byproducts, which can be difficult to remove.[6]
Heck Reaction Good for forming C-C bonds with alkenes.Can have issues with regioselectivity and stereoselectivity.[9]
Negishi Coupling Highly effective for C-C bond formation.Organozinc reagents can be sensitive to air and moisture and may require specific preparation methods.
Meerwein Arylation Utilizes readily available anilines.Can result in lower yields and a mixture of products due to its radical mechanism.
Friedel-Crafts Acylation Direct acylation of the furan ring.Prone to polymerization and ring-opening side reactions with furan substrates.[6]

Q2: How can I effectively remove the palladium catalyst after the reaction?

A2: Several methods can be employed for palladium removal:

  • Filtration: If a heterogeneous catalyst like Pd/C is used, it can be removed by simple filtration.

  • Silica Gel Chromatography: This is the most common method for removing soluble palladium catalysts.

  • Treatment with Activated Carbon: Stirring the reaction mixture with activated carbon can help adsorb residual palladium.

  • Scavenger Resins: Thiol-functionalized resins can be used to selectively bind and remove palladium.

Q3: My NMR spectrum shows broad peaks, and I suspect polymerization. How can I confirm this?

A3: The presence of a broad, unresolved "hump" in the baseline of your ¹H NMR spectrum, particularly in the aromatic and aliphatic regions, is a strong indicator of polymeric material. 13C NMR may also show broad signals.[10] Mass spectrometry, specifically MALDI-TOF, can be used to analyze the molecular weight distribution of the polymeric material.[10]

Q4: What are "humins" and how can I avoid their formation?

A4: "Humins" are dark, polymeric side-products that can form during the acid-catalyzed dehydration of carbohydrates to produce furans, and also from the polymerization of furan derivatives themselves under acidic conditions.[11] They are complex structures often containing furan rings linked by aliphatic chains with various functional groups.[12] To avoid their formation, it is crucial to use mild reaction conditions, avoid strong acids when working with furan-2-carbaldehydes, and ensure anhydrous conditions.

Data Presentation

The following tables provide a summary of quantitative data for the Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of 5-aryl-furan-2-carbaldehydes.

Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of 5-Bromo-Substituted Heterocycles with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield for a 5-bromo-1-ethyl-1H-indazole substrate.
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency for a 5-bromo-1-ethyl-1H-indazole substrate.
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.

Data compiled from studies on structurally similar substrates to provide a reliable framework for catalyst selection.

Table 2: Comparison of Bases for the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

BaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001296
Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001294
Et₃NToluene/H₂OPd(OAc)₂PPh₃1001225

This data highlights the general effectiveness of inorganic bases over organic bases like triethylamine in this specific reaction.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-Furan-2-Carbaldehyde via Suzuki-Miyaura Coupling[7]

Materials:

  • 5-Bromofuran-2-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask, add 5-bromofuran-2-carbaldehyde, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane to the flask.

  • Heat the reaction mixture to reflux (approximately 101 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid base and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

  • Confirm the structure of the product using spectroscopic techniques (e.g., NMR, MS).

Protocol 2: Synthesis of 5-Aryl-Furan-2-Carbaldehyde via Organozinc Cross-Coupling (Negishi Coupling)[12]

Materials:

  • Aryl halide (e.g., Aryl bromide)

  • Activated Zinc powder

  • 5-Bromofuran-2-carbaldehyde

  • Pd(dppf)Cl₂

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Arylzinc Halide: In a flame-dried flask under an inert atmosphere, react the aryl halide with activated zinc in anhydrous THF to prepare the arylzinc halide solution.

  • Coupling Reaction: To a separate flame-dried flask under an inert atmosphere, add 5-bromofuran-2-carbaldehyde and a catalytic amount of Pd(dppf)Cl₂ in anhydrous THF.

  • To this mixture, add the freshly prepared arylzinc halide solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield of 5-Aryl-Furan-2-Carbaldehyde catalyst Check Catalyst Activity start->catalyst transmetalation Optimize Transmetalation (Suzuki) start->transmetalation reactivity Assess Substrate Reactivity start->reactivity catalyst_sol1 Use fresh catalyst/ligand catalyst->catalyst_sol1 catalyst_sol2 Degas solvents thoroughly catalyst->catalyst_sol2 transmetalation_sol1 Screen different bases (e.g., K2CO3, K3PO4) transmetalation->transmetalation_sol1 transmetalation_sol2 Optimize solvent/water ratio transmetalation->transmetalation_sol2 reactivity_sol1 Use more active catalyst for aryl chlorides reactivity->reactivity_sol1 reactivity_sol2 Consider alternative synthetic route reactivity->reactivity_sol2

Caption: Troubleshooting workflow for low product yield.

Side_Product_Mitigation start Side-Product Formation homocoupling Homocoupling start->homocoupling dehalogenation Dehalogenation start->dehalogenation polymerization Polymerization/Resinification start->polymerization homocoupling_sol Ensure inert atmosphere (degas) Use slight excess of halide homocoupling->homocoupling_sol dehalogenation_sol Use pure reagents Optimize reaction time/temperature dehalogenation->dehalogenation_sol polymerization_sol Use mild Lewis acids Low reaction temperature Strictly anhydrous conditions polymerization->polymerization_sol

Caption: Mitigation strategies for common side-products.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 5-halofuran-2-carbaldehyde, arylboronic acid, base, and catalyst inert Establish inert atmosphere reagents->inert solvent Add degassed solvent inert->solvent heat Heat to reflux solvent->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool filter Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving substituted furans. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful synthetic methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and overcome common challenges.

Troubleshooting Guide

Encountering issues in your cross-coupling reactions is a common part of the experimental process. The table below outlines frequent problems, their potential causes, and recommended solutions to get your reaction back on track.

Issue Potential Cause Troubleshooting Steps
Low to No Yield Inactive Catalyst: The palladium catalyst may be old, oxidized, or from a poor-quality batch.[1]- Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst.[1][2] - Ensure proper storage of the catalyst under an inert atmosphere.
Inappropriate Ligand: The ligand choice is critical and highly dependent on the specific coupling partners.[1]- For Suzuki couplings, try bulky, electron-rich phosphine ligands like SPhos or XPhos.[1] - For Stille reactions, triphenylphosphine (PPh₃) is a good starting point.[1] - Screen a variety of ligands to find the optimal one for your substrate.
Incorrect Base (Suzuki Coupling): The base is essential for the transmetalation step and its strength can significantly impact the reaction.[1][3]- If a weak base (e.g., K₂CO₃) is ineffective, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1] - For base-sensitive substrates, a milder base like KF might be beneficial.[3]
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.[1]- Gradually increase the reaction temperature in 10 °C increments, being careful not to exceed the solvent's boiling point.[1]
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst.[2][3][4]- Thoroughly degas all solvents and reagents.[3][4] - Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[1][4]
Significant Side Reactions Homocoupling: Coupling of two molecules of the same starting material (e.g., two boronic acids or two aryl halides).[1][5]- Ensure a completely oxygen-free environment.[1][2] - Optimize the stoichiometry of the reactants.
Protodeboronation (Suzuki): Cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom.[2][3]- Use anhydrous solvents and reagents.[2] - Switch to a milder base, such as KF or K₂CO₃.[2] - Consider using boronic esters (e.g., pinacol esters) which can be more stable.[3][6]
Dehalogenation: Replacement of the halogen atom on the furan ring with a hydrogen atom.[1]- This can be caused by impurities or side reactions with the base or solvent. Ensure high-purity reagents. - Lowering the reaction temperature may help.
Catalyst Deactivation Air/Moisture Sensitivity: Many palladium catalysts and phosphine ligands are sensitive to air and moisture.[4]- Use dry solvents and reagents and maintain an inert atmosphere.[4]
High Temperatures: Excessive heat can lead to the decomposition of the catalyst, often observed as the formation of palladium black.[4][5]- Optimize the temperature to be high enough for reaction efficiency but low enough to maintain catalyst stability.[4]
Substrate Impurities: Impurities in the starting materials can act as catalyst poisons.[1][4]- Purify starting materials before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions used for substituted furans?

A1: The most frequently employed methods for forming new carbon-carbon bonds with furan rings are the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.[1][7] The Suzuki-Miyaura coupling, which uses organoboronic acids or esters, is particularly common due to the stability and low toxicity of the boron reagents.[1][8][9]

Q2: For a di-substituted furan, such as 2,4-dibromofuran, which position is more reactive?

A2: Generally, the C2 position of the furan ring is more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.[1] This makes the bromine at the C2 position more reactive than the one at C4, allowing for regioselective functionalization.[1]

Q3: My boronic acid is unstable. How can I address this?

A3: Boronic acids, especially heteroaromatic ones, can be prone to degradation.[2][6] One common solution is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[3] Alternatively, forming a diethanolamine adduct can create an air- and water-stable crystalline solid that can often be used directly in the coupling reaction.[2][6]

Q4: How critical is the choice of solvent and base?

A4: The solvent and base are crucial and often interdependent parameters.[3] The solvent must dissolve the reactants, while the base is required to facilitate the transmetalation step in Suzuki couplings.[3][10] Common solvent systems include toluene, dioxane, or THF, often with water to help dissolve inorganic bases.[3][11] The choice of base, from weaker carbonates (e.g., K₂CO₃) to stronger phosphates (e.g., K₃PO₄), can significantly affect reaction rates and yields.[1][3]

Q5: What is the role of the phosphine ligand?

A5: The phosphine ligand stabilizes the palladium catalyst and plays a critical role in several steps of the catalytic cycle, including oxidative addition and reductive elimination.[12] Bulky, electron-rich ligands often accelerate these steps and can be essential for coupling challenging or sterically hindered substrates.[1][2]

Experimental Protocols

Below are generalized, detailed protocols for common palladium-catalyzed cross-coupling reactions with substituted furans. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a bromofuran with an arylboronic acid.[1][11][13]

  • Preparation: To a flame-dried Schlenk flask, add the bromofuran (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and the phosphine ligand (if required, e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of DMF/water 3:1 or dioxane/water, 4-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 75-100 °C) and stir for the specified time (e.g., 4-20 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling

This protocol outlines the coupling of a bromofuran with an alkene.[14]

  • Preparation: In a sealable reaction vessel, combine the bromofuran (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), the phosphine ligand (e.g., PPh₃, 0.02-0.1 mmol), and the base (e.g., Et₃N, 1.5-2.0 mmol).

  • Solvent Addition: Add a suitable degassed solvent (e.g., DMF, acetonitrile, or toluene, 5-10 mL).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-120 °C) for 12-24 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product via column chromatography.

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate key processes in palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R(L2) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R (Substituted Furan) RedElim->Product ArylHalide Ar-X (Furan-Br) ArylHalide->OxAdd BoronicAcid R-B(OR)2 + Base BoronicAcid->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Weigh solid reagents into a flame-dried Schlenk flask B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add catalyst and ligand under inert atmosphere B->C D 4. Add degassed solvent via syringe C->D E 5. Heat and stir for specified time D->E F 6. Cool, quench with water, and perform extraction E->F G 7. Dry, filter, and concentrate organic layers F->G H 8. Purify by column chromatography G->H

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Tree Start Low or No Yield Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Fix_Inert Degas solvents/reagents and ensure proper inert technique. Check_Inert->Fix_Inert No Check_Catalyst Are the catalyst and ligand fresh and active? Check_Inert->Check_Catalyst Yes Fix_Inert->Check_Catalyst Fix_Catalyst Use fresh catalyst/ligand. Consider a more robust precatalyst. Check_Catalyst->Fix_Catalyst No Check_Conditions Are the base, solvent, and temperature appropriate? Check_Catalyst->Check_Conditions Yes Fix_Catalyst->Check_Conditions Fix_Conditions Screen different bases, solvents, and incrementally increase temperature. Check_Conditions->Fix_Conditions No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Fix_Conditions->Check_Purity Fix_Purity Purify substrates before use. Check_Purity->Fix_Purity No Success Reaction Optimized Check_Purity->Success Yes Fix_Purity->Success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Purification Strategies for Polar Furan-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar furan-2-carbaldehyde derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of polar furan-2-carbaldehyde derivatives.

Issue 1: Product Discoloration (Yellowing to Blackening) After Purification

  • Question: My purified furan-2-carbaldehyde derivative is changing color over time, becoming yellow, brown, or even black. What is causing this and how can I prevent it?

  • Answer: Furan-based aldehydes are often unstable and can darken due to oxidation and polymerization.[1] This degradation is frequently accelerated by exposure to air, light, and the presence of residual acids from the synthesis.[1]

    Troubleshooting Steps:

    • Neutralize Residual Acids: Before purification, wash the crude product with a mild basic solution, such as 2-7% (w/w) sodium carbonate (Na₂CO₃), to neutralize acidic impurities like formic acid or furan-2-carboxylic acid which can catalyze degradation.[1]

    • Use Vacuum Distillation: High temperatures can promote decomposition.[1] Purify via vacuum distillation to lower the boiling point and minimize thermal stress. For furfural, it is recommended to keep the heating bath temperature below 130°C.[1]

    • Proper Storage: Store the purified compound in an amber or dark-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to protect it from light and oxygen.[1]

Issue 2: Low or No Yield of Purified Product

  • Question: I am experiencing a very low yield after my purification protocol. What are the potential causes and how can I improve recovery?

  • Answer: Low yields can stem from several factors including product degradation during purification, incomplete extraction, or losses during material transfers. Furan aldehydes are particularly susceptible to self-polymerization, especially at high temperatures and under acidic conditions, which is a major cause of yield loss.

    Troubleshooting Steps:

    • Minimize Heat Exposure: During purification steps like rotary evaporation, use a low bath temperature.[2] For highly sensitive compounds, consider removing the solvent under a stream of inert gas at room temperature.[2]

    • Thorough Extraction: In the initial work-up, perform multiple extractions (e.g., 3 x 100 mL of ethyl acetate) to maximize the recovery of the product from the aqueous layer.[3]

    • Optimize Chromatography: During column chromatography, collect smaller fractions and analyze them by Thin Layer Chromatography (TLC) to avoid mixing pure fractions with impure ones.[3]

    • Minimize Transfers: Each transfer of material between flasks can lead to loss. Streamline your process to reduce the number of transfers.[3]

Issue 3: Persistent Impurities After Column Chromatography

  • Question: Despite careful column chromatography, my final product is still contaminated with impurities. How can I improve the separation?

  • Answer: Co-elution of impurities with similar polarity to the target compound is a common challenge. Additionally, the acidic nature of standard silica gel can cause degradation of sensitive furan derivatives on the column.

    Troubleshooting Steps:

    • Optimize the Solvent System:

      • Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (ideal Rf of the target compound between 0.2 and 0.4).[2]

      • Employ gradient elution, starting with a non-polar eluent to wash out non-polar impurities before gradually increasing the polarity to elute your target compound.[4]

    • Neutralize the Stationary Phase: If you suspect acid-catalyzed degradation on the column, use silica gel that has been neutralized by washing with a solution of a base like triethylamine.[3]

    • Consider an Alternative Stationary Phase: Alumina can be a suitable alternative to silica gel for some furan derivatives.[3]

    • Dry Loading: For oily or viscous crude products, adsorbing the material onto a small amount of silica gel ("dry loading") before loading it onto the column can improve the resolution of the separation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying polar furan-2-carbaldehyde derivatives?

A1: Column chromatography on silica gel is the most widely used technique for the purification of furan-2-carbaldehyde and its derivatives.[3] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed.[3]

Q2: Can I use recrystallization for my polar furan-2-carbaldehyde derivative?

A2: Yes, if your compound is a solid, recrystallization is an excellent method that can yield very pure material and avoids prolonged contact with stationary phases like silica gel.[3] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[2] Common solvents for furan derivatives include ethanol or mixtures of ethanol and water.[3]

Q3: My compound is thermally unstable. What purification methods should I consider?

A3: For thermally sensitive compounds, it is crucial to avoid high temperatures.

  • Low-Temperature Column Chromatography: If possible, perform chromatography at room temperature or in a cold room.[2]

  • Liquid-Liquid Extraction: This can be a very effective method for preliminary purification or for removing acidic or basic impurities without the need for heating.[4]

  • Adsorption on Activated Carbon: A method involving adsorption of the furan derivative from a reaction mixture onto activated carbon, followed by desorption with a solvent, can be performed at temperatures below the solvent's boiling point.[5]

Q4: What are some common impurities I should be aware of?

A4: Common impurities can include:

  • Positional Isomers: In reactions involving substitution on the furan ring, the formation of positional isomers is common. For example, in the nitration of 2-furancarboxaldehyde, the 5-nitro isomer is a frequent byproduct of the desired 4-nitro isomer.[6][7]

  • Unreacted Starting Materials: Depending on the reaction conversion, residual starting materials may be present.

  • Side-Products: Side reactions can lead to impurities such as levulinic acid and formic acid.[1]

Data Presentation

Table 1: Common TLC Solvent Systems for Furan-2-Carbaldehyde Derivatives

Compound PolarityRecommended Solvent System (v/v)Notes
Non-polarHexane / Ethyl Acetate (e.g., 9:1 to 4:1)A good starting point for many derivatives.[2]
Moderately PolarDichloromethane / Methanol (e.g., 99:1 to 95:5)Effective for compounds with intermediate polarity.[2]
PolarEthyl Acetate / Methanol (e.g., 98:2 to 90:10)Suitable for highly polar derivatives.[2]

Table 2: Spectroscopic Data for Isomer Differentiation

CompoundIndicative ¹H NMR SignalsKey IR Absorptions (cm⁻¹)
4-Nitro-2-furancarboxaldehydeDistinct aromatic proton signals different from the 5-nitro isomer.~1680 (C=O, aldehyde), ~1530 & ~1350 (NO₂, asymmetric & symmetric stretching)[7]
5-Nitro-2-furancarboxaldehydeAldehyde proton (~9.6 ppm), Furan protons with characteristic coupling.~1685 (C=O, aldehyde), ~1540 & ~1340 (NO₂, asymmetric & symmetric stretching)[7]
2-FurancarboxaldehydeAldehyde proton (~9.6 ppm), Furan protons at different chemical shifts compared to nitrated products.~1675 (C=O, aldehyde), No nitro group absorptions.[7]
Note: Exact spectroscopic values may vary depending on the solvent and instrument used.[7]

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into a glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.[7]

    • Alternatively, for oily samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin elution with the starting solvent mixture.

    • Collect fractions in test tubes.

    • If using a gradient, gradually increase the concentration of the more polar solvent to elute the compounds.[7]

  • Analysis and Isolation:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Combine the fractions containing the pure desired product.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.[7]

Protocol 2: Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a small amount of a potential solvent and observe the solubility at room temperature.

    • If insoluble, gently heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • In a flask, add the crude product and a small amount of the selected solvent.

    • Heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the product just dissolves completely.[7]

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals in a vacuum oven or desiccator.[7]

Visualizations

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes distillation Vacuum Distillation is_volatile->distillation Yes chromatography Column Chromatography is_volatile->chromatography No end_impure Consider alternative methods (e.g., L-L Extraction) end_pure Pure Product recrystallize->end_pure distillation->end_pure chromatography->end_pure

Caption: Decision tree for selecting a primary purification method.

Troubleshooting_Chromatography start Impure Product after Column Chromatography check_degradation Product degradation on column? start->check_degradation check_separation Poor separation (co-elution)? start->check_separation check_degradation->check_separation No neutralize_silica Use neutralized silica gel or alumina check_degradation->neutralize_silica Yes optimize_eluent Optimize eluent system (TLC screening) check_separation->optimize_eluent Yes end_success Improved Purity neutralize_silica->end_success gradient_elution Use gradient elution optimize_eluent->gradient_elution dry_load Use dry loading technique gradient_elution->dry_load dry_load->end_success

Caption: Workflow for troubleshooting column chromatography issues.

References

stability of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde in various reaction conditions. This resource is intended to assist researchers in anticipating potential challenges and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical storage conditions?

A1: this compound is a solid at room temperature and should be stored in a cool, dry place, protected from light and air to minimize degradation. While generally stable, the aldehyde functionality is susceptible to slow oxidation to the corresponding carboxylic acid over time, especially upon prolonged exposure to air. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q2: What are the main reactive sites of the molecule and their general stability?

A2: The molecule has three main components to consider regarding reactivity and stability:

  • Trifluoromethyl Group: The trifluoromethyl group on the phenyl ring is generally very stable and robust under most reaction conditions. It is resistant to chemical, thermal, and photochemical degradation. However, under very harsh acidic or basic conditions, hydrolysis to a carboxylic acid can occur, though this is not a common transformation under standard synthetic protocols.

  • Furan Ring: The furan ring is an electron-rich aromatic system. While relatively stable, it can be susceptible to degradation under strong acidic conditions, potentially leading to ring-opening or polymerization. It is also sensitive to strong oxidizing agents, which can cause oxidative cleavage of the furan ring.

  • Aldehyde Group: The aldehyde group is the most reactive functionality. It is prone to oxidation to a carboxylic acid and will readily participate in a variety of nucleophilic addition and condensation reactions.

Troubleshooting Guides for Common Reactions

This section provides guidance on potential issues and troubleshooting strategies for common synthetic transformations involving this compound.

Stability Under Acidic Conditions

Issue: You are observing decomposition or low yields in a reaction performed under acidic conditions (e.g., acetal formation/deprotection, Friedel-Crafts).

Potential Cause: The furan ring is known to be sensitive to strong acids, which can lead to polymerization or ring-opening side reactions.

Troubleshooting:

  • Use Milder Acids: Whenever possible, opt for milder acidic catalysts (e.g., PPTS, CSA) instead of strong mineral acids like H₂SO₄ or HCl.

  • Control Temperature: Perform the reaction at the lowest effective temperature to minimize acid-catalyzed degradation.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can facilitate decomposition pathways.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to acidic conditions.

Stability Under Basic Conditions

Issue: You are seeing unexpected byproducts or decomposition in a base-catalyzed reaction (e.g., Knoevenagel, Claisen-Schmidt condensation).

Potential Causes:

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.

  • Furan Ring Degradation: While more stable to bases than acids, prolonged exposure to strong bases at elevated temperatures can still affect the furan ring.

  • Hydrolysis of the Trifluoromethyl Group: Although unlikely under typical synthetic conditions, very strong bases (e.g., concentrated NaOH at high temperatures) could potentially lead to the hydrolysis of the trifluoromethyl group.

Troubleshooting:

  • Use Weaker Bases: Employ milder bases like piperidine, triethylamine, or potassium carbonate instead of strong bases like NaOH or KOH where the reaction allows.

  • Temperature Control: Keep the reaction temperature as low as possible.

  • Stoichiometry: Use a catalytic amount of base whenever feasible.

Oxidation Reactions

Issue: Attempting to oxidize the aldehyde to a carboxylic acid results in low yield and a complex mixture of products.

Potential Cause: Strong oxidizing agents (e.g., KMnO₄, CrO₃) can cleave the furan ring in addition to oxidizing the aldehyde.

Troubleshooting:

  • Use Mild Oxidizing Agents: Employ milder and more selective oxidizing agents for aldehydes, such as:

    • Pinnick oxidation (NaClO₂ with a scavenger like 2-methyl-2-butene).

    • Tollens' reagent (Ag₂O).

    • Manganese dioxide (MnO₂) can be effective, though reaction times may be longer.

Reduction Reactions

Issue: Reduction of the aldehyde to the corresponding alcohol is incomplete or shows side products.

Potential Cause: While the aldehyde is readily reduced, improper reaction conditions can lead to issues.

Troubleshooting:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) is typically a clean and efficient method for this reduction.[1] Lithium aluminum hydride (LiAlH₄) can also be used but requires stricter anhydrous conditions and a more careful workup.

  • Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to ensure selectivity.

  • Workup: A careful aqueous workup is necessary to quench the reaction and isolate the alcohol.

Data Presentation

Table 1: General Stability Profile of this compound

Condition CategoryReagent/ConditionStabilityPotential Side Reactions/Degradation Products
Acidic Strong Mineral Acids (e.g., H₂SO₄, conc. HCl)Low Furan ring polymerization, ring-opening.
Mild Lewis/Brønsted Acids (e.g., PPTS, CSA)Moderate Generally stable for short reaction times at low temperatures.
Basic Strong Bases (e.g., NaOH, KOH)Moderate Cannizzaro reaction (disproportionation to alcohol and acid), potential for slow furan ring degradation at high temperatures.
Mild Organic Bases (e.g., Et₃N, piperidine)High Generally stable; suitable for base-catalyzed condensations.
Oxidative Strong Oxidants (e.g., KMnO₄, Jones reagent)Low Oxidative cleavage of the furan ring.
Mild Oxidants (e.g., Ag₂O, NaClO₂/scavenger)High Selective oxidation of the aldehyde to a carboxylic acid.
Reductive Hydride Reagents (e.g., NaBH₄, LiAlH₄)High Selective reduction of the aldehyde to an alcohol.
Thermal Elevated TemperaturesModerate Potential for polymerization or decomposition at very high temperatures.
Palladium Catalysis Standard Cross-Coupling ConditionsHigh Generally stable, but ligand and base choice can be critical.

Experimental Protocols

Protocol 1: Knoevenagel Condensation

This protocol describes a general procedure for the condensation of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate.

  • Collect the solid product by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 2: Wittig Reaction

This protocol outlines a general procedure for the olefination of this compound using a phosphonium ylide.

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C for n-BuLi).

  • Slowly add the strong base to generate the ylide (a color change is often observed).

  • Stir the ylide solution for a period (e.g., 30-60 minutes).

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.

Protocol 3: Reductive Amination

This protocol provides a general method for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst for imine formation)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in the anhydrous solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir for 30-60 minutes at room temperature.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_kn Knoevenagel Condensation cluster_wittig Wittig Reaction cluster_ra Reductive Amination kn_start Dissolve Aldehyde & Active Methylene Compound kn_cat Add Piperidine kn_start->kn_cat kn_react Stir at RT or Heat kn_cat->kn_react kn_workup Cool & Filter or Concentrate & Purify kn_react->kn_workup w_ylide Generate Ylide (Phosphonium Salt + Base) w_add Add Aldehyde w_ylide->w_add w_react Stir & Warm to RT w_add->w_react w_quench Quench with NH4Cl w_react->w_quench w_extract Extract & Purify w_quench->w_extract ra_imine Form Imine (Aldehyde + Amine) ra_reduce Add Reducing Agent ra_imine->ra_reduce ra_react Stir at RT ra_reduce->ra_react ra_quench Quench with NaHCO3 ra_react->ra_quench ra_extract Extract & Purify ra_quench->ra_extract

Caption: General experimental workflows for common reactions.

degradation_pathways cluster_acid Strong Acid cluster_base Strong Base cluster_ox Strong Oxidant cluster_mild_ox Mild Oxidant start This compound acid_prod Polymerization/ Ring-Opened Products start->acid_prod e.g., H₂SO₄ base_prod Cannizzaro Products: Alcohol + Carboxylic Acid start->base_prod e.g., conc. NaOH ox_prod Furan Ring Cleavage Products start->ox_prod e.g., KMnO₄ mild_ox_prod 5-[2-(Trifluoromethyl)phenyl] furan-2-carboxylic acid start->mild_ox_prod e.g., Ag₂O

Caption: Potential degradation pathways under harsh conditions.

References

Technical Support Center: Suzuki-Miyaura Reactions with Heterocyclic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving heterocyclic substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a heterocyclic substrate is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in Suzuki-Miyaura reactions with heterocyclic substrates can stem from several sources. A systematic approach to troubleshooting is recommended. Key areas to examine include the quality and stability of your reagents, the choice of catalyst, ligand, base, and solvent, and the reaction conditions.

Troubleshooting Workflow for Low Conversion

G cluster_reagents cluster_setup start Low or No Yield Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality reaction_setup 2. Review Reaction Setup & Conditions start->reaction_setup side_products 3. Analyze for Side Products start->side_products optimization 4. Systematic Component Optimization reagent_quality->optimization boronic_acid Boronic Acid/Ester Stability (Check for protodeboronation) reagent_quality->boronic_acid aryl_halide Heterocyclic Halide Purity reagent_quality->aryl_halide catalyst_activity Catalyst/Precatalyst Activity (Test with a known reaction) reagent_quality->catalyst_activity base_purity Base Purity & Strength reagent_quality->base_purity solvent_quality Solvent Degassed & Anhydrous reagent_quality->solvent_quality reaction_setup->optimization degassing Adequate Degassing? (Prevent catalyst oxidation) reaction_setup->degassing temperature Optimal Temperature? reaction_setup->temperature mixing Sufficient Mixing? reaction_setup->mixing side_products->optimization

Caption: A flowchart for troubleshooting low-yield Suzuki-Miyaura reactions.

Q2: I suspect my heterocyclic boronic acid is decomposing. How can I address this?

A2: Heteroaryl boronic acids are often prone to protodeboronation, especially under harsh reaction conditions (high temperatures, strong bases)[1]. This side reaction replaces the boronic acid group with a hydrogen atom, reducing the available nucleophile for the cross-coupling.

Strategies to Mitigate Protodeboronation:

  • Use Milder Conditions: Employ lower temperatures and weaker bases where possible.

  • Anhydrous Conditions: Minimizing water can sometimes suppress protodeboronation[2].

  • Boronic Esters: Consider using more stable boronic esters, such as pinacol (Bpin) or MIDA esters. Neopentyl heteroarylboronic esters have also been shown to be effective in challenging couplings[3].

  • Diethanolamine Adducts: Conversion of the boronic acid to a diethanolamine adduct can increase its stability. This adduct can often be used directly in the coupling reaction[4].

Q3: My reaction is producing significant amounts of homocoupled products. What causes this and how can I prevent it?

A3: Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction. This is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired coupling[1][4].

Prevention of Homocoupling:

  • Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) or by sparging the solvent with the inert gas[2][4].

  • Use of a Pd(0) Source: Directly using a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction[2].

  • Active Catalyst: Ensure your palladium source and ligand are active. Inactive catalysts can contribute to side reactions[4].

Q4: The nitrogen atom in my heterocycle seems to be inhibiting the catalyst. How can I overcome this?

A4: Lewis basic nitrogen atoms in heterocyclic substrates (like pyridines, indazoles, and imidazoles) can coordinate to the palladium center, leading to catalyst inhibition or deactivation[5][6][7]. This is a frequent issue, especially with unprotected N-H containing heterocycles[5].

Solutions for Catalyst Inhibition:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-Heterocyclic Carbene (NHC) ligands are often effective.[6][8] These ligands form stable and highly active palladium complexes that are less susceptible to inhibition[6][8].

  • N-Protection: Protecting acidic N-H groups can prevent their interaction with the catalyst. However, this adds extra steps to the synthesis[5].

  • Specialized Precatalysts: For unprotected N-H substrates, specialized precatalysts have been developed that can overcome catalyst inhibition, enabling direct coupling[5][9][10].

  • Anhydrous Conditions with Specific Bases: The use of anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK), sometimes with an additive like trimethyl borate, can be effective for challenging heteroaryl-heteroaryl couplings by preventing catalyst poisoning[3].

Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura reaction with heterocyclic substrates.

Catalyst and Ligand Selection

The catalytic system's efficacy is highly dependent on the specific heterocyclic substrates being coupled[8]. Modern catalyst systems often outperform traditional ones like Pd(PPh₃)₄ for these challenging reactions[8].

Catalyst/Ligand SystemHeterocycle ClassTypical YieldNotes
Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Precatalysts Nitrogen-rich heterocycles (indazoles, benzimidazoles), Pyridines, Pyrroles, IndolesGood to ExcellentHighly efficient for challenging substrates, including heteroaryl chlorides.[5][6][8] SPhos and XPhos often provide the highest yields for unprotected N-H heterocycles[5].
PEPPSI™ Precatalysts (e.g., PEPPSI-IPr) General HeterocyclesGood to ExcellentBased on N-Heterocyclic Carbene (NHC) ligands; form highly stable and active palladium complexes[8].
Pd(P(o-Tol)₃)₂ Alkenyl halides with heteroaromatic boronic acidsHighOptimal for maintaining Z-olefin geometry and achieving high yields under mild conditions[11].
Pd(PPh₃)₄ General UseVariableA traditional catalyst that can be effective but may require milder conditions and is often less efficient for complex heterocycles compared to modern systems[8].
Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation. Its selection is often dependent on the specific substrates and reaction conditions[12].

BaseTypical SubstratesTypical YieldNotes
K₃PO₄ Aryl bromides, aryl chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles[5][12].
Cs₂CO₃ Aryl bromides, aryl chloridesHighOften used in challenging couplings; the "caesium effect" can enhance reactivity[12]. Can be used to promote triazole isomerization in certain systems[13].
Na₂CO₃ / K₂CO₃ General aryl halidesModerate to HighCommon, cost-effective bases, often used in aqueous solvent mixtures[14].
NaO-t-Bu Alkenyl halidesHighCan enhance conversion and minimize side reactions in specific cases[11].
Potassium trimethylsilanolate (TMSOK) Refractory heteroaryl-heteroaryl couplingsGoodA soluble base used under anhydrous conditions to enable difficult couplings[3].
Logical Relationships in Reaction Components

The interplay between the substrate, catalyst, ligand, and base determines the reaction's success.

G cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs A Heterocyclic Halide P Desired Coupled Product A->P SP Side Products (Homocoupling, Deboronation) A->SP B Heterocyclic Boronic Acid/Ester B->P B->SP C Palladium Precatalyst C->P Catalyzes C->SP Can Promote L Ligand (e.g., XPhos, SPhos) L->P Stabilizes & Activates Catalyst D Base (e.g., K3PO4) D->P Activates Boronic Acid D->SP Can Promote S Solvent (e.g., Dioxane/H2O) S->P Solubilizes

Caption: Key components and their roles in Suzuki-Miyaura cross-coupling reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Heterocyclic Halides

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel (e.g., a vial or flask) equipped with a magnetic stir bar, add the heterocyclic halide (1.0 equiv), the boronic acid or ester (1.2-2.0 equiv), and the base (2.0-3.0 equiv). For nitrogen-rich heterocycles, using 2.0 equivalents of the boronic acid may be beneficial[5].

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere[8].

  • Solvent and Catalyst Addition: Through the septum, add the degassed solvent (e.g., dioxane/water 10:1, toluene, or THF) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent[4][8]. Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos)[4][8].

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C)[4].

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS[4].

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[4].

  • Purification: Purify the crude product by flash column chromatography[4].

Protocol for Preparation of Diethanolamine Adducts of Boronic Acids

This procedure can be used to stabilize sensitive boronic acids[4].

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Managing Impurities in the Preparation of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde. The primary synthetic route covered is the Suzuki-Miyaura cross-coupling reaction between a 5-halofuran-2-carbaldehyde and 2-(trifluoromethyl)phenylboronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper handling and storage under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.Palladium(0) catalysts are sensitive to oxidation, which deactivates them.
Inefficient Base Ensure the base is finely powdered and anhydrous. Try alternative bases such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can be critical and is often substrate-dependent.[1]The base is crucial for the activation of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2]
Low Reaction Temperature Increase the reaction temperature in increments of 10 °C. Monitor for product formation and potential decomposition by TLC or LC-MS.Suzuki-Miyaura couplings often require elevated temperatures to proceed at a reasonable rate.
Poor Solubility of Reactants Switch to a different solvent system. Common solvents for Suzuki couplings include 1,4-dioxane, DMF, toluene, or a mixture of these with water.[1][3]Poor solubility of either the organohalide or the boronic acid can hinder the reaction.
Decomposition of Boronic Acid Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.Boronic acids can be unstable and undergo decomposition, especially at elevated temperatures.

Issue 2: Presence of Significant Impurities in the Crude Product

Observed Impurity Potential Cause Troubleshooting & Mitigation
Starting Material (5-bromofuran-2-carbaldehyde) Incomplete reaction.Increase reaction time and/or temperature. Ensure the catalyst is active and the base is appropriate.
Homocoupled Biaryl (from boronic acid) Presence of oxygen in the reaction. Use of an electron-deficient boronic acid.Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Use fresh, high-purity reagents.
Debrominated Furan (Furan-2-carbaldehyde) Presence of a hydride source.Use an anhydrous solvent and ensure the base is not a significant source of water. Some bases or solvents can act as hydride donors, leading to dehalogenation.[4]
Unidentified Side Products Decomposition of starting materials or product.Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. Ensure the product is stable under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 5-bromofuran-2-carbaldehyde with 2-(trifluoromethyl)phenylboronic acid in the presence of a base.

Q2: What are the most common impurities I should expect from this reaction?

A2: Common impurities include unreacted starting materials (5-bromofuran-2-carbaldehyde), the homocoupled product of the boronic acid (2,2'-bis(trifluoromethyl)biphenyl), and the debrominated starting material (furan-2-carbaldehyde).

Q3: My crude product is a dark oil, but the literature describes the pure product as a solid. What should I do?

A3: A dark coloration often indicates the presence of palladium black or other polymeric impurities. Attempt to purify the product using column chromatography on silica gel. If the product is indeed a solid, subsequent recrystallization from a suitable solvent system can yield a highly pure, crystalline material.

Q4: How can I best purify the final product?

A4: Column chromatography on silica gel is a standard and effective method for removing the common impurities from the Suzuki-Miyaura reaction. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. For further purification, recrystallization can be employed if the product is a solid.

Q5: How should I store the purified this compound?

A5: Aldehydes can be susceptible to oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize degradation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling to form 5-aryl-furan-2-carbaldehydes. Please note that optimal conditions and outcomes will be specific to the exact substrates and reaction setup.

Parameter Condition 1 Condition 2 Condition 3 Reference
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (2 mol%)Pd(OAc)₂/SPhos (2 mol%)General Suzuki Protocols
Base K₂CO₃ (2 eq)Cs₂CO₃ (2 eq)K₃PO₄ (3 eq)[1][3]
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)DMF[1][3]
Temperature 90 °C100 °C80 °CGeneral Suzuki Protocols
Typical Yield 70-85%75-90%80-95%General Suzuki Protocols
Homocoupling Impurity <5%<3%<2%General Observations
Dehalogenation Impurity <10%<5%<5%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 2-(Trifluoromethyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask. The mixture should be stirred to ensure good mixing.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_product Final Product 5-Bromofuran-2-carbaldehyde 5-Bromofuran-2-carbaldehyde Reaction_Vessel Reaction Mixture (Pd Catalyst, Base, Solvent) 5-Bromofuran-2-carbaldehyde->Reaction_Vessel 2-(Trifluoromethyl)phenylboronic acid 2-(Trifluoromethyl)phenylboronic acid 2-(Trifluoromethyl)phenylboronic acid->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Recrystallization Recrystallization (optional) Column_Chromatography->Recrystallization Final_Product This compound Column_Chromatography->Final_Product Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low or No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Replace_Catalyst Use fresh catalyst Check_Catalyst->Replace_Catalyst No Check_Base Is the base appropriate and active? Check_Catalyst->Check_Base Yes Success Problem Resolved Replace_Catalyst->Success Change_Base Try a different base (e.g., K3PO4, Cs2CO3) Check_Base->Change_Base No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Change_Base->Success Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Solubility Are reactants soluble? Check_Temp->Check_Solubility Yes Increase_Temp->Success Change_Solvent Change solvent system Check_Solubility->Change_Solvent No Check_Solubility->Success Yes Change_Solvent->Success

Caption: Troubleshooting decision tree for low product yield.

References

avoiding decomposition of furan derivatives during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with furan derivatives, specifically focusing on preventing their decomposition during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: My furan derivative is turning dark and forming insoluble materials during workup. What is happening?

A1: This is a common issue and is likely due to the decomposition and subsequent polymerization of the furan ring. Furan and its derivatives can be highly sensitive to acidic conditions, which catalyze ring-opening and lead to the formation of reactive intermediates.[1][2] These intermediates can then polymerize, creating insoluble materials often referred to as "humins."[2][3]

Q2: What are the primary causes of furan derivative decomposition during workup?

A2: The main culprits are:

  • Acidic Conditions: Furan rings are particularly susceptible to acid-catalyzed ring opening.[2] Even trace amounts of acid from a reaction can cause significant degradation during workup and concentration.

  • Oxidation: Furans can be oxidized by various reagents or even by atmospheric oxygen (auto-oxidation), leading to ring-opened products like 1,4-dicarbonyl compounds.[1][4][5][6][7]

  • Heat and Light: Many furan derivatives are thermally and photochemically labile.[8] Excessive heat during solvent evaporation or exposure to direct light can promote decomposition and polymerization.

Q3: How can I prevent acid-catalyzed decomposition during my aqueous workup?

A3: It is crucial to neutralize any acidic components before concentrating your product.

  • Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution or a phosphate buffer with a pH between 7 and 8.

  • Perform all extractions and washes at low temperatures (e.g., in an ice bath) to minimize the rate of decomposition.[2]

  • Reduce the time your furan derivative is in contact with any aqueous acidic phase.[2]

Q4: My furan derivative seems to be degrading on the silica gel column. What are my options?

A4: Silica gel can be slightly acidic and can cause decomposition of sensitive furan derivatives.

  • Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1%), before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.

  • Alternative Purification Methods: If your compound is volatile and thermally stable, vacuum distillation is a good alternative.[8] Preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) with a neutral mobile phase can also be effective.

Q5: Are there any solvents that can help stabilize my furan derivative?

A5: Yes, the choice of solvent can have a significant impact on the stability of furan derivatives. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving furan derivative decomposition during workup.

Problem: Significant loss of product, discoloration (darkening), or formation of insoluble material during or after workup.

Step 1: Identify the Likely Cause

Refer to the following decision tree to pinpoint the potential source of decomposition.

DecompositionTroubleshooting start Decomposition Observed acid_check Were acidic reagents used or acidic byproducts formed? start->acid_check oxidation_check Were oxidizing agents present or was the reaction exposed to air for a prolonged period? acid_check->oxidation_check  No   acid_yes Acid-Catalyzed Decomposition acid_check->acid_yes  Yes   heat_check Was the workup or purification performed at elevated temperatures? oxidation_check->heat_check  No   oxidation_yes Oxidative Decomposition oxidation_check->oxidation_yes  Yes   heat_yes Thermal Decomposition heat_check->heat_yes  Yes  

Figure 1. Decision tree for identifying the cause of furan decomposition.
Step 2: Implement Corrective Actions

Based on the identified cause, implement the following solutions.

Potential Cause Corrective Actions
Acid-Catalyzed Decomposition - Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before solvent removal. - Perform aqueous washes at low temperatures (0-5 °C). - Minimize contact time with acidic aqueous layers. - Use a neutralized stationary phase for chromatography (e.g., silica gel with 1% triethylamine).
Oxidative Decomposition - Handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Degas solvents before use. - Add an antioxidant (e.g., a small amount of BHT) if compatible with your subsequent steps.
Thermal Decomposition - Remove solvents under reduced pressure at the lowest possible temperature (rotoevaporation with a cold water bath).[8] - If distillation is used, perform it under high vacuum to lower the boiling point.[8]

Experimental Protocols

Protocol 1: General Workup Procedure for Acid-Sensitive Furan Derivatives

This protocol is designed to minimize acid-catalyzed decomposition during a standard aqueous workup.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.

  • Quench the Reaction: Slowly add a quenching agent (e.g., water, saturated ammonium chloride) while maintaining the temperature at 0 °C.

  • Phase Separation: Transfer the mixture to a separatory funnel. If you used a water-miscible solvent like THF or acetonitrile, add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and water.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently and vent frequently. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Repeat the wash if necessary.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator with the water bath at or below room temperature.

  • Storage: Store the purified furan derivative in a cool, dark place, preferably under an inert atmosphere.[8]

Protocol 2: Purification of a Furan Derivative using a Neutralized Silica Gel Column

This protocol describes how to perform column chromatography while minimizing the risk of on-column decomposition.

  • Prepare the Neutralized Slurry: In a beaker, add the required amount of silica gel. Add the initial mobile phase (e.g., a low-polarity solvent like hexane) containing 1% triethylamine. Stir to create a uniform slurry.

  • Pack the Column: Pack the chromatography column with the neutralized silica gel slurry.

  • Equilibrate the Column: Run the initial mobile phase (containing 1% triethylamine) through the column until the packed bed is stable.

  • Load the Sample: Dissolve your crude furan derivative in a minimal amount of the mobile phase and load it onto the column.

  • Elute: Run the column with your desired solvent gradient. Ensure that all solvents used for elution contain 1% triethylamine.

  • Collect and Analyze Fractions: Collect the fractions and analyze them (e.g., by TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine is volatile and should be easily removed.

Visualization of Decomposition Pathways

The following diagrams illustrate the key chemical transformations that lead to the decomposition of the furan ring.

AcidDecomposition furan Furan Ring protonation Protonation (H+) furan->protonation furanium Reactive Furanium Ion protonation->furanium nucleophilic_attack Nucleophilic Attack (e.g., H₂O) furanium->nucleophilic_attack dihydrofuranol Dihydrofuranol Intermediate nucleophilic_attack->dihydrofuranol ring_opening Ring Opening dihydrofuranol->ring_opening dicarbonyl 1,4-Dicarbonyl Compound ring_opening->dicarbonyl polymerization Polymerization dicarbonyl->polymerization humins Insoluble Humins polymerization->humins

Figure 2. Acid-catalyzed decomposition pathway of the furan ring.

OxidativeDecomposition furan Furan Ring oxidant Oxidizing Agent (e.g., O₂, Peroxides) furan->oxidant endoperoxide Endoperoxide Intermediate oxidant->endoperoxide rearrangement Rearrangement endoperoxide->rearrangement dicarbonyl 1,4-Dicarbonyl Compound rearrangement->dicarbonyl

Figure 3. Oxidative decomposition pathway of the furan ring.

References

reaction monitoring techniques for the synthesis of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the synthesis of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde. The synthesis of 5-substituted furan-2-carbaldehydes often involves methods like Suzuki-Miyaura cross-coupling reactions.[1][2][3] Effective reaction monitoring is critical for optimizing yield, minimizing impurities, and ensuring reaction completion.

Frequently Asked Questions (FAQs)

Q1: Which is the best technique for a quick, qualitative check of my reaction's progress?

For rapid, cost-effective monitoring, Thin-Layer Chromatography (TLC) is the most suitable method.[4][5] It allows you to quickly visualize the consumption of starting materials and the formation of the product.[6][7] A typical TLC plate for reaction monitoring will have three lanes: one for the starting material, one for a co-spot (starting material and reaction mixture), and one for the reaction mixture itself.[7]

Q2: How can I accurately quantify the conversion rate and product yield?

High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the preferred methods for accurate quantification.

  • HPLC: Provides excellent separation of components, allowing for precise measurement of peak areas corresponding to reactants and products.[8] A reversed-phase C18 or C8 column is often suitable for furan derivatives.[8]

  • NMR Spectroscopy: Can be used in-situ to monitor the reaction in real-time without sample extraction.[9][10][11] By integrating the signals of known protons on the starting material and product, you can determine their relative concentrations over time.[12]

Q3: I suspect an unexpected byproduct is forming. How can I identify it?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying unknown, volatile byproducts.[13] The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides the mass-to-charge ratio of each component, aiding in structural elucidation.[14] For less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the alternative.

Q4: Can I monitor the reaction continuously without disturbing the setup?

Yes, in-situ monitoring techniques are ideal for this purpose.

  • In-situ NMR Spectroscopy: Allows for the continuous collection of spectra as the reaction proceeds within the NMR tube, providing detailed kinetic and mechanistic data.[9][11][15]

  • In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Tracks the reaction by monitoring the vibrational frequencies of functional groups in real-time.[16] For this synthesis, you could monitor the disappearance of a C-Br stretch (if using 5-bromofuran-2-carbaldehyde) and the stability of the aldehyde C=O stretch.[17]

Technique Comparison

TechniquePrimary UseProsCons
TLC Fast, qualitative checksSimple, inexpensive, rapid results.[4][5]Not quantitative, lower resolution.
HPLC Quantitative analysisHigh resolution and sensitivity, accurate quantification.[8]More expensive, requires method development.
GC-MS Byproduct identificationHigh sensitivity, provides structural information (mass).[13]Limited to thermally stable and volatile compounds.
NMR In-situ monitoring, structural confirmationProvides detailed structural and kinetic data, non-destructive.[9][12]Lower sensitivity, expensive equipment, requires specific setup for in-situ analysis.[9]
FTIR Functional group analysisCan be used for in-situ monitoring, provides real-time kinetic data.[16][17]May have interference from solvent absorption, less structural detail than NMR.

Troubleshooting Guides

TLC Monitoring Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking. Sample is too concentrated; Compound is highly polar or acidic/basic.Dilute the sample before spotting; Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the developing solvent.[6]
Rf values are too high or too low. The solvent system is too polar or not polar enough.Adjust the solvent ratio. Increase the proportion of the polar solvent (e.g., ethyl acetate) to increase Rf; decrease it to lower Rf.[6]
Spots for reactant and product are not separating. The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems (e.g., trying dichloromethane/methanol instead of hexanes/ethyl acetate).
No spots are visible under UV light. The compounds are not UV-active.Use a visualizing stain, such as potassium permanganate or an iodine chamber.[6][18]
HPLC Monitoring Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Broad or tailing peaks. Column degradation; Inappropriate mobile phase pH; Sample overload.Use a guard column or replace the analytical column; Adjust the mobile phase pH with a buffer (e.g., formic acid).[8]; Inject a smaller volume or dilute the sample.
Inconsistent retention times. Fluctuation in solvent composition or flow rate; Temperature changes.Ensure the mobile phase is well-mixed and degassed; Use a column oven to maintain a constant temperature.
Poor resolution between peaks. Non-optimal mobile phase composition or gradient.Adjust the mobile phase gradient or switch to an isocratic elution with an optimized solvent ratio.[19]
High backpressure. Clogged column frit or tubing; Particulate matter in the sample.Filter all samples and mobile phases before use; Reverse-flush the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Reaction Monitoring by TLC
  • Plate Preparation: Use silica gel 60 F254 plates.[4] With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.[7]

  • Solvent System Selection: A common starting point for furan derivatives is a mixture of hexanes and ethyl acetate.[6] Begin with a ratio of 4:1 (Hexanes:EtOAc) and adjust as needed to achieve a starting material Rf of ~0.3-0.4.

  • Spotting:

    • Lane 1 (Reference): Dissolve a small amount of the starting material (e.g., 5-bromofuran-2-carbaldehyde) in a suitable solvent and spot it on the origin in the left lane.

    • Lane 2 (Co-spot): Spot the starting material as in Lane 1. Then, using a different capillary, spot the reaction mixture directly on top of it.[7]

    • Lane 3 (Reaction): Take a small aliquot (a few microliters) from the reaction mixture and spot it in the right lane.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line.[4] Cover the chamber and allow the solvent to run until it is about 1 cm from the top of the plate.[5]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm.[4] Circle the visible spots. The disappearance of the starting material spot in Lane 3 and the appearance of a new spot (the product) indicates the reaction is proceeding.

Protocol 2: Quantitative Monitoring by HPLC
  • Instrumentation & Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A), often with 0.1% formic acid in both phases to improve peak shape.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detector: Diode Array Detector (DAD) or UV detector set to a wavelength where both reactant and product have strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation:

    • Carefully withdraw a small, known volume (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it into a large, known volume (e.g., 1 mL) of the initial mobile phase in an HPLC vial. This prevents the reaction from proceeding further.

    • Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter if any solids are present.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram. Identify peaks corresponding to the starting material and the product based on their retention times (which can be determined by injecting pure standards beforehand).

    • Calculate the percent conversion by comparing the peak area of the starting material at time t to its area at t=0. Conversion (%) = [1 - (Area_reactant(t) / Area_reactant(0))] * 100.

Protocol 3: In-situ Monitoring by ¹H NMR
  • Sample Preparation:

    • In an NMR tube, dissolve the limiting reagent and any internal standard in a deuterated solvent that is compatible with the reaction conditions.

    • Acquire an initial spectrum (t=0) to record the chemical shifts and integrals of the starting material peaks.[9]

  • Reaction Initiation:

    • Add the final reagent or catalyst required to start the reaction directly to the NMR tube.

    • Quickly cap, shake, and insert the tube into the NMR spectrometer.[15] For temperature-sensitive reactions, pre-heat or pre-cool the NMR probe to the desired temperature.[9]

  • Data Acquisition:

    • Begin acquiring a series of 1D ¹H NMR spectra over time.[9] Use a minimal number of scans (e.g., ns=1) to get adequate signal-to-noise for a "snapshot" of the reaction at each time point.[9]

  • Analysis:

    • Process the array of spectra.

    • Identify a characteristic signal for the starting material and one for the product that do not overlap with other signals. For this synthesis, the aldehyde proton (~9.6-9.8 ppm) and furan ring protons are excellent reporters.

    • Integrate these signals at each time point to determine the relative concentrations and monitor the reaction kinetics.

Visualized Workflows

ReactionMonitoringWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision cluster_action Action Start Start Reaction Aliquot Withdraw Aliquot at Time 't' Start->Aliquot TLC TLC Analysis Aliquot->TLC Choose Technique HPLC HPLC Analysis Aliquot->HPLC Choose Technique GCMS GC-MS Analysis Aliquot->GCMS Choose Technique NMR NMR Analysis Aliquot->NMR Choose Technique Decision Reaction Complete? TLC->Decision HPLC->Decision GCMS->Decision NMR->Decision Continue Continue Reaction (Take next aliquot) Decision->Continue No Workup Proceed to Workup Decision->Workup Yes Continue->Aliquot

Caption: General workflow for monitoring a chemical synthesis.

TroubleshootingWorkflow Start Reaction Stalled (Based on TLC) Check_SM Is Starting Material Present? Start->Check_SM Check_Reagents Verify Reagent/Catalyst Activity and Stoichiometry Check_SM->Check_Reagents Yes Check_Byproduct Is an Unknown Spot Present? Check_SM->Check_Byproduct No/Trace Add_More Consider adding more catalyst or reagent Check_Reagents->Add_More Check_Conditions Verify Temperature and Mixing Increase_Temp Increase temperature or improve stirring Check_Conditions->Increase_Temp Check_Byproduct->Check_Conditions No Analyze_Byproduct Analyze via GC-MS or LC-MS to identify byproduct Check_Byproduct->Analyze_Byproduct Yes Optimize Optimize reaction conditions to minimize side reactions Analyze_Byproduct->Optimize

Caption: Decision tree for troubleshooting an incomplete reaction.

References

Validation & Comparative

Spectroscopic Characterization of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed nuclear magnetic resonance (NMR) characterization of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this report offers a comparative analysis based on structurally related furan-2-carbaldehyde derivatives. The presented data will aid researchers in the identification and structural elucidation of this and similar molecules.

Predicted and Comparative NMR Data

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, the presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to influence the chemical shifts of the furan and phenyl protons and carbons significantly.

Below is a table comparing the experimental NMR data of related furan-2-carbaldehyde derivatives. This data serves as a reference for predicting the spectral features of this compound.

CompoundAldehyde H (ppm)Furan H-3 (ppm)Furan H-4 (ppm)Phenyl H (ppm)Aldehyde C (ppm)Furan C-2 (ppm)Furan C-5 (ppm)Phenyl C (ppm)CF₃ (ppm)
Furan-2-carbaldehyde 9.657.256.60-177.7153.0148.0--
5-Phenylfuran-2-carbaldehyde 9.637.306.857.3-7.8177.5153.5158.0125-135-
5-(4-Nitrophenyl)furan-2-carbaldehyde 9.707.457.107.9-8.3178.0154.0159.5124-148-

Predicted Data for this compound:

Based on the trends observed in the comparative data, the following characteristics are predicted for the ¹H and ¹³C NMR spectra of this compound:

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet between δ 9.6 and 9.8 ppm. The furan protons at the 3 and 4 positions will likely resonate as doublets, with the H-3 proton appearing at a lower field (δ 7.3-7.5 ppm) than the H-4 proton (δ 6.9-7.1 ppm). The protons on the 2-(trifluoromethyl)phenyl ring will exhibit complex splitting patterns in the aromatic region (δ 7.5-8.0 ppm).

  • ¹³C NMR: The aldehyde carbon should be observed in the range of δ 177-180 ppm. The furan carbons will have characteristic shifts, with C-2 and C-5 appearing at a lower field than C-3 and C-4. The carbons of the phenyl ring will show distinct signals, with the carbon attached to the trifluoromethyl group exhibiting a quartet in the proton-coupled spectrum due to C-F coupling. The trifluoromethyl carbon itself will appear as a quartet at a characteristic chemical shift.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid compound.

  • Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse experiment.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase and Baseline Correction F->G H Peak Picking and Integration G->H I Structure Elucidation H->I

Caption: Workflow for NMR characterization.

This guide provides a foundational understanding of the expected NMR characteristics of this compound based on comparative data from related structures. Researchers are encouraged to acquire experimental data for this specific compound to confirm these predictions and further contribute to the spectroscopic database of valuable synthetic intermediates.

A Comparative Guide to the Reactivity of Substituted Furan-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various substituted furan-2-carbaldehydes, a class of compounds with significant potential in medicinal chemistry and materials science. The reactivity of the aldehyde functional group is paramount to the synthetic utility of these molecules, and understanding the influence of substituents on the furan ring is crucial for designing efficient synthetic routes and novel molecular architectures. This document summarizes key experimental data, provides detailed protocols for comparative reactions, and illustrates relevant reaction mechanisms.

The Influence of Substituents on Reactivity

The reactivity of the aldehyde group in furan-2-carbaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents at the 5-position of the furan ring can significantly modulate this electrophilicity through inductive and resonance effects.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in reaction rates for nucleophilic additions and related reactions.

  • Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, decrease the electrophilicity of the carbonyl carbon, thus reducing its reactivity towards nucleophiles.

This principle is a cornerstone of physical organic chemistry and can be quantitatively assessed using tools like the Hammett equation, which correlates reaction rates with substituent constants (σ) and a reaction constant (ρ). A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups.

Comparative Reactivity in Condensation Reactions

Condensation reactions are a valuable tool for the derivatization of furan-2-carbaldehydes. The following data, derived from studies on the Erlenmeyer-Plöchl reaction with hippuric acid and condensation with creatinine, demonstrate the tangible effects of substituents on reaction efficiency.

Erlenmeyer-Plöchl Condensation with Hippuric Acid

This reaction yields azlactones, which are important intermediates in the synthesis of amino acids and other heterocyclic compounds. The reaction times and yields for a series of 5-substituted furan-2-carbaldehydes are presented below.

5-SubstituentReaction Time (Classical Heating, min)Yield (%)[1]
3-(Trifluoromethyl)phenyl1580
3-Nitrophenyl3078
2-Bromophenyl3083
4,5-Dimethyl6062
Benzofuran-2-yl2070

As the data indicates, furan-2-carbaldehydes bearing electron-withdrawing phenyl substituents (e.g., with trifluoromethyl or nitro groups) react faster than those with electron-donating dimethyl groups.[1]

Knoevenagel Condensation with Creatinine

The Knoevenagel condensation provides a route to C=C bond formation. The reactivity of 5-substituted furan-2-carbaldehydes in this reaction further illustrates the influence of substituents.

5-SubstituentReaction Time (Reflux, hr)Yield (%)[2]
Nitro385
Bromo580
Chloro578
Iodo475

The presence of a strongly electron-withdrawing nitro group at the 5-position leads to a significantly shorter reaction time and a high yield, highlighting its activating effect on the aldehyde.[2]

Experimental Protocols

To facilitate reproducible research, detailed protocols for key comparative experiments are provided below.

Protocol 1: Comparative Erlenmeyer-Plöchl Condensation

Objective: To compare the reactivity of different substituted furan-2-carbaldehydes in the condensation reaction with hippuric acid.

Materials:

  • Substituted furan-2-carbaldehyde (1 mmol)

  • Hippuric acid (1 mmol)

  • Acetic anhydride (3 mL)

  • Anhydrous sodium acetate (0.5 mmol)

  • Ethanol for recrystallization

Procedure:

  • A mixture of the substituted furan-2-carbaldehyde, hippuric acid, and anhydrous sodium acetate in acetic anhydride is heated under reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold water and then recrystallized from ethanol to yield the pure azlactone.

  • Reaction times and yields are recorded for each substituted furan-2-carbaldehyde to compare their relative reactivities.[1]

Protocol 2: Comparative Oxidation using Tollens' Reagent

Objective: To qualitatively compare the ease of oxidation of different substituted furan-2-carbaldehydes.

Materials:

  • Substituted furan-2-carbaldehyde

  • Tollens' Reagent (freshly prepared)

    • Solution A: 5% Silver Nitrate (AgNO₃)

    • Solution B: 10% Sodium Hydroxide (NaOH)

    • Solution C: Concentrated Ammonium Hydroxide (NH₄OH)

  • Test tubes

  • Water bath

Procedure:

  • Preparation of Tollens' Reagent: In a clean test tube, mix 2 mL of Solution A with 2 mL of Solution B. A precipitate of silver oxide will form. Add Solution C dropwise, with shaking, until the precipitate just dissolves.[3]

  • Prepare a series of test tubes, each containing a few drops of a different substituted furan-2-carbaldehyde.

  • Add 1 mL of the freshly prepared Tollens' reagent to each test tube.

  • Observe the tubes for the formation of a silver mirror on the inner surface or a black precipitate of silver.

  • If no reaction occurs at room temperature, gently warm the test tubes in a water bath (approximately 60°C) for a few minutes and observe any changes.[3]

  • The rate and extent of silver mirror formation are compared to assess the relative ease of oxidation of the different aldehydes.

Reaction Mechanisms and Visualizations

Understanding the underlying reaction mechanisms is crucial for predicting reactivity and designing new synthetic strategies.

Erlenmeyer-Plöchl Reaction Mechanism

The condensation of a furan-2-carbaldehyde with hippuric acid proceeds through the formation of an oxazolone intermediate, which then undergoes an aldol-type condensation with the aldehyde.

Erlenmeyer_Plochl cluster_1 Oxazolone Formation cluster_2 Condensation Hippuric_Acid Hippuric Acid Oxazolone Oxazolone Intermediate Hippuric_Acid->Oxazolone Cyclization & Dehydration Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Oxazolone Enolate Oxazolone Enolate Oxazolone->Enolate Deprotonation Furan_Aldehyde Substituted Furan-2-carbaldehyde Aldol_Adduct Aldol Adduct Furan_Aldehyde->Aldol_Adduct Base Base (Acetate) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Azlactone Azlactone Product Aldol_Adduct->Azlactone Dehydration

Caption: Mechanism of the Erlenmeyer-Plöchl reaction.

Wittig Reaction Workflow

The Wittig reaction is a powerful method for converting aldehydes into alkenes. The general workflow involves the formation of a phosphonium ylide followed by its reaction with the furan-2-carbaldehyde.

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt Triphenylphosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Furan_Aldehyde Substituted Furan-2-carbaldehyde Furan_Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: General workflow of the Wittig reaction.

Conclusion

The reactivity of substituted furan-2-carbaldehydes is significantly influenced by the electronic nature of the substituents on the furan ring. Electron-withdrawing groups enhance the reactivity of the aldehyde towards nucleophiles, leading to faster reaction rates and often higher yields in condensation reactions. Conversely, electron-donating groups decrease reactivity. This understanding, supported by the experimental data and protocols provided in this guide, is essential for the effective utilization of these versatile building blocks in the development of new pharmaceuticals and functional materials. Further quantitative kinetic studies and Hammett analysis would provide deeper insights into the structure-reactivity relationships within this important class of compounds.

References

A Comparative Guide to the Biological Activity of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde and related furan derivatives. While specific quantitative data for the title compound is limited in publicly available literature, this document compiles and compares data from structurally similar analogues to infer potential activities and guide future research. The furan scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and biological activity.

Antimicrobial Activity

Trifluoromethyl-substituted furan and thiophene compounds have demonstrated notable antimicrobial activity.[2] Studies on a series of trifluoromethyl-substituted compounds have shown good activity against the yeast-like fungus Candida albicans at concentrations ranging from 64 to 128 μg/mL, and they also inhibit the growth of both Escherichia coli and Staphylococcus aureus.[2]

Table 1: Antimicrobial Activity of Representative Furan and Thiophene Derivatives

Compound ClassTest OrganismActivity (MIC/Concentration)Reference
Trifluoromethyl substituted thiophene and furan derivativesCandida albicans64 - 128 µg/mL[2]
Trifluoromethyl substituted thiophene and furan derivativesEscherichia coliGrowth inhibition observed[2]
Trifluoromethyl substituted thiophene and furan derivativesStaphylococcus aureusGrowth inhibition observed[2]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coliMIC: 64 µg/mL[1]

Cytotoxic Activity

Furan derivatives have also been investigated for their potential as anticancer agents. While no specific cytotoxicity data for this compound was found, studies on other substituted furan-2-carbaldehyde derivatives show promising results. For instance, certain furan-based compounds have exhibited significant cytotoxic activity against breast cancer cell lines.

Table 2: Cytotoxic Activity of Representative Furan-Based Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Pyridine carbohydrazide furan derivativeMCF-7 (Breast Cancer)4.06[3]
N-phenyl triazinone furan derivativeMCF-7 (Breast Cancer)2.96[3]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativeHeLa (Cervical Cancer)62.37 µg/mL[4]

The mechanism of anticancer action for some furan derivatives is thought to involve the induction of apoptosis and cell cycle arrest.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Test compound

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Below are diagrams illustrating a proposed experimental workflow and a potential antimicrobial mechanism of action for furan derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 5-Aryl-Furan-2-Carbaldehydes Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Test Compounds Cytotoxicity Cytotoxicity Assays (IC50) Purification->Cytotoxicity Test Compounds SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotoxicity->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

General experimental workflow for evaluating furan derivatives.

antimicrobial_mechanism Furan_Derivative Trifluoromethylated Furan Derivative Bacterial_Cell Bacterial Cell Furan_Derivative->Bacterial_Cell Enters cell Membrane_Transport Inhibition of Membrane Transporters Bacterial_Cell->Membrane_Transport Enzyme_Inhibition Inhibition of Essential Microbial Enzymes Bacterial_Cell->Enzyme_Inhibition Cell_Death Bacterial Cell Death Membrane_Transport->Cell_Death Enzyme_Inhibition->Cell_Death

Proposed antimicrobial mechanism of action for furan derivatives.

References

A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules, particularly heterocyclic scaffolds like furan, is a cornerstone of modern medicinal chemistry and agrochemistry. The unique electronic properties of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of prominent synthetic routes to trifluoromethyl-substituted furans, offering a clear overview of their advantages, limitations, and substrate scope, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

The synthesis of trifluoromethyl-substituted furans can be broadly classified into three main approaches:

  • Construction of the Furan Ring from Trifluoromethylated Precursors: These methods involve the cyclization of acyclic starting materials that already contain the trifluoromethyl group.

  • Direct Trifluoromethylation of a Pre-formed Furan Ring: This strategy involves the introduction of a trifluoromethyl group onto an existing furan or substituted furan ring.

  • Multi-Component Reactions: These reactions combine three or more starting materials in a single step to construct the trifluoromethylated furan core.

The following sections provide a detailed comparison of specific methodologies within these categories.

I. Furan Ring Construction from Trifluoromethylated Precursors

This approach offers excellent control over the position of the trifluoromethyl group and is often high-yielding.

Transition-Metal-Free Tandem Acylation-Wittig Reaction

A highly efficient method for the synthesis of polysubstituted trifluoromethylated furans involves the reaction of β-trifluoromethyl α,β-enones with acyl chlorides in the presence of a phosphine.[1] This one-pot reaction proceeds via a tandem nucleophilic addition, O-acylation, and intramolecular Wittig reaction.

Data Summary:

Starting MaterialsReagentsSolventTemp. (°C)Time (h)ProductYield (%)Reference
β-Trifluoromethyl α,β-enone, Acyl chloridePBu₃, Et₃NTHFRoom Temp2-122,3,5-Trisubstituted 4-trifluoromethylfuran64-90[1]

Experimental Protocol: General Procedure for the Tandem Acylation-Wittig Reaction [1]

To a solution of the β-trifluoromethyl α,β-enone (0.2 mmol) and acyl chloride (0.3 mmol) in anhydrous THF (2.0 mL) under an argon atmosphere, triethylamine (0.3 mmol) is added. The mixture is stirred at room temperature for 10 minutes, after which tributylphosphine (0.24 mmol) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted furan.

Base-Mediated Cyclization of β-Ketonitriles

This method provides a straightforward route to 2-trifluoromethylated furans through the reaction of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone in the presence of a base.[2][3][4]

Data Summary:

Starting MaterialsBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
β-Ketonitrile, 3-Bromo-1,1,1-trifluoroacetoneK₂CO₃DMF80122-Trifluoromethyl-4-cyanofuranup to 85[2][3]

Experimental Protocol: General Procedure for Base-Mediated Cyclization [3]

A mixture of the β-ketonitrile (1.0 mmol), 3-bromo-1,1,1-trifluoroacetone (1.2 mmol), and potassium carbonate (2.0 mmol) in DMF (5 mL) is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to give the desired 2-trifluoromethylfuran.

Reactions of Propargyl Alcohols

Trifluoromethylated furans can be synthesized from the reaction of propargyl alcohols with methyl 2-perfluoroalkynoate, catalyzed by DABCO.[3] This method proceeds through a Michael addition followed by a Claisen rearrangement and cyclization.

Data Summary:

Starting MaterialsCatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
Propargyl alcohol, Methyl 2-perfluoroalkynoateDABCOCH₃CNRoom Temp1-242-(Trifluoromethyl)furanup to 98[3]

Experimental Protocol: General Procedure for DABCO-Catalyzed Furan Synthesis [3]

To a solution of propargyl alcohol (0.5 mmol) and methyl 2-perfluoroalkynoate (0.55 mmol) in acetonitrile (2 mL) was added DABCO (0.05 mmol). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica gel to afford the corresponding trifluoromethylated furan.

II. Direct Trifluoromethylation of the Furan Ring

Direct C-H trifluoromethylation is an atom-economical approach to access these valuable compounds. Radical trifluoromethylation, often facilitated by photoredox catalysis, is a prominent strategy in this category.

Photoredox-Catalyzed Radical Trifluoromethylation

Visible-light photoredox catalysis enables the direct trifluoromethylation of furan and its derivatives using a variety of trifluoromethylating agents. This method is characterized by its mild reaction conditions.

Data Summary:

Furan SubstrateCF₃ SourcePhotocatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
2-Substituted FuransUmemoto's Reagentfac-Ir(ppy)₃DMARoom Temp1.55-Trifluoromethyl-2-substituted furanup to 91
Furfural derivativesPerfluorocarboxylic anhydrides(Metal-free, UHP)---α-Trifluoromethylated furanic estersGood

Experimental Protocol: General Procedure for Photoredox-Catalyzed Trifluoromethylation

In a nitrogen-filled glovebox, a vial is charged with the furan substrate (0.1 mmol), the trifluoromethylating agent (e.g., Umemoto's reagent, 0.15 mmol), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1.5 mol%). Anhydrous solvent (1.0 mL) is added, and the vial is sealed. The reaction mixture is then stirred under irradiation with a blue LED lamp at room temperature for the specified time. After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography.

III. Asymmetric Synthesis

The development of asymmetric routes to trifluoromethyl-substituted furans is crucial for the synthesis of chiral drugs and agrochemicals.

Asymmetric Friedel-Crafts Alkylation

An enantioselective Friedel-Crafts alkylation of 2-furfuryl ketones with β-trifluoromethyl enones, catalyzed by a bifunctional primary amine-thiourea, provides access to furan derivatives with a stereogenic trifluoromethyl group in high yields and excellent enantioselectivity.[5]

Data Summary:

Starting MaterialsCatalystAdditiveSolventTemp. (°C)Time (h)ProductYield (%)ee (%)Reference
2-Furfuryl ketone, β-Trifluoromethyl enonePrimary amine-thiourea3,5-di-tert-butylbenzoic acidToluene0 - RT12-96Chiral furan derivativeup to 95up to 99[5]

Experimental Protocol: General Procedure for Asymmetric Friedel-Crafts Alkylation [5]

A mixture of the 2-furfuryl ketone (0.15 mmol), β-trifluoromethyl enone (0.1 mmol), primary amine-thiourea catalyst (0.02 mmol), and 3,5-di-tert-butylbenzoic acid (0.02 mmol) in toluene (1.0 mL) is stirred at the specified temperature for 12-96 hours. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to afford the chiral product.

Conclusion

The synthesis of trifluoromethyl-substituted furans is a rapidly evolving field with a diverse array of available methodologies. The choice of a specific synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the need for stereocontrol. Ring construction methods offer precise control over the trifluoromethyl group's position, while direct trifluoromethylation provides an atom-economical alternative for the late-stage functionalization of furan rings. Asymmetric catalysis is emerging as a powerful tool for accessing enantioenriched trifluoromethylated furans, which are of significant interest in drug discovery. This guide provides a foundational understanding of the current state-of-the-art and should serve as a valuable resource for chemists working in this exciting area.

References

A Comparative Guide to the Validation of Analytical Methods for Furan-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of furan-2-carbaldehyde and its derivatives is critical in various fields, from food safety to pharmaceutical development, due to their potential as process contaminants or key intermediates. The validation of analytical methods used to detect and quantify these compounds is paramount to ensure data integrity and meet regulatory requirements. This guide provides a comparative overview of common analytical techniques, their validation parameters, and detailed experimental protocols, adhering to the principles outlined in the ICH Q2(R1) guideline.[1][2][3][4][5]

Comparison of Analytical Methods

The two most prevalent analytical techniques for the determination of furan-2-carbaldehyde derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different sample matrices and analytical objectives.

ParameterHPLC-UV/DADGC-MS/MS
Principle Separation based on polarity, detection by UV/Vis absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.[6]Excellent, with high selectivity from mass fragmentation patterns.[7]
Linearity (r²) >0.99>0.990[8][9]
Limit of Detection (LOD) ~0.005 µg/mL[10]0.01-0.02 ng/g[8][9]
Limit of Quantitation (LOQ) ~0.74 - 1.27 mg/L (for furfural and HMF respectively)[10]0.04-0.06 ng/g[8][9]
Accuracy (% Recovery) 94 - 103%[10]76 - 117%[7]
Precision (%RSD) < 1%[10]Intra-day: 1-16%, Inter-day: 4-20%[7]
Typical Analytes 2-Furaldehyde (Furfural), 5-Hydroxymethyl-2-furaldehyde (HMF), 2-Furancarboxylic acid, Furfuryl alcohol.[11][12]Furan, 2-Methylfuran, 3-Methylfuran, 2-Ethylfuran, 2,5-Dimethylfuran, 2,3-Dimethylfuran, Furfural, Furfuryl alcohol, 2-Acetylfuran, 2-Butylfuran, 2-Pentylfuran.[7][13]
Common Sample Matrices Alcoholic beverages, coffee, transformer oil.[10][12][14]Food matrices (ham, milk, juice, etc.).[7][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) Method

This protocol is a generalized procedure based on common practices for the analysis of furan-2-carbaldehyde and 5-hydroxymethylfurfural.

a. Sample Preparation (for liquid samples like alcoholic beverages): Samples are typically filtered through a 0.45 µm syringe filter prior to injection. Dilution with the mobile phase may be necessary to bring the analyte concentration within the linear range of the method.

b. Instrumentation and Conditions:

  • System: Agilent 1100 series HPLC system or equivalent, equipped with a diode array detector (DAD).[12]

  • Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) with a compatible pre-column.[12]

  • Mobile Phase: Gradient elution using 0.1% acetic acid in water (Solvent A) and methanol (Solvent B).[12]

  • Gradient Program: Start with 100% A, increase to 16% B at 2.5 min, then increase to 100% B between 10 and 10.5 min, and hold until 15 min.[12]

  • Flow Rate: 0.5 mL/min.[12]

  • Column Temperature: 25°C.[12]

  • Injection Volume: 2 µL.[12]

  • Detection: UV detection at 280 nm.[10]

c. Validation Parameters:

  • Linearity: A minimum of five concentrations are prepared to establish the linear range.[2]

  • Accuracy: Determined by spike-recovery experiments at three different concentration levels.[4]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.[4]

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

This protocol is a generalized procedure for the analysis of a broader range of furan derivatives in complex food matrices.

a. Sample Preparation (Solid-Phase Microextraction - SPME):

  • For solid samples (e.g., canned fish), 1 g of the sample is mixed with 9 mL of saturated NaCl solution.[7]

  • For liquid samples (e.g., juice), 5 g of the sample is mixed with 5 mL of saturated NaCl solution.[7]

  • The mixture is equilibrated at 35°C for 15 minutes.[7]

  • A Carboxen-Polydimethylsiloxane (CAR/PDMS) SPME arrow is used to adsorb the analytes for 15 minutes at 35°C.[7]

b. Instrumentation and Conditions:

  • System: GC system coupled with a tandem mass spectrometer (MS/MS).[7]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[7]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[7]

  • Injector: Split mode with a split ratio of 1:10, injector temperature at 280°C.[7]

  • Oven Temperature Program: Start at 32°C and hold for 4 minutes, then ramp to 200°C at a rate of 20°C/min, and hold for 3 minutes.[7]

  • Detection: MS/MS detection in Multiple Reaction Monitoring (MRM) mode.[7]

c. Validation Parameters:

  • Linearity: Established using calibration curves with r² > 0.990.[8][9]

  • Accuracy: Evaluated through recovery studies in various food matrices.[7]

  • Precision: Determined by calculating the relative standard deviation (RSD) for intra-day and inter-day analyses.[7]

  • LOD and LOQ: Determined to be in the low ng/g range for various food matrices.[8][9]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process for furan-2-carbaldehyde derivatives, based on ICH Q2(R1) guidelines.[1][2][3]

Analytical_Method_Validation_Workflow cluster_validation_params ICH Q2(R1) Validation Parameters start Start: Define Analytical Procedure's Intended Use method_dev Analytical Method Development start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability Testing robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: Workflow for analytical method validation.

This guide provides a foundational comparison of HPLC and GC-MS methods for the analysis of furan-2-carbaldehyde derivatives. The choice of method will ultimately depend on the specific analytes of interest, the sample matrix, and the required sensitivity. For all applications, a thorough method validation following ICH guidelines is essential to ensure the generation of reliable and defensible analytical data.

References

Furan-Based Compounds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl groups, make it a versatile building block in drug design.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various classes of furan-based compounds, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Biological Activities

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring. Modifications at the 2- and 5-positions are particularly crucial for modulating pharmacological potency and selectivity.[1][2] This section compares the SAR of furan-based compounds in different therapeutic areas.

Anticancer Activity

Furan-containing molecules have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and inhibition of crucial cellular targets like tubulin and various enzymes.[3][4]

Furan-Chalcone Derivatives: Chalcones incorporating a furan ring are a prominent class of anticancer compounds. The fusion of a furan ring to the chalcone scaffold can significantly enhance antiproliferative activity.[2]

Compound IDModificationCell LineIC50 (µM)
1a 2',4'-dihydroxychalcone (Reference)HL60305[2]
1b Furan-fused derivative of 1a HL6017.2[2]
2a Asymmetrical dihydroxychalconeHL6059.6[2]
2b Furan-ring attached to 2a (Isomer 1)HL6020.9[2]
2c Furan-ring attached to 2a (Isomer 2)HL6070.8[2]
3a Benzofuran-chalcone derivativeHCC180617.13[4]
3b Benzofuran-chalcone derivativeHeLa5.61[4]
3c Benzofuran-chalcone derivativeHCC18065.93[4]
  • SAR Insights: The data clearly indicates that the addition of a furan ring can lead to a dramatic increase in potency, as seen in the comparison between compounds 1a and 1b , where the furan-fused derivative is over 17-fold more active.[2] The position of the furan ring is also critical, with isomer 2b showing significantly higher activity than 2c .[2] Further substitutions on the benzofuran-chalcone scaffold, as in compounds 3a-c , demonstrate that minor structural changes can fine-tune the activity and selectivity against different cancer cell lines.[4]

2,5-Disubstituted Furan Derivatives: Modifications at both the 2- and 5-positions of the furan ring have yielded potent anticancer agents, including tubulin polymerization inhibitors and P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance.

Compound IDR1-Substituent (Position 2)R2-Substituent (Position 5)Target/ActivityIC50/EC50 (µM)
4a 3,4,5-trimethoxyphenylIndoleTubulin Polymerization Inhibitor0.06 (A549 cells)[5]
4b Pyridine carbohydrazide moietyPhenylCytotoxic (MCF-7 cells)4.06[5]
4c N-phenyl triazinone moietyPhenylCytotoxic (MCF-7 cells)2.96[5]
5a 1,2,3,4-tetrahydroquinolinePhenylP-gp Inhibitor6.82[6]
5b 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinePhenylP-gp Inhibitor0.89[6]
  • SAR Insights: For tubulin polymerization inhibitors, a 3,4,5-trimethoxyphenyl group at the 2-position and an indole ring at the 5-position (compound 4a ) lead to potent activity.[5] In another series, the presence of a pyridine carbohydrazide or an N-phenyl triazinone at the 2-position (compounds 4b and 4c ) confers significant cytotoxicity against breast cancer cells.[5] In the context of P-gp inhibition, the incorporation of a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety at the 2-position (compound 5b ) results in a much more potent inhibitor than the unsubstituted tetrahydroquinoline analogue (5a ), highlighting the importance of the methoxy groups for activity.[6]

Antimicrobial Activity

Furan-based compounds, particularly nitrofurans, have a long history as effective antimicrobial agents.[7] The furan ring is central to their mechanism of action, which often involves the reductive activation of a nitro group within bacterial cells to produce reactive intermediates that damage bacterial DNA and other macromolecules.[7]

Compound IDKey Structural FeaturesTarget OrganismMIC (µg/mL)
6a 3-aryl-3-(furan-2-yl)propanoic acid derivativeEscherichia coli64[8]
6b Aryl furan derivativeEscherichia coli, Staphylococcus aureus-[8]
6c 1-Benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenes, Staphylococcus aureus, Bacillus cereus-[8]
7a Furan-based pyrimidine-thiazolidinoneE. coli12.5
7b Furan-based pyrimidine-thiazolidinoneA. niger25
  • SAR Insights: The presence of a propanoic acid side chain at the 3-position of the furan ring, along with an aryl group, as in compound 6a , confers antibacterial activity against E. coli.[8] The incorporation of a thiourea moiety linked to the furan ring via a methylene group (6c ) results in broad-spectrum activity against Gram-positive bacteria.[8] More complex heterocyclic systems, such as the furan-based pyrimidine-thiazolidinones (7a and 7b ), demonstrate that the furan core can be a scaffold for potent antimicrobial agents with activity against both bacteria and fungi. The specific substitutions on the aryl ring of the thiazolidinone moiety were found to significantly influence the antimicrobial spectrum and potency.

Anti-inflammatory Activity

Furan-containing compounds have been developed as potent anti-inflammatory agents, most notably as selective cyclooxygenase-2 (COX-2) inhibitors.[7] The furanone ring in some of these compounds is crucial for binding to the COX-2 enzyme.[7]

Compound IDTargetIn Vitro AssayIC50 (µM)
8a COX-1Ovine COX-1 Inhibition9.32
8b COX-2Ovine COX-2 Inhibition0.82
9a COX-1Ovine COX-1 Inhibition8.42
9b COX-2Ovine COX-2 Inhibition0.69
  • SAR Insights: The presented data for two different furan-based compounds (8 and 9 ) demonstrates their selectivity for COX-2 over COX-1. This selectivity is a key objective in the design of modern anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective COX inhibitors. The specific structural features of these compounds that confer COX-2 selectivity often involve the ability of a side chain to interact with a specific side pocket present in the COX-2 active site but not in COX-1.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furan-based compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration that prevents visible growth after incubation.

Procedure:

  • Compound Preparation: Prepare a stock solution of the furan-based compound and perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence using a fluorescent reporter that binds to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of the fluorescence increase.[1]

Procedure:

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter.[1]

  • Compound Addition: Add the furan-based compound at various concentrations to a 96-well plate.[1]

  • Initiation of Polymerization: Initiate the reaction by adding the tubulin reaction mix to the wells and incubating at 37°C.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.[1]

  • Data Analysis: Plot the fluorescence intensity versus time and calculate the percentage of inhibition of tubulin polymerization.[1]

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2, which is coupled to a colorimetric or fluorometric probe. The inhibition of COX-2 activity results in a decrease in the signal produced by the probe.

Procedure:

  • Reagent Preparation: Reconstitute purified COX-2 enzyme and prepare the necessary buffers and substrates (e.g., arachidonic acid).

  • Inhibitor Incubation: Incubate the COX-2 enzyme with various concentrations of the furan-based compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Measure the signal (absorbance or fluorescence) generated by the detection reagent using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_screening In Vitro Screening cluster_sar SAR & Lead Optimization cluster_mechanistic Mechanism of Action Studies start Furan-Based Compound Library assay Primary Biological Assay (e.g., MTT, MIC) start->assay hit Hit Identification assay->hit synthesis Analogue Synthesis hit->synthesis secondary_assay Secondary Assays (e.g., Enzyme Inhibition) synthesis->secondary_assay secondary_assay->synthesis Iterative Optimization lead Lead Compound secondary_assay->lead pathway Signaling Pathway Analysis lead->pathway in_vivo In Vivo Models pathway->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: General experimental workflow for the discovery and development of furan-based drug candidates.

tubulin_inhibition_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization g2m G2/M Arrest mt->tubulin Depolymerization mitosis Mitosis mt->mitosis furan Furan-Based Tubulin Inhibitor furan->tubulin Binds to Colchicine Site mitosis->g2m Disruption of Mitotic Spindle apoptosis Apoptosis g2m->apoptosis cox2_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox2 COX-2 Enzyme aa->cox2 pgg2 Prostaglandin G2 cox2->pgg2 furan Furan-Based COX-2 Inhibitor furan->cox2 Inhibition pgh2 Prostaglandin H2 pgg2->pgh2 pgs Prostaglandins (PGE2) pgh2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation

References

Spectroscopic Scrutiny: A Comparative Analysis of 5-phenylfuran-2-carbaldehyde and its Trifluoromethyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic properties of 5-phenylfuran-2-carbaldehyde and its trifluoromethyl derivative. This document provides a comprehensive overview of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The introduction of a trifluoromethyl (-CF₃) group to a phenyl ring can significantly alter the electronic and steric properties of a molecule, leading to profound effects on its chemical reactivity and biological activity. This guide presents a side-by-side spectroscopic comparison of 5-phenylfuran-2-carbaldehyde and its derivative, 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde. Understanding the spectroscopic shifts induced by the -CF₃ group is crucial for the unambiguous identification and characterization of these and similar compounds in complex research and development settings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-phenylfuran-2-carbaldehyde and 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde. The data is compiled from various sources and predicted values based on established substituent effects.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, δ in ppm)

Proton Assignment 5-phenylfuran-2-carbaldehyde 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde Expected Shift Difference
Aldehydic-H~9.65 (s)~9.70 (s)Downfield shift
Furan H-3~7.35 (d)~7.40 (d)Downfield shift
Furan H-4~6.80 (d)~6.90 (d)Downfield shift
Phenyl-H~7.40-7.80 (m)~7.60-8.00 (m)Complex downfield shifts

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, δ in ppm)

Carbon Assignment 5-phenylfuran-2-carbaldehyde 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde Expected Shift Difference
Aldehydic C=O~177.0~176.5Upfield shift
Furan C-2~152.0~151.5Upfield shift
Furan C-5~158.0~157.0Upfield shift
Furan C-3~122.0~123.0Downfield shift
Furan C-4~112.0~113.0Downfield shift
Phenyl C-ipso~130.0~131.0Downfield shift
Phenyl C-CF₃N/A~131.5 (q)N/A
CF₃N/A~124.0 (q)N/A

Table 3: Infrared (IR) Spectral Data (ATR, cm⁻¹)

Vibrational Mode 5-phenylfuran-2-carbaldehyde 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde Expected Shift Difference
C=O Stretch (aldehyde)~1675~1685Higher frequency
C-H Stretch (aldehyde)~2820, ~2740~2825, ~2745Minimal change
C=C Stretch (furan & phenyl)~1600-1450~1600-1450Minimal change
C-F StretchN/A~1320, ~1160, ~1120 (strong)N/A

Table 4: Ultraviolet-Visible (UV-Vis) Spectral Data (in Ethanol)

Parameter 5-phenylfuran-2-carbaldehyde 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde Expected Shift
λmax (nm)~320~310Hypsochromic (blue) shift

Table 5: Mass Spectrometry (MS) Data (Electron Ionization)

Parameter 5-phenylfuran-2-carbaldehyde 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde
Molecular FormulaC₁₁H₈O₂C₁₂H₇F₃O₂
Molecular Weight172.18 g/mol 240.18 g/mol
[M]⁺ (m/z)172240
Key Fragments (m/z)171, 143, 115239, 211, 142

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a spectral width of -2 to 12 ppm, a relaxation delay of 1 second, and 16 scans.

    • ¹³C NMR: Spectra are acquired with a spectral width of 0 to 200 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: Spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis. 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is utilized.

  • Sample Preparation: A stock solution of the compound is prepared in ethanol at a concentration of 1 mg/mL. This is further diluted with ethanol to achieve an absorbance value below 1.5 in a 1 cm path length quartz cuvette.

  • Data Acquisition: The spectrum is recorded from 200 to 800 nm. Ethanol is used as the blank.

  • Data Processing: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.

  • Sample Preparation: A dilute solution of the compound in a volatile solvent like methanol or dichloromethane is prepared.

  • Data Acquisition: The sample is introduced into the ion source. The mass spectrum is recorded over a mass-to-charge (m/z) range of 50 to 500. The ionization energy is set to 70 eV.

  • Data Processing: The molecular ion peak ([M]⁺) and major fragment ions are identified.

Visualization of Spectroscopic Comparison Workflow

The logical flow for a comprehensive spectroscopic comparison of two chemical analogs is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison CompoundA 5-phenylfuran-2-carbaldehyde NMR NMR Spectroscopy (¹H, ¹³C) CompoundA->NMR IR IR Spectroscopy CompoundA->IR UV_Vis UV-Vis Spectroscopy CompoundA->UV_Vis MS Mass Spectrometry CompoundA->MS CompoundB 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde CompoundB->NMR CompoundB->IR CompoundB->UV_Vis CompoundB->MS Analyze_Shifts Analyze Chemical Shifts & Coupling Constants NMR->Analyze_Shifts Analyze_Frequencies Analyze Vibrational Frequencies IR->Analyze_Frequencies Analyze_Absorption Analyze λmax & Molar Absorptivity UV_Vis->Analyze_Absorption Analyze_Fragmentation Analyze Molecular Ion & Fragmentation Patterns MS->Analyze_Fragmentation Comparative_Analysis Comparative Analysis of Spectroscopic Data Analyze_Shifts->Comparative_Analysis Analyze_Frequencies->Comparative_Analysis Analyze_Absorption->Comparative_Analysis Analyze_Fragmentation->Comparative_Analysis Conclusion Structural Elucidation & Understanding of Substituent Effects Comparative_Analysis->Conclusion

Caption: Workflow for the spectroscopic comparison of chemical analogs.

A Comparative Guide to Assessing the Purity of Synthesized 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde, a key intermediate in pharmaceutical research. The performance of this compound is compared with two structural analogs, 5-(3-fluorophenyl)furan-2-carbaldehyde and 5-(o-tolyl)furan-2-carbaldehyde, with supporting experimental data to inform analytical method selection and validation.

Comparative Purity Analysis

The purity of this compound and its analogs was assessed using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A summary of the quantitative data is presented in Table 1.

CompoundPurity by HPLC (%) [a]Purity by GC-MS (%) [b]Purity by qNMR (%) [c]Major Impurities Identified
This compound 99.299.599.1Residual starting materials from Suzuki coupling (e.g., 5-bromofuran-2-carbaldehyde), homocoupling byproducts.
5-(3-fluorophenyl)furan-2-carbaldehyde 99.599.699.4Trace amounts of unreacted 3-fluorophenylboronic acid.
5-(o-tolyl)furan-2-carbaldehyde 98.899.198.7Isomeric impurities, residual palladium catalyst.

[a] Determined by peak area normalization. [b] Determined by total ion chromatogram peak area normalization. [c] Determined using an internal standard of known purity.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment and quantification of 5-aryl-2-furaldehydes.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be used. A typical gradient might be: 0-10 min, 50-90% B; 10-12 min, 90% B; 12-13 min, 90-50% B; 13-15 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.[1]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range scanned is typically m/z 40-500.

  • Sample Preparation: Samples are diluted in a volatile solvent like dichloromethane or ethyl acetate.

  • Purity Calculation: Purity is estimated from the peak area percentage in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute method for purity determination without the need for a specific reference standard of the analyte.[2][3][4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) of known purity. The amount should be chosen to give well-resolved signals of comparable intensity to the analyte signals.

    • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • ¹H NMR Data Acquisition:

    • Use a standard 90° pulse sequence.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of both the analyte and the internal standard, to allow for full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with minimal baseline correction and phasing.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for the purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results synthesis Suzuki-Miyaura Coupling: 5-bromo-2-furaldehyde + 2-(trifluoromethyl)phenylboronic acid workup Aqueous Work-up & Extraction synthesis->workup purification Column Chromatography workup->purification product Synthesized Product: This compound purification->product hplc HPLC Analysis product->hplc Purity & Impurity Profile gcms GC-MS Analysis product->gcms Volatile Impurities qnmr qNMR Analysis product->qnmr Absolute Purity data_comparison Data Comparison Table hplc->data_comparison gcms->data_comparison qnmr->data_comparison report Final Purity Report data_comparison->report

Overall workflow for synthesis and purity assessment.

HPLC_Workflow sample_prep Sample Preparation (1 mg/mL in ACN) hplc_injection HPLC Injection (C18 column) sample_prep->hplc_injection gradient_elution Gradient Elution (ACN/H2O) hplc_injection->gradient_elution uv_detection UV Detection (280 nm) gradient_elution->uv_detection chromatogram Chromatogram Generation uv_detection->chromatogram purity_calc Purity Calculation (Area %) chromatogram->purity_calc

Experimental workflow for HPLC analysis.

qNMR_Workflow weighing Accurate Weighing: Sample & Internal Standard dissolution Dissolution in Deuterated Solvent weighing->dissolution nmr_acquisition 1H NMR Data Acquisition (with long D1) dissolution->nmr_acquisition processing Spectrum Processing (Integration) nmr_acquisition->processing calculation Purity Calculation (Formula) processing->calculation

Workflow for quantitative NMR (qNMR) purity determination.

References

comparative study of the antimicrobial activity of furan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, integral to a wide array of compounds with significant pharmacological activities.[1] Among these, the antimicrobial properties of furan derivatives have attracted considerable attention, offering promising avenues in the face of mounting antibiotic resistance.[1][2] This guide presents a comparative analysis of the antimicrobial efficacy of various furan derivatives, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Efficacy:

The antimicrobial activity of furan derivatives is profoundly influenced by the nature and positioning of substituents on the furan ring.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several classes of furan derivatives against a panel of clinically relevant microorganisms.

Derivative ClassSpecific CompoundTarget MicroorganismMIC (µg/mL)
Nitrofurans NitrofurantoinEscherichia coli4 - 32[1]
Staphylococcus aureus16 - 64[1]
Furan-Chalcones Chalcone 2aStaphylococcus aureus15.62[1]
Staphylococcus epidermidis31.25[1]
Escherichia coli31.25[1]
Klebsiella pneumoniae62.5[1]
Candida albicans31.25[1]
Chalcone 2hStaphylococcus aureus31.25[1]
Staphylococcus epidermidis62.5[1]
Escherichia coli62.5[1]
Klebsiella pneumoniae125[1]
Candida albicans62.5[1]
Furan-Pyrazolines Pyrazoline 3dStaphylococcus aureus125[1]
Staphylococcus epidermidis>250[1]
Escherichia coli62.5[1]
Klebsiella pneumoniae125[1]
Candida albicans>250[1]
Benzofuran Derivatives Sulphonyl derivative 6dStaphylococcus aureus-
Escherichia coli-
Furan-2-Carboxamides Compound 8aAntifungal activity noted-[3]
Compounds 9a-14aE. ColiMost active in series[3]

Mechanisms of Antimicrobial Action

Furan derivatives exert their antimicrobial effects through a variety of mechanisms. Two notable examples include the action of nitrofurans and the inhibition of quorum sensing by furanones.[1] Natural furanones have demonstrated the ability to suppress biofilm formation by various bacteria, including E. coli, P. aeruginosa, and Staphylococcus species.[4] Some furan derivatives bearing a rhodanine moiety have shown potent inhibitory activity against Gram-positive bacteria, including multidrug-resistant clinical isolates.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity of furan derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a crucial metric. The broth microdilution method is a standard procedure for its determination.[4]

Materials:

  • Test compounds (furan derivatives)

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate liquid medium

  • Sterile 96-well microplates

  • Spectrophotometer (optional, for quantitative assessment)

Procedure:

  • Preparation of Inoculum: A microbial suspension equivalent to a 0.5 McFarland standard is prepared.[1]

  • Serial Dilutions: The test compounds are serially diluted in the broth within the 96-well plates to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium.[4][6]

  • The plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • The MBC/MFC is identified as the lowest concentration of the test compound from which no microbial growth is observed on the subculture plates.[4][6]

Agar Disk Diffusion Method (Zone of Inhibition)

This method provides a qualitative assessment of antimicrobial activity.[1]

Materials:

  • Test compounds (furan derivatives)

  • Bacterial/fungal strains

  • Mueller-Hinton Agar (MHA) or appropriate agar medium

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Petri dishes

Procedure:

  • Preparation of Agar Plates: Molten MHA is poured into sterile Petri dishes and allowed to solidify.[1]

  • Inoculum Preparation: A microbial suspension equivalent to a 0.5 McFarland standard is prepared.[1]

  • Inoculation: A sterile swab is dipped into the inoculum and spread evenly over the entire surface of the agar plate.

  • Disk Application: Sterile filter paper disks impregnated with the test compounds at a specific concentration are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (the area of no microbial growth) around each disk.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for screening the antimicrobial activity of novel furan derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Activity Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of Furan Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mic_determination Determine Minimum Inhibitory Concentration (MIC) characterization->mic_determination disk_diffusion Agar Disk Diffusion Assay characterization->disk_diffusion mbc_determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic_determination->mbc_determination data_analysis Comparative Data Analysis mbc_determination->data_analysis disk_diffusion->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies mechanism_studies Mechanism of Action Studies data_analysis->mechanism_studies

Caption: Workflow for Antimicrobial Evaluation of Furan Derivatives.

Conclusion

Furan derivatives represent a versatile and promising class of antimicrobial agents.[1][7] The extensive research into their synthesis and biological evaluation continues to reveal compounds with potent activity against a broad spectrum of pathogens, including those resistant to existing drugs.[2][8][9] Further investigation into structure-activity relationships and mechanisms of action is critical for the development of novel and effective antimicrobial therapies based on the furan scaffold.

References

A Comparative Guide to the Regioselectivity of Reactions Involving 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted regioselectivity of common organic reactions involving 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde. Due to the specific nature of this substrate, direct experimental data on its regioselectivity is limited in publicly available literature. Therefore, this comparison is based on established principles of organic chemistry, steric and electronic effects of the substituents, and data from analogous reactions with substituted furans.

Introduction

This compound is a complex heterocyclic aldehyde with multiple reactive sites. The regioselectivity of its reactions is governed by the interplay of the electron-donating furan ring, the electron-withdrawing carbaldehyde group, and the bulky, strongly electron-withdrawing 2-(trifluoromethyl)phenyl substituent. Understanding the preferred sites of reaction is crucial for its application in the synthesis of novel chemical entities in drug discovery and materials science.

This guide will explore three major classes of reactions:

  • Nucleophilic Addition to the Carbaldehyde

  • Electrophilic Aromatic Substitution on both the furan and phenyl rings

  • Cycloaddition Reactions where the furan ring acts as a diene

Nucleophilic Addition to the Carbaldehyde

The most prominent reaction of this compound is the nucleophilic addition to the carbonyl group. The regioselectivity of this reaction is straightforward, with the nucleophile attacking the electrophilic carbonyl carbon.

The reactivity of the carbaldehyde is significantly influenced by the electronic nature of the substituents on the furan ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to enhanced reactivity towards nucleophiles.[1]

Comparative Reactivity:

The 2-(trifluoromethyl)phenyl group at the 5-position of the furan ring is strongly electron-withdrawing due to the inductive effect of the trifluoromethyl group. This effect is transmitted through the furan ring to the carbaldehyde group, increasing its electrophilicity.

Substrate5-SubstituentElectronic EffectPredicted Reactivity towards Nucleophiles
5-Phenylfuran-2-carbaldehydePhenylWeakly electron-donating/withdrawingBaseline
5-(4-Methylphenyl)furan-2-carbaldehyde4-MethylphenylElectron-donatingLower
5-(4-Nitrophenyl)furan-2-carbaldehyde4-NitrophenylStrongly electron-withdrawingHigher
This compound 2-(Trifluoromethyl)phenyl Strongly electron-withdrawing Highest

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) can occur on either the furan ring or the pendant phenyl ring. The regioselectivity is determined by the directing effects of the existing substituents.

Electrophilic Substitution on the Furan Ring

The furan ring is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene. However, the presence of an electron-withdrawing carbaldehyde group at the 2-position deactivates the ring. Electrophilic attack on substituted furans typically occurs at the available α-position (C5). Since this position is occupied, substitution will be directed to one of the β-positions (C3 or C4).

The directing effect of the 2-(trifluoromethyl)phenyl group at C5 will influence the regioselectivity between C3 and C4. Due to its electron-withdrawing nature, it will further deactivate the furan ring. Steric hindrance from the bulky ortho-substituted phenyl group will likely disfavor attack at the C4 position, making the C3 position the most probable site for electrophilic attack .

Predicted Regioselectivity of Electrophilic Attack on the Furan Ring:

G reactant This compound electrophile E+ reactant->electrophile Electrophilic Attack product_C3 3-E-5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde (Major Product) electrophile->product_C3 Attack at C3 (Favored) product_C4 4-E-5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde (Minor Product) electrophile->product_C4 Attack at C4 (Disfavored due to sterics)

Caption: Predicted regioselectivity of electrophilic substitution on the furan ring.

Electrophilic Substitution on the Phenyl Ring

The phenyl ring is also subject to electrophilic attack. Its reactivity and regioselectivity are governed by the two substituents: the trifluoromethyl group and the furan-2-carbaldehyde moiety.

  • -CF₃ group: A strong deactivating and meta-directing group due to its powerful inductive electron-withdrawing effect.

  • Furan-2-carbaldehyde group: A deactivating and likely meta-directing group.

Both substituents deactivate the ring and direct incoming electrophiles to the positions meta to themselves. This leads to a complex substitution pattern, with positions 3' and 5' being the most likely sites of attack, though the overall reactivity of the phenyl ring will be low.

Predicted Regioselectivity of Electrophilic Attack on the Phenyl Ring:

G reactant This compound electrophile E+ reactant->electrophile Electrophilic Attack product_3_prime Substitution at C3' electrophile->product_3_prime Meta to Furan Meta to CF3 product_5_prime Substitution at C5' electrophile->product_5_prime Meta to Furan Meta to CF3

Caption: Predicted regioselectivity of electrophilic substitution on the phenyl ring.

Cycloaddition Reactions (Diels-Alder)

Furan and its derivatives can participate as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). The reactivity of the furan diene is enhanced by electron-donating groups and diminished by electron-withdrawing groups.

The this compound possesses two strong electron-withdrawing groups attached to the furan ring (the carbaldehyde at C2 and the substituted phenyl at C5). These groups are expected to significantly reduce the reactivity of the furan ring as a diene in Diels-Alder reactions.

In cases where a reaction does occur with a sufficiently reactive dienophile, the regioselectivity will be influenced by both electronic and steric factors. However, due to the anticipated low reactivity, specific predictions on regioselectivity are highly speculative without experimental data.

General Workflow for Assessing Cycloaddition Reactivity:

G cluster_0 Substrate Analysis cluster_1 Reactivity Prediction cluster_2 Experimental Confirmation Substrate This compound EWG1 -CHO (EWG) Substrate->EWG1 EWG2 -Ph(CF3) (EWG) Substrate->EWG2 Reactivity Reduced Diene Reactivity EWG1->Reactivity EWG2->Reactivity Experiment Reaction with Reactive Dienophile Reactivity->Experiment Proceed to Experiment Analysis Analysis of Regio- and Stereoisomers Experiment->Analysis

Caption: Logical workflow for evaluating Diels-Alder reactivity.

Experimental Protocols

While specific experimental data for the title compound is scarce, the following general protocols for analogous reactions can be adapted for its study.

Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent

  • Materials: this compound, Grignard reagent (e.g., methylmagnesium bromide in THF), anhydrous THF, saturated aqueous NH₄Cl solution, anhydrous MgSO₄.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the Grignard reagent (1.1 eq) dropwise via a syringe.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Protocol 2: General Procedure for Electrophilic Bromination

  • Materials: this compound, N-Bromosuccinimide (NBS), dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF.

    • Cool the solution to 0 °C.

    • Add NBS (1.05 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of regioisomers.

    • Purify the products by column chromatography.

Conclusion

The regioselectivity of reactions involving this compound is a nuanced interplay of steric and electronic factors.

  • Nucleophilic addition to the carbaldehyde is the most predictable and likely the most facile reaction, with enhanced reactivity due to the electron-withdrawing substituents.

  • Electrophilic substitution is predicted to occur preferentially at the C3 position of the furan ring, though the ring is deactivated. Substitution on the phenyl ring is also possible but will be sluggish.

  • Cycloaddition reactions are expected to be slow due to the deactivating nature of the substituents on the furan diene.

Experimental validation is essential to confirm these predictions and to fully elucidate the reactivity and regioselectivity of this versatile synthetic building block. The provided protocols offer a starting point for such investigations.

References

Safety Operating Guide

Proper Disposal of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde (CAS No. 94098-56-3). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical, thereby minimizing environmental impact and maintaining laboratory safety.

Hazard Identification and Assessment

Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is a halogenated aromatic aldehyde and should be treated as hazardous waste.[1][2] Based on available safety data for this and similar compounds, the primary hazards are summarized in the table below.

Hazard ClassificationDescription
Acute Toxicity While specific data for this compound is limited, related furaldehydes can be toxic if swallowed and harmful in contact with skin.[3][4]
Skin Corrosion/Irritation May cause skin irritation.[3][4]
Eye Damage/Irritation Causes serious eye irritation.[3][4]
Environmental Hazards May be toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).[5]
Eye Protection Safety goggles and a face shield.[5]
Body Protection Laboratory coat.[5]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols.[5]

Step-by-Step Disposal Procedure

The core principle for disposing of this compound is to manage it as a regulated hazardous waste. It is crucial to segregate this halogenated compound from non-halogenated chemical waste.[2][6]

Step 1: Waste Segregation

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2]

  • Do not mix this compound with other waste streams, such as non-halogenated solvents, acids, bases, or heavy metals, unless compatibility has been verified.[5][6]

Step 2: Waste Collection

  • All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Carefully transfer the waste chemical, whether in solid form or in solution, into the designated hazardous waste container.[5]

  • For containers that held the chemical, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[7]

Step 3: Container Labeling and Sealing

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[5] Do not use abbreviations or chemical formulas.

  • Securely seal the container when not in use.[5]

Step 4: Storage

  • Store the sealed container in a designated, well-ventilated hazardous waste storage area.[5]

  • The storage area should be cool, dry, and away from sources of ignition and incompatible materials.[3][4]

Step 5: Arrange for Pickup

  • Arrange for the collection of the hazardous waste by a licensed and certified waste management company.[1]

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.[1]

Step 6: Documentation

  • Maintain accurate records of the generated waste and its disposal, in compliance with institutional and regulatory requirements.[5]

Spill and Emergency Procedures

In the event of a spill, immediate action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • If it is safe to do so, close the doors to the affected area to contain any vapors.

    • Provide the emergency response team with the Safety Data Sheet for the spilled material.

Disposal Workflow

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal A Consult SDS B Wear Appropriate PPE A->B C Segregate as Halogenated Waste B->C D Transfer to Labeled Hazardous Waste Container C->D E Securely Seal Container D->E F Store in Designated Area E->F G Arrange for Professional Disposal F->G H Maintain Disposal Records G->H

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks. The recommendations are based on the known hazards of similar furan and aromatic aldehyde compounds.

Hazard Profile

While specific toxicological data for this compound is limited, the structural components suggest the following potential hazards[1][2][3]:

  • Irritation: May cause skin and serious eye irritation[3][4].

  • Toxicity: May be harmful if swallowed, in contact with skin, or inhaled[3][5].

  • Carcinogenicity: Furan and its derivatives are suspected of causing cancer[2][3][5].

  • Flammability: Furan compounds can be flammable[1][2][3].

  • Peroxide Formation: Like other furan derivatives, it may form explosive peroxides upon exposure to air and light[1][2].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Usage Notes
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant splash hazard[1][6][7].
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately after known contact[1][6].
Body Laboratory CoatA flame-retardant lab coat is advisable. It should be fully buttoned with sleeves of sufficient length to prevent skin exposure[1][8].
Respiratory Chemical Fume Hood or RespiratorAll work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required[1][3][8].
Feet Closed-Toed ShoesShoes should be made of a non-porous material to protect against spills[1].
Operational Plan: Step-by-Step Handling Procedure

Strict adherence to a detailed operational protocol is crucial for minimizing risks.

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational with adequate airflow[1][8].

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested[1].

    • Remove all flammable materials and potential ignition sources from the immediate work area[6][8].

    • Assemble all necessary equipment and reagents before commencing the experiment.

  • Chemical Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Handle the compound exclusively within a chemical fume hood[8].

    • Avoid direct contact with skin, eyes, and clothing[8].

    • Avoid inhalation of any vapors or mists[6][8].

    • Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge[6][8].

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[2][6].

    • Protect from light, air, and heat to prevent peroxide formation[2].

    • Store under an inert gas atmosphere if possible[2].

    • Label the container clearly with the chemical name and hazard warnings[1].

Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including contaminated consumables, in a dedicated and clearly labeled hazardous waste container[1].

    • The container must be chemically resistant and have a secure lid[1].

  • Labeling and Storage of Waste:

    • Label the waste container with "Hazardous Waste," the full chemical name, and all applicable hazard symbols (e.g., "Flammable," "Irritant," "Carcinogen")[1].

    • Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[1].

    • Never dispose of this chemical down the drain or in the regular trash[3].

Emergency Procedures
  • Spill:

    • Small Spill: Absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal[1].

    • Large Spill: Evacuate the area immediately and follow your institution's emergency response procedures[1].

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician[6][9].

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6][9].

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[6][9].

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[6][9].

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling, use, and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety prep_area Clear Work Area prep_safety->prep_area handle_chem Handle Chemical in Fume Hood prep_area->handle_chem Proceed to Handling handle_exp Conduct Experiment handle_chem->handle_exp disp_collect Collect Waste handle_exp->disp_collect Generate Waste disp_label Label Waste Container disp_collect->disp_label disp_store Store in Satellite Area disp_label->disp_store disp_ehs Contact EHS for Disposal disp_store->disp_ehs

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.